CCR5 antagonist 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H41F2N5O2S |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-[(1S)-3-[(1R,5S)-3-(5-acetyl-2-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1 |
InChI Key |
CHNHYOHQPDHUOP-HLMSNRGBSA-N |
Isomeric SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |
Canonical SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of CCR5 Antagonists
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of therapeutic agents. We will delve into the intricacies of the CCR5 signaling pathway, explore the distinct inhibitory mechanisms of small-molecule and monoclonal antibody antagonists, present key quantitative data for prominent CCR5 antagonists, and provide detailed protocols for essential in vitro assays.
The CCR5 Signaling Pathway: A Central Axis in Immunity and Disease
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Its primary function is to mediate the migration of immune cells, such as T cells and macrophages, to sites of inflammation in response to its natural chemokine ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). Beyond its role in immunosurveillance, CCR5 has been implicated in the pathophysiology of various diseases, most notably as a co-receptor for the entry of the human immunodeficiency virus (HIV-1) into host cells.
Upon binding of a chemokine ligand, CCR5 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The G protein dissociates into its Gαi and Gβγ subunits, which in turn initiate a cascade of downstream signaling events. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The culmination of this signaling is a series of cellular responses, including chemotaxis, the release of pro-inflammatory cytokines, and cell proliferation.
Mechanisms of CCR5 Antagonism
CCR5 antagonists function by disrupting the interaction between the receptor and its ligands, thereby inhibiting downstream signaling. These antagonists can be broadly categorized into two main classes based on their mechanism of action: small-molecule allosteric non-competitive inhibitors and monoclonal antibody competitive inhibitors.
Small-Molecule Allosteric Non-Competitive Antagonists
Prominent examples of this class include Maraviroc and Vicriviroc. These small molecules do not bind to the same site on CCR5 as the natural chemokine ligands. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in the extracellular loops of CCR5, effectively altering the shape of the ligand-binding pocket. As a result, the natural ligands and the HIV-1 envelope glycoprotein gp120 can no longer effectively bind to the receptor, thus preventing receptor activation and subsequent downstream signaling. This allosteric, non-competitive mechanism of inhibition is a key feature of these drugs.
Monoclonal Antibody Competitive Antagonists
Leronlimab is a humanized monoclonal antibody that acts as a competitive antagonist of CCR5. Unlike small-molecule inhibitors, Leronlimab binds directly to the extracellular domains of CCR5, specifically targeting the second extracellular loop (ECL2). This region of the receptor is a critical component of the binding site for both natural chemokine ligands and the HIV-1 gp120 protein. By physically occupying this site, Leronlimab sterically hinders the binding of these molecules, thereby acting as a direct competitive inhibitor of CCR5 function.
Quantitative Analysis of CCR5 Antagonists
The potency and efficacy of CCR5 antagonists are determined through various in vitro assays. The following tables summarize key quantitative data for Maraviroc, Leronlimab, and Vicriviroc.
Table 1: Binding Affinity (Ki) of CCR5 Antagonists
| Compound | Assay Type | Cell Line/System | Radioligand | Ki (nM) |
| Maraviroc | Radioligand Binding | CHO cells expressing human CCR5 | [¹²⁵I]MIP-1β | 2.0 |
| Vicriviroc | Radioligand Binding | CEMx174 cells expressing human CCR5 | [¹²⁵I]MIP-1α | 1.1 |
Table 2: In Vitro Inhibitory Activity (IC50) of CCR5 Antagonists
| Compound | Assay Type | Cell Line/System | Virus/Chemokine | IC50 (nM) |
| Maraviroc | HIV-1 Entry Assay | PBMCs | HIV-1 BaL | 1.0 |
| Chemotaxis Assay | Human Monocytes | CCL5 | 0.8 | |
| Leronlimab | HIV-1 Entry Assay | PBMCs | HIV-1 R5 isolates | 64 (ng/mL) |
| Vicriviroc | HIV-1 Entry Assay | PBMCs | HIV-1 BaL | 0.5 |
| Chemotaxis Assay | Human Monocytes | CCL4 | 0.3 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of CCR5 antagonists. Below are methodologies for key in vitro assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL5 or [³H]Maraviroc).
-
Test compound (CCR5 antagonist).
-
Non-labeled CCR5 ligand (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled CCR5 ligand.
-
For total binding, incubate the membranes and radioligand with binding buffer alone.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay assesses the ability of a CCR5 antagonist to inhibit the migration of cells towards a CCR5 chemokine ligand.
Materials:
-
A cell line expressing CCR5 (e.g., THP-1 monocytes) or primary immune cells.
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Recombinant human CCR5 chemokine ligand (e.g., CCL5).
-
Test compound (CCR5 antagonist).
-
Cell viability dye (e.g., trypan blue).
-
Flow cytometer or plate reader for cell quantification.
Procedure:
-
Culture and harvest the CCR5-expressing cells. Resuspend the cells in chemotaxis buffer at a defined concentration.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the CCR5 chemokine ligand to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the upper chamber and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye and a plate reader.
-
Plot the number of migrated cells against the log concentration of the test compound to determine the IC50 value for inhibition of chemotaxis.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a CCR5 antagonist to block the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).
Procedure in Detail:
-
Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope protein (from a CCR5-tropic strain) and a plasmid containing the HIV-1 backbone with the envelope gene deleted and a luciferase reporter gene inserted.
-
Virus Harvest and Titer: After 48-72 hours, harvest the supernatant containing the pseudoviral particles. Determine the viral titer, for example, by measuring the p24 antigen concentration or by a titration assay on target cells.
-
Target Cell Preparation: Plate target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the CCR5 antagonist and add them to the wells containing the target cells. Incubate for a short period (e.g., 1 hour) at 37°C.
-
Infection: Add a pre-determined amount of the HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each antagonist concentration relative to the untreated control. Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The Discovery and Synthesis of Novel 1-Benzazepine Sulfoxide Derivatives as Potent CCR5 Antagonists
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a promising series of 1-benzazepine derivatives containing a sulfoxide moiety, potent antagonists of the C-C chemokine receptor 5 (CCR5). This class of compounds, emerging from a dedicated drug discovery program aimed at orally active anti-HIV-1 agents, demonstrates significant potential in blocking the entry of R5-tropic HIV-1 into host cells. This whitepaper details the structure-activity relationships (SAR), optimized synthetic protocols, and key biological assays, offering a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.
Introduction: CCR5 as a Therapeutic Target
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes to sites of inflammation. However, its function as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells has made it a prime target for the development of novel antiretroviral therapies. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, viral entry can be effectively inhibited, thus preventing viral replication. This mechanism of action offers a distinct advantage over other antiretroviral drug classes that target viral enzymes.
The discovery and development of small-molecule CCR5 antagonists represent a significant advancement in the management of HIV-1 infection. This whitepaper focuses on a specific series of 1-benzazepine derivatives featuring a key sulfoxide moiety, which have demonstrated exceptional potency and favorable pharmacokinetic profiles.
Discovery of the 1-Benzazepine Sulfoxide Series
The journey to identify these potent 1-benzazepine sulfoxide CCR5 antagonists began with the screening of compound libraries and subsequent lead optimization efforts. Initial investigations focused on 1-benzazepine derivatives with a tertiary amine moiety. Further chemical modifications led to the exploration of derivatives containing a sulfoxide group, which was found to be crucial for enhanced inhibitory activity in CCR5 binding assays[1].
A systematic investigation into sulfoxide compounds containing a 2-pyridyl group revealed that a methylene linker between the sulfoxide and the pyridyl group was essential for increased potency. Subsequent modifications, including the replacement of the pyridyl group with imidazolyl or 1,2,4-triazolyl moieties, led to a significant enhancement in binding affinity[1].
A key finding in the structure-activity relationship was the stereochemistry of the sulfoxide group, with the S-isomers consistently demonstrating higher activity than their R-counterparts[1]. This stereochemical preference underscores the specific and well-defined nature of the binding pocket on the CCR5 receptor.
Synthesis of 1-Benzazepine Sulfoxide Derivatives
The synthesis of the 1-benzazepine sulfoxide derivatives involves a multi-step process. A general synthetic route is outlined below, with specific details for the synthesis of key compounds provided in the experimental protocols section.
The asymmetric synthesis of the more active S-sulfoxide isomers was achieved using a titanium-(S)-(-)-1,1'-bi-2-naphthol complex, highlighting a strategic approach to stereoselective synthesis[1].
Structure-Activity Relationship (SAR) Analysis
The development of the 1-benzazepine sulfoxide series was guided by a thorough investigation of the structure-activity relationships. Key findings from these studies are summarized below:
-
Sulfoxide Moiety: The presence of a sulfoxide group was found to be critical for high potency.
-
Stereochemistry: The S-configuration of the sulfoxide was consistently more active than the R-configuration[1].
-
Heterocyclic Group: Replacement of the initial 2-pyridyl group with imidazolyl or 1,2,4-triazolyl groups significantly enhanced CCR5 antagonistic activity[1].
-
1-Benzazepine Substituents: The nature of the substituent at the 1-position of the benzazepine ring influenced both potency and pharmacokinetic properties. 1-propyl and 1-isobutyl substituents were found to be favorable[1].
These SAR insights provide a valuable framework for the design of future generations of CCR5 antagonists with improved efficacy and drug-like properties.
Biological Evaluation and Data
The 1-benzazepine sulfoxide derivatives were subjected to a battery of in vitro assays to determine their potency as CCR5 antagonists and their anti-HIV-1 activity.
CCR5 Antagonistic Activity
The CCR5 antagonistic activity was primarily assessed using a radioligand binding assay. The inhibitory concentration (IC50) values for a selection of the most potent compounds are presented in Table 1.
Table 1: CCR5 Antagonistic Activity of Key 1-Benzazepine Sulfoxide Derivatives [1]
| Compound | R¹ | Heterocycle | IC₅₀ (nM) |
| (S)-4r | i-Bu | 1-propyl-1H-imidazol-5-yl | 1.9 |
| (S)-4s | i-Bu | 1-methyl-1H-imidazol-5-yl | 1.7 |
| (S)-4w | i-Bu | 1-propyl-1H-1,2,4-triazol-5-yl | 1.6 |
Anti-HIV-1 Activity
The ability of these compounds to inhibit HIV-1 entry was evaluated using an HIV-1 envelope-mediated membrane fusion assay. The results for the lead compounds are summarized in Table 2.
Table 2: Anti-HIV-1 Activity of Key 1-Benzazepine Sulfoxide Derivatives [1]
| Compound | R¹ | Heterocycle | IC₅₀ (nM) |
| (S)-4r | i-Bu | 1-propyl-1H-imidazol-5-yl | 1.0 |
| (S)-4s | i-Bu | 1-methyl-1H-imidazol-5-yl | 2.8 |
| (S)-4w | i-Bu | 1-propyl-1H-1,2,4-triazol-5-yl | 7.7 |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies in rats demonstrated that these compounds possess good oral bioavailability, a critical parameter for the development of clinically viable drugs[1].
Experimental Protocols
General Synthesis of 1-Isobutyl-1-benzazepine Sulfoxide Derivatives
A representative synthetic scheme for the preparation of the 1-isobutyl-1-benzazepine sulfoxide derivatives is provided below. The key steps involve the construction of the 1-benzazepine core, followed by the introduction of the sulfoxide moiety and the heterocyclic side chain.
Caption: General synthetic workflow for 1-benzazepine sulfoxide derivatives.
Asymmetric Oxidation to (S)-Sulfoxides: To a solution of the corresponding sulfide in an appropriate solvent, titanium(IV) isopropoxide and (S)-(-)-1,1'-bi-2-naphthol are added. The mixture is stirred at room temperature, followed by the addition of an oxidizing agent such as hydrogen peroxide. The reaction is monitored by TLC until completion. The resulting (S)-sulfoxide is then purified by column chromatography[1].
CCR5 Radioligand Binding Assay
This assay is performed to determine the affinity of the test compounds for the CCR5 receptor.
Caption: Workflow for the CCR5 radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO/CCR5 cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
HIV-1 Envelope-Mediated Membrane Fusion Assay
This cell-based assay measures the ability of the test compounds to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and CCR5.
Caption: Workflow for the HIV-1 envelope-mediated cell fusion assay.
Protocol:
-
Cell Lines: Two cell lines are used: an effector cell line that expresses the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene (e.g., luciferase under the control of the HIV-1 LTR), and a target cell line that expresses the CD4 receptor and the CCR5 co-receptor.
-
Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the test compound.
-
Fusion: If fusion occurs, the contents of the two cells mix, leading to the activation of the reporter gene in the fused cells.
-
Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding a substrate and measuring luminescence).
-
Data Analysis: The concentration of the test compound that inhibits the fusion-dependent reporter signal by 50% (IC50) is calculated.
Signaling Pathways and Mechanism of Action
CCR5 antagonists, including the 1-benzazepine sulfoxide series, exert their antiviral effect by allosterically modulating the CCR5 receptor. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope glycoprotein, thereby blocking the fusion of the viral and cellular membranes.
Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.
Conclusion and Future Directions
The 1-benzazepine derivatives containing a sulfoxide moiety represent a highly potent and orally bioavailable class of CCR5 antagonists. The detailed structure-activity relationships and optimized synthetic routes described in this whitepaper provide a solid foundation for further development. The lead compounds from this series have demonstrated excellent in vitro anti-HIV-1 activity.
Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed toxicology and safety pharmacology assessments. Further optimization of the pharmacokinetic properties may also be beneficial to ensure a favorable dosing regimen in a clinical setting. The insights gained from this promising class of compounds will undoubtedly contribute to the ongoing efforts to develop new and effective therapies for the treatment of HIV-1 infection.
References
In Vitro Antiviral Activity of CCR5 Antagonists: A Technical Guide
This technical guide provides an in-depth overview of the in vitro antiviral activity of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document is intended for researchers, scientists, and drug development professionals.
Introduction to CCR5 Antagonists
CCR5 is a G-protein coupled receptor expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][2] It serves as a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2] The viral entry process is initiated by the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1][2] For R5-tropic viruses, this interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]
CCR5 antagonists are small molecules that bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the viral gp120.[1][3] This allosteric modulation effectively blocks the entry of R5-tropic HIV-1 into the cell.[4] This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase or protease. The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection provided a strong rationale for targeting CCR5 for antiviral therapy.[1][5]
This guide will focus on the in vitro antiviral properties of several key CCR5 antagonists, including the FDA-approved drug Maraviroc, as well as Vicriviroc, Aplaviroc, TAK-220, and an early lead compound designated as "compound 3" in foundational structure-activity relationship (SAR) studies.
Quantitative Antiviral Activity
The in vitro antiviral potency of CCR5 antagonists is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in various cell-based assays. The cytotoxic concentration (CC50) is also determined to assess the therapeutic index (Selectivity Index, SI = CC50/EC50). The following tables summarize the reported in vitro antiviral activities of selected CCR5 antagonists against different HIV-1 strains in various cell types.
| Compound | Virus Strain | Cell Type | EC50 / IC50 (nM) | CC50 (µM) | Reference |
| Maraviroc | HIV-1 Ba-L | PM1 cells | EC90 = 1 | >10 | [4] |
| 43 primary isolates | PBMCs | Geometric mean IC90 = 2.0 | >10 | [6] | |
| 200 clinical isolates | Pseudovirus assay | Geometric mean IC90 = 14 | >10 | [7] | |
| R5 HIV-2 clinical isolates | PBMCs | Active | Not Reported | [2] | |
| Vicriviroc | 30 R5-tropic isolates | PBMCs | Geometric mean EC50 ranging from 0.3 to 2.1 | Not Reported | [8] |
| Aplaviroc | HIV-1 Ba-L | PHA-PBMCs | EC50 = 0.7 | Not Reported | [9] |
| TAK-220 | HIV-1 R5-08 | PBMCs | IC50 = 3.12 | >0.1 | [3] |
| HIV-1 R5-06 | PBMCs | IC50 = 13.47 | >0.1 | [3] | |
| HIV-1 R5-18 | PBMCs | IC50 = 2.26 | >0.1 | [3] | |
| 6 R5 clinical isolates | PBMCs | Mean EC90 = 13 | Not Reported | [10] | |
| Compound 3 | Not Specified | MIP-1β binding assay | IC50 = 45 | Not Reported | [2] |
Experimental Protocols
The in vitro evaluation of CCR5 antagonists involves a series of standardized assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action.
Antiviral Activity Assays
These assays measure the ability of a compound to inhibit HIV-1 replication in cell culture.
This assay utilizes primary human immune cells, providing a more physiologically relevant model.
-
Cell Isolation and Stimulation : PBMCs are isolated from healthy donor blood using Ficoll-Hypaque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation and CCR5 expression.[3][9]
-
Infection and Treatment : Stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., Ba-L, JR-FL, or clinical isolates). Following infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the CCR5 antagonist.[3][9]
-
Endpoint Measurement : After a defined incubation period (typically 7 days), the level of viral replication is quantified by measuring the concentration of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10]
-
Data Analysis : The p24 antigen concentrations are plotted against the drug concentrations, and the EC50/IC50 values are calculated using non-linear regression analysis.
This assay offers a high-throughput and safer alternative to using replication-competent HIV-1.
-
Pseudovirus Production : Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T) with a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a luciferase reporter gene, and a separate plasmid encoding the HIV-1 envelope glycoprotein (Env) from an R5-tropic strain.
-
Cell Line Preparation : Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[11]
-
Infection and Treatment : The pseudoviruses are incubated with serial dilutions of the CCR5 antagonist before being added to the target cells.[11]
-
Endpoint Measurement : After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A reduction in luciferase signal corresponds to inhibition of viral entry.[11]
-
Data Analysis : The luciferase readings are normalized to control wells and plotted against drug concentrations to determine the IC50.
Cytotoxicity Assays
These assays are performed in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment : Target cells are seeded in 96-well plates and treated with the same concentrations of the CCR5 antagonist as used in the antiviral assays, but without the virus.[12]
-
MTT Addition and Incubation : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[12]
-
Formazan Solubilization and Measurement : The formazan crystals are solubilized with a solvent (e.g., DMSO or an acidic isopropanol solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[13]
CCR5 Binding Assays
These assays confirm that the antagonist directly interacts with the CCR5 receptor.
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.
-
Membrane Preparation : Cell membranes are prepared from cells engineered to overexpress the CCR5 receptor.
-
Competition Binding : The cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) and increasing concentrations of the unlabeled CCR5 antagonist.
-
Separation and Detection : The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the antagonist, and the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined.
This functional assay measures the antagonist's effect on G-protein activation following receptor stimulation.
-
Membrane Incubation : Membranes from CCR5-expressing cells are incubated with the CCR5 antagonist.
-
Ligand Stimulation and GTPγS Binding : The membranes are then stimulated with a CCR5 agonist (e.g., RANTES), and the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G-proteins is measured.[8]
-
Detection : The amount of bound [35S]GTPγS is quantified by scintillation counting.[8]
-
Data Analysis : An antagonist will block the agonist-induced increase in [35S]GTPγS binding, and the IC50 can be determined.
Visualizations
Signaling Pathway of HIV-1 Entry via CCR5
The following diagram illustrates the key steps in the entry of an R5-tropic HIV-1 virion into a host cell and the point of intervention for CCR5 antagonists.
Caption: HIV-1 entry pathway and CCR5 antagonist intervention.
Experimental Workflow for PBMC Antiviral Assay
This diagram outlines the sequential steps involved in a typical PBMC-based antiviral assay.
Caption: Workflow for a PBMC-based HIV-1 antiviral assay.
Logical Relationship of Key Assay Parameters
This diagram illustrates the relationship between the primary outcomes of in vitro antiviral testing.
References
- 1. TAK-220, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-220, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by TAK-220, an Orally Bioavailable Small-Molecule CCR5 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. journals.asm.org [journals.asm.org]
The Role of CCR5 Antagonism in HIV-1 Entry Inhibition: A Technical Guide
An In-depth Examination of the Mechanism, Efficacy, and Evaluation of CCR5 Antagonists for HIV-1 Therapy
This technical guide provides a comprehensive overview of C-C chemokine receptor type 5 (CCR5) antagonists as a class of antiretroviral drugs for the treatment of HIV-1 infection. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and pharmacology. This document details the mechanism of HIV-1 entry, the inhibitory action of CCR5 antagonists, presents key quantitative data on their efficacy, and provides detailed experimental protocols for their evaluation.
Introduction: Targeting the Gateway of HIV-1 Infection
Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the virus's entry into host immune cells, primarily CD4+ T-helper lymphocytes. This process is mediated by the viral envelope glycoprotein complex (Env), which consists of gp120 and gp41 subunits.[1] The entry cascade begins with the binding of gp120 to the CD4 receptor on the host cell surface.[1][2] This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two principal co-receptors for HIV-1 are CCR5 and CXCR4, both of which are chemokine receptors.[2][3]
Viral strains are classified based on their co-receptor usage: R5-tropic viruses use CCR5, X4-tropic viruses use CXCR4, and dual/mixed-tropic viruses can use either.[2] R5-tropic viruses are predominantly responsible for initial transmission and are prevalent throughout the course of the infection.[4] The critical role of CCR5 in the viral lifecycle was highlighted by the observation that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection.[5] This natural resistance provided a strong rationale for the development of CCR5 antagonists as a therapeutic strategy.
CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors.[6] Unlike many other antiretrovirals that target viral enzymes, CCR5 antagonists target a host cellular protein, preventing the virus from entering and infecting the cell.[1][3] Maraviroc is the first and most prominent FDA-approved drug in this class, but other compounds such as Vicriviroc and Aplaviroc have also been extensively studied.[3][7]
Mechanism of Action: Allosteric Inhibition of a Key Interaction
The mechanism of action of small-molecule CCR5 antagonists is a sophisticated process of allosteric modulation. These compounds do not directly compete with the natural chemokine ligands for their binding site. Instead, they bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of CCR5, altering its three-dimensional structure.[8]
The altered conformation of the CCR5 receptor is no longer recognized by the HIV-1 gp120 protein.[8] Consequently, the gp120-CCR5 interaction, which is essential for the subsequent gp41-mediated fusion of the viral and cellular membranes, is blocked. By preventing this crucial step, CCR5 antagonists effectively halt the viral entry process for R5-tropic HIV-1 strains.[9][10] It is important to note that these antagonists are not effective against X4-tropic or dual/mixed-tropic viruses, as these strains can utilize the CXCR4 co-receptor for entry.[11] Therefore, a tropism test to determine the patient's viral strain is necessary before initiating therapy with a CCR5 antagonist.[11]
Quantitative Efficacy of CCR5 Antagonists
The potency of CCR5 antagonists is typically quantified through in vitro assays that measure their ability to inhibit viral replication or bind to the CCR5 receptor. Key metrics include the 50% and 90% inhibitory concentrations (IC50 and IC90), the 50% effective concentration (EC50), and the inhibitor constant (Ki).
In Vitro Antiviral Activity
The following table summarizes the in vitro activity of several prominent CCR5 antagonists against various R5-tropic HIV-1 strains.
| Compound | HIV-1 Strain | Assay Cell Type | IC50 (nM) | IC90 (nM) | Reference |
| Maraviroc | Ba-L | PM1 | - | 1 | [3] |
| Group M Isolates | Various | 0.1 - 1.25 (EC50) | - | [10] | |
| 43 Primary Isolates | PBMC | - | 2.0 (Geo. Mean) | [12] | |
| R5-tropic HIV-1 | HOS | 4.26 | - | [13] | |
| Vicriviroc | JrFL | PBMC | - | 3.3 | [14] |
| ADA-M | PBMC | - | 2.8 | [14] | |
| RU 570 | PBMC | - | 10 | [14] | |
| Aplaviroc | Ba-L | Various | 0.4 | - | [13] |
| Ba-L, JRFL, MOKW | Various | 0.1 - 0.4 | - | [14] | |
| CCR5 antagonist 3 | Not Specified | Not Specified | 15.90 | - | [14] |
Receptor Binding Affinity
The binding affinity of CCR5 antagonists to the receptor is a crucial determinant of their potency. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating tighter binding.
| Compound | Radioligand | Cell Type | Ki (nM) | Reference |
| Maraviroc | MIP-1α | HEK-293 | 3.3 | [4] |
| MIP-1β | HEK-293 | 7.2 | [4] | |
| RANTES | HEK-293 | 5.2 | [4] | |
| Vicriviroc | Not Specified | Not Specified | 2.5 | [14] |
| TAK-779 | RANTES | CHO/CCR5 | 1.1 | [4] |
Clinical Efficacy of Maraviroc
Clinical trials have demonstrated the efficacy of Maraviroc in both treatment-naive and treatment-experienced patients with R5-tropic HIV-1.
| Trial | Patient Population | Treatment Arms | Key Outcomes (at 48 weeks) | Reference |
| MERIT | Treatment-Naive | Maraviroc + ZDV/3TC vs. Efavirenz + ZDV/3TC | Viral Load <50 copies/mL: 65.3% (Maraviroc) vs. 69.3% (Efavirenz). CD4+ Count Increase: +170 cells/mm³ (Maraviroc) vs. +144 cells/mm³ (Efavirenz). | [9] |
| MOTIVATE 1 & 2 | Treatment-Experienced | Maraviroc + OBT vs. Placebo + OBT | Viral Load <50 copies/mL: ~44% (Maraviroc) vs. ~17% (Placebo). CD4+ Count Increase: +120 cells/µL (Maraviroc) vs. +61 cells/µL (Placebo). | [3] |
Key Experimental Methodologies
The evaluation of CCR5 antagonists relies on a suite of specialized in vitro assays. Below are detailed protocols for three fundamental experiments.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of single-round infectious pseudoviruses into a target cell line.
Objective: To determine the IC50 of a CCR5 antagonist against HIV-1 Env-pseudotyped viruses.
Materials:
-
HEK 293T/17 cells
-
TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 Env-expressing plasmid and an Env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
Complete Growth Medium (DMEM, 10% FBS, penicillin-streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well flat-bottom culture plates (white and clear)
-
Luminometer
Protocol:
-
Pseudovirus Production: a. Seed HEK 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.[8] b. Co-transfect the cells with the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 48-72 hours at 37°C, 5% CO2. d. Harvest the virus-containing supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45 µm filter. e. Aliquot and store at -80°C.
-
Virus Titration: a. Prepare serial dilutions of the pseudovirus stock in a 96-well plate. b. Add TZM-bl cells (1 x 10^4 cells/well) in growth medium containing DEAE-Dextran. c. Incubate for 48 hours. d. Measure luciferase activity using a luminometer. e. Determine the virus dilution that results in a relative luminescence unit (RLU) value of approximately 100,000 to 200,000 for use in the neutralization assay.[15]
-
Neutralization Assay: a. In a 96-well plate, prepare serial dilutions of the CCR5 antagonist. Include virus control wells (no compound) and cell control wells (no virus). b. Add the pre-titered pseudovirus to each well (except cell controls) and incubate for 1 hour at 37°C. c. Add TZM-bl cells (1 x 10^4 cells/well) in growth medium containing DEAE-Dextran to all wells.[16] d. Incubate for 48 hours at 37°C, 5% CO2.[16] e. Remove 100-150 µL of medium from each well and add 100 µL of luciferase assay reagent.[15][16] f. Incubate for 2 minutes at room temperature to allow for cell lysis.[16] g. Transfer 150 µL of the lysate to a white 96-well plate and immediately read the luminescence.[16]
-
Data Analysis: a. Calculate the percentage of neutralization for each compound concentration relative to the virus control. b. Plot the percentage of neutralization against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for the CCR5 receptor by its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of a CCR5 antagonist.
Materials:
-
Cell membranes from cells expressing CCR5 (e.g., HEK-293 or CHO cells)
-
Radiolabeled CCR5 ligand (e.g., [125I]MIP-1β or [3H]Maraviroc)
-
Unlabeled CCR5 antagonist (test compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and counter
Protocol:
-
Assay Setup: a. In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubation: a. Add the CCR5-expressing cell membranes to each well to initiate the binding reaction. b. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation to reach equilibrium.[17]
-
Filtration and Washing: a. Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[17] b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: a. Dry the filters and place them in scintillation vials with scintillation cocktail. b. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability and is crucial for ensuring that antiviral activity is not due to toxicity.
Objective: To determine the 50% cytotoxic concentration (CC50) of a CCR5 antagonist.
Materials:
-
A relevant cell line (e.g., TZM-bl or PBMCs)
-
Complete Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
96-well flat-bottom culture plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Plating: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[18] b. Incubate for 24 hours to allow cells to adhere and resume growth.
-
Compound Treatment: a. Prepare serial dilutions of the CCR5 antagonist in growth medium. b. Remove the existing medium from the cells and add the medium containing the different compound concentrations. Include control wells with medium only (no compound). c. Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[19]
-
MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. b. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
CCR5 antagonists represent a significant advancement in antiretroviral therapy, offering a unique mechanism of action that targets a host protein rather than a viral enzyme. Maraviroc has proven to be a safe and effective option for patients with R5-tropic HIV-1, demonstrating durable virologic suppression and immune reconstitution.[20] The development of this class of drugs underscores the value of targeting host-virus interactions and has paved the way for novel therapeutic strategies.
Future research in this area may focus on the development of second-generation CCR5 antagonists with improved pharmacokinetic profiles, higher barriers to resistance, and broader activity against different viral strains.[21] Additionally, the immunomodulatory effects of CCR5 antagonism are an area of active investigation, with potential applications beyond HIV-1 infection.[11] As our understanding of the intricate interplay between HIV-1 and the host immune system deepens, CCR5 and other chemokine receptors will undoubtedly remain key targets for innovative drug discovery and development.
References
- 1. CD4+ Cell Restoration after 48 Weeks in the Maraviroc Treatment-experienced Trials MOTIVATE 1 and 2 [natap.org]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 6. Maraviroc: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daigonline.de [daigonline.de]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. pfizer.com [pfizer.com]
- 10. hivclinic.ca [hivclinic.ca]
- 11. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Maraviroc Study in Dual/Mixed Tropic Patients [natap.org]
- 21. mdpi.com [mdpi.com]
The Impact of CCR5 Antagonism on Chemokine Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 5 (CCR5) is a critical G protein-coupled receptor (GPCR) involved in inflammatory responses and serves as a co-receptor for HIV-1 entry into host cells. Its central role in mediating the signaling of chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) has made it a key target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the effects of CCR5 antagonists, with a specific focus on Maraviroc, on chemokine signaling pathways. It includes a detailed examination of the mechanism of action, quantitative data on receptor binding and downstream signaling inhibition, and meticulous experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved.
Introduction: CCR5 and Its Role in Chemokine Signaling
CCR5 is primarily expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. The binding of its cognate chemokines—CCL3, CCL4, and CCL5—initiates a cascade of intracellular signaling events. This process begins with a conformational change in the CCR5 receptor, leading to the activation of associated heterotrimeric G proteins, typically of the Gi/o family.
Upon activation, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in a range of cellular responses, including chemotaxis (cell migration towards a chemical gradient), cellular activation, and proliferation.[1][2]
Beyond G protein-dependent signaling, CCR5 can also signal through β-arrestin pathways. Upon chemokine binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of signaling events and mediates receptor internalization.
Mechanism of Action of CCR5 Antagonists: The Case of Maraviroc
Maraviroc is a potent and selective small-molecule antagonist of CCR5. It functions as a non-competitive, allosteric inhibitor.[3] This means that Maraviroc does not bind to the same site on the CCR5 receptor as the natural chemokine ligands. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the receptor.[3] This binding induces and stabilizes a conformation of CCR5 that is not recognized by the chemokines CCL3, CCL4, and CCL5, thereby preventing them from binding and initiating downstream signaling.[3][4] This allosteric mechanism is a key feature of Maraviroc's action, distinguishing it from competitive antagonists that would directly compete with chemokines for the same binding site.
Quantitative Effects of Maraviroc on Chemokine Signaling
The antagonistic properties of Maraviroc have been quantified through various in vitro assays. These studies provide crucial data for understanding its potency and efficacy in inhibiting chemokine-induced cellular responses.
Table 1: Inhibition of Chemokine-Induced Calcium Mobilization by Maraviroc
| Chemokine | Cell Type | Assay Type | Maraviroc IC50 (nM) | Reference |
| CCL3 (MIP-1α) | HEK-293/CCR5 | Calcium Flux | 7 - 30 | [4] |
| CCL4 (MIP-1β) | HEK-293/CCR5 | Calcium Flux | 7 - 30 | [4] |
| CCL5 (RANTES) | HEK-293/CCR5 | Calcium Flux | 7 - 30 | [4] |
IC50 values represent the concentration of Maraviroc required to inhibit 50% of the maximal chemokine-induced response.
Table 2: Inhibition of Chemokine-Induced Chemotaxis by Maraviroc
| Chemokine | Cell Type | Assay Type | Maraviroc Concentration (µM) | Inhibition of Chemotaxis (%) | Reference |
| CCL4 (MIP-1β) | Monocytes | Transwell | 10 | Significant dose-dependent reduction | [5] |
| CCL5 (RANTES) | Monocyte-derived Dendritic Cells | Transwell | 0.1 | ~31 | [5] |
| CCL5 (RANTES) | Monocyte-derived Dendritic Cells | Transwell | 1 | ~32 | [5] |
| CCL5 (RANTES) | Monocyte-derived Dendritic Cells | Transwell | 10 | ~28 | [5] |
Note: The referenced study showed a significant reduction but did not provide specific IC50 values for chemotaxis inhibition.
Signaling Pathway Visualizations
To illustrate the impact of a CCR5 antagonist on chemokine signaling, the following diagrams depict the canonical CCR5 signaling pathway and its inhibition by Maraviroc.
Caption: Canonical CCR5 Signaling Pathway.
Caption: Maraviroc's Allosteric Inhibition of CCR5.
Detailed Experimental Protocols
Chemotaxis Assay (Transwell Migration Assay)
This protocol outlines the procedure to assess the effect of a CCR5 antagonist on chemokine-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for monocytes)
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Recombinant human chemokines (CCL3, CCL4, CCL5)
-
CCR5 antagonist (e.g., Maraviroc)
-
Cells expressing CCR5 (e.g., primary human monocytes, monocyte-derived dendritic cells)
-
Cell staining dye (e.g., Diff-Quik) or flow cytometer
Procedure:
-
Cell Preparation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). To obtain monocytes or monocyte-derived dendritic cells (MDCs), further purification or differentiation steps are required. Resuspend the cells in serum-free or low-serum medium.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the CCR5 antagonist (e.g., Maraviroc at 0.1, 1, and 10 µM) or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[5]
-
Assay Setup:
-
Add chemokine (e.g., 100 ng/mL CCL5) to the lower chamber of the 24-well plate in culture medium.[5] For a negative control, use medium without chemokine.
-
Place the Transwell insert into the well.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 90 minutes for monocytes, longer for other cell types).
-
Quantification of Migration:
-
Microscopy Method:
-
Remove the Transwell inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Flow Cytometry Method:
-
Collect the cells from the lower chamber.
-
Count the number of migrated cells using a flow cytometer for a set period of time.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
Caption: Chemotaxis Assay Workflow.
Calcium Flux Assay (Fluo-4 Assay)
This protocol describes how to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by a CCR5 antagonist.
Materials:
-
Cells expressing CCR5 (e.g., HEK-293 cells stably transfected with CCR5)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Recombinant human chemokines (CCL3, CCL4, CCL5)
-
CCR5 antagonist (e.g., Maraviroc)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed the CCR5-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
Assay Measurement:
-
Place the plate in a fluorometric plate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Add the CCR5 antagonist (Maraviroc) at various concentrations or vehicle control to the wells and incubate for a specified time (e.g., 10-20 minutes).
-
Add the chemokine agonist (e.g., CCL5) to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (e.g., for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after agonist addition (ΔF = F - F0).
-
The response is often expressed as the ratio ΔF/F0.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
Caption: Calcium Flux Assay Workflow.
Conclusion
CCR5 antagonists, exemplified by Maraviroc, represent a significant class of therapeutic agents that effectively modulate chemokine signaling. Their allosteric mechanism of action provides a potent and selective means of inhibiting the cellular responses induced by CCL3, CCL4, and CCL5. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of CCR5 in health and disease and to develop novel therapeutics targeting this important receptor. The continued investigation into the nuanced effects of these antagonists on specific chemokine pathways will undoubtedly pave the way for more targeted and effective treatments for a range of inflammatory and infectious diseases.
References
- 1. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the CCL5–CCR5 Axis Using Maraviroc Promotes M1 Polarization of Macrophages Cocultured with Irradiated Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"CCR5 antagonist 3" selectivity for CCR5 over other chemokine receptors
This technical guide provides an in-depth analysis of the selectivity of Maraviroc, a non-competitive antagonist of the C-C chemokine receptor 5 (CCR5). Maraviroc is a well-characterized entry inhibitor used in the treatment of HIV-1 infection, and its high selectivity for CCR5 is a cornerstone of its clinical utility and safety profile. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of CCR5 antagonists.
Executive Summary
Maraviroc exhibits exceptional selectivity for the CCR5 receptor. Extensive in vitro studies have demonstrated that at concentrations significantly exceeding its therapeutic range, Maraviroc does not exert any notable inhibitory effects on a wide panel of other chemokine receptors, including CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2.[1] This high degree of selectivity minimizes the potential for off-target effects, contributing to a favorable safety profile. The mechanism of action involves an allosteric modulation of the CCR5 receptor, whereby Maraviroc binds to a transmembrane pocket distinct from the binding site of endogenous chemokine ligands and the HIV-1 envelope glycoprotein gp120.[2][3][4] This binding induces a conformational change in CCR5 that prevents its interaction with gp120, thereby blocking viral entry into host cells.
Quantitative Selectivity Data
The selectivity of Maraviroc is quantified through comparative analysis of its binding affinity (Ki) and functional inhibitory activity (IC50) against CCR5 and other chemokine receptors. The following tables summarize the available quantitative data.
Table 1: Functional Inhibitory Activity of Maraviroc at CCR5
| Ligand/Process | Assay Type | Cell Line/System | IC50 (nM) |
| MIP-1α binding | Radioligand Binding | HEK-293 cells | 3.3 |
| MIP-1β binding | Radioligand Binding | HEK-293 cells | 7.2 |
| RANTES binding | Radioligand Binding | HEK-293 cells | 5.2 |
| Chemokine-induced Ca2+ mobilization | Calcium Mobilization | Various | 7 - 30 |
| HIV-1 (R5-tropic) entry | Antiviral Assay | PBMCs | ~2.0 (IC90) |
Table 2: Selectivity Profile of Maraviroc Against Other Chemokine Receptors
| Receptor | Ligand Binding Inhibition (IC50) | Functional Assay |
| CCR1 | >10,000 nM | No significant inhibition |
| CCR2 | >10,000 nM | No significant inhibition |
| CCR3 | >10,000 nM | No significant inhibition |
| CCR4 | >10,000 nM | No significant inhibition |
| CCR7 | >10,000 nM | No significant inhibition |
| CCR8 | >10,000 nM | No significant inhibition |
| CXCR4 | >10,000 nM | No significant inhibition |
Data compiled from multiple sources indicating activity is greater than 10 µM.[1]
Experimental Protocols
The determination of Maraviroc's selectivity relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound (Maraviroc) to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK-293 cells stably expressing CCR5).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]MIP-1β for CCR5), and varying concentrations of the unlabeled test compound (Maraviroc).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.[5][6]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[7]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest (e.g., U87.CD4.CCR5 cells) in a 96-well or 384-well plate.[8]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits increased fluorescence upon binding to calcium.[8][9]
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR).
-
Add varying concentrations of the antagonist (Maraviroc) to the wells and incubate for a defined period.
-
Add a fixed concentration of an agonist (e.g., RANTES for CCR5) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time. The agonist will induce an increase in intracellular calcium, leading to a spike in fluorescence.[8][9]
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist-induced response against the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell and Plate Preparation:
-
Use a chemotaxis chamber, which consists of an upper and a lower well separated by a microporous membrane (e.g., a Transwell plate).[10][11]
-
Place the chemoattractant (e.g., MIP-1α) in the lower chamber.
-
Resuspend cells known to express the receptor of interest in assay medium. Pre-incubate the cells with varying concentrations of the antagonist (Maraviroc).[12]
-
-
Assay Procedure:
-
Add the cell suspension to the upper chamber.
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C).[10][11]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.[11][12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (no antagonist).
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway and the workflows of the key experimental assays.
References
- 1. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. timothyspringer.org [timothyspringer.org]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Therapeutic Potential of CCR5 Antagonists in Oncology: A Technical Guide
Executive Summary: The C-C chemokine receptor type 5 (CCR5) and its principal ligand, CCL5 (RANTES), form a critical signaling axis that has been increasingly implicated in the progression of various cancers.[1] While physiologically involved in immune cell trafficking, the CCL5/CCR5 axis is frequently "hijacked" by tumor cells to promote proliferation, survival, metastasis, and to sculpt an immunosuppressive tumor microenvironment (TME).[1][2] This has led to the exploration of CCR5 antagonists, drugs originally developed for HIV treatment such as Maraviroc and Vicriviroc, as repurposed therapeutics in oncology.[3] Extensive preclinical data demonstrates that blocking CCR5 can inhibit tumor growth and metastatic dissemination across a range of solid and hematological malignancies.[1][4] Clinical trials are now underway to evaluate the safety and efficacy of these antagonists, often in combination with standard chemotherapy or immunotherapy, offering a promising new avenue for cancer treatment.[3]
Introduction: The CCL5/CCR5 Axis in Oncology
The C-C chemokine receptor 5 (CCR5) is a seven-transmembrane G-protein coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][3] Its main function is to direct the migration of these cells to sites of inflammation in response to binding its cognate ligands, the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and most notably, CCL5 (RANTES).[3][5]
In the context of cancer, both tumor cells and stromal cells within the TME can aberrantly express CCR5 and secrete its ligands.[1] Oncogenic transformation itself has been shown to be sufficient to induce CCR5 expression in epithelial cells.[6] This pathological expression is associated with more aggressive disease and poorer prognosis in a multitude of cancers, including breast, colorectal, gastric, and prostate cancer, as well as various hematological malignancies.[1][7][8][9] The activation of the CCL5/CCR5 axis in the TME initiates a cascade of pro-tumorigenic events, establishing it as a key therapeutic target.
Mechanism of Action in Cancer Progression
The pro-tumorigenic effects of the CCL5/CCR5 axis are multifaceted, impacting cancer cells directly through intracellular signaling and indirectly by modulating the TME.
Pro-Tumorigenic Intracellular Signaling
Upon ligand binding, CCR5 activates several downstream signaling pathways that are crucial for cancer cell survival, proliferation, and motility.[10][11] As depicted below, this includes the activation of key oncogenic pathways such as PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK.[5][11] These pathways collectively promote cell cycle progression, inhibit apoptosis, and enhance the invasive and migratory capabilities of cancer cells.[5][12]
Caption: Figure 1: Intracellular signaling pathways activated by the CCL5/CCR5 axis in cancer cells.
Remodeling the Tumor Microenvironment
Perhaps the most critical role of the CCL5/CCR5 axis is its ability to shape an immunosuppressive TME. Tumor and stromal cells secrete CCL5, which acts as a chemoattractant for various CCR5-expressing immune cells.[1] This leads to the recruitment of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[1][13][14] These recruited cells actively suppress the function of cytotoxic CD8+ T cells, allowing the tumor to evade immune destruction.[15] CCR5 antagonists can block this recruitment, thereby altering the immune landscape of the TME to be less suppressive and more conducive to anti-tumor immunity.[13]
Caption: Figure 2: Role of CCL5/CCR5 in recruiting immunosuppressive cells to the TME.
Facilitating Metastasis, Angiogenesis, and Chemoresistance
The CCL5/CCR5 axis is a key driver of metastasis.[3][16] Activation of CCR5 signaling enhances cancer cell motility and invasion, partly by upregulating matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[5][10] Furthermore, it promotes the homing of circulating tumor cells to distant metastatic sites where CCL5 levels are high.[11]
CCR5 signaling also contributes to angiogenesis by stimulating endothelial cell migration and the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1][5][17] Additionally, CCR5 expression has been linked to increased resistance to chemotherapy. This is achieved by enhancing DNA damage repair mechanisms and upregulating anti-apoptotic pathways, allowing cancer cells to survive treatment with DNA-damaging agents like doxorubicin.[6][10][18]
Preclinical Evidence for CCR5 Antagonism
A substantial body of preclinical research has validated the therapeutic potential of targeting CCR5. The primary agents studied are repurposed HIV drugs, including the small molecule antagonists Maraviroc and Vicriviroc, and the humanized monoclonal antibody Leronlimab.[3]
In Vitro and In Vivo Studies
In vitro, CCR5 antagonists have been shown to inhibit the proliferation, colony formation, migration, and invasion of various cancer cell lines.[8][12][19] In vivo, administration of these antagonists in animal models has led to significant reductions in primary tumor growth and, most notably, a profound inhibition of metastasis.[17][19][20] For instance, in a mouse model of breast cancer, treatment with a CCR5 antagonist reduced the size and number of pulmonary metastases by 90% compared to untreated controls.[20] Similarly, Maraviroc has been shown to reduce peritoneal dissemination in gastric cancer models and bone metastasis in prostate cancer models.[9][19]
| Cancer Type | Model System | CCR5 Antagonist | Key Quantitative Finding | Citation |
| Breast Cancer | Mouse Xenograft (MDA-MB-231) | Maraviroc / Vicriviroc | 90% reduction in size and number of pulmonary metastases. | [20] |
| Gastric Cancer | SCID Mouse Xenograft (MKN45) | Maraviroc | Significantly reduced peritoneal disease extent and increased survival. | [19] |
| Colorectal Cancer | Orthotopic Mouse Model | Maraviroc | Reduced tumor formation by limiting cancer-associated fibroblast (CAF) accumulation. | [21] |
| Prostate Cancer | Immunocompetent Mouse Model | Maraviroc / Vicriviroc | Reduced metastasis to bones, brain, and viscera. | [17] |
| Breast Cancer | Rat Xenograft (MDA-MB-231) | Maraviroc | Significantly inhibited bone metastasis. | [8] |
| Melanoma | Mouse Model (B16) | Anti-CCR5 Antibody | Inhibited tumor growth and accumulation of MDSCs in tumor tissues. | [3][17] |
| Table 1: Summary of Selected Preclinical In Vivo Studies of CCR5 Antagonists. |
| Cancer Type | Cell Line | CCR5 Antagonist | Key In Vitro Effect | Citation |
| Gastric Cancer | MKN45, KATOIII | Maraviroc | Reduced cell migration and adhesion induced by CCR5 ligands. | [19] |
| Breast Cancer | Basal Subtype | Maraviroc / Vicriviroc | Slowed the invasion of breast cancer cells. | [20] |
| Metastatic Breast | MDA-MB-231 | Maraviroc | Attenuated proliferation, colony formation, and migration; induced apoptosis. | [8][12] |
| Hodgkin Lymphoma | L-428, KM-H2 | Maraviroc | Inhibited recruitment of mesenchymal stromal cells and monocytes. | [4] |
| Table 2: Summary of Selected Preclinical In Vitro Studies of CCR5 Antagonists. |
Clinical Investigations
The promising preclinical data has provided a strong rationale for moving CCR5 antagonists into clinical trials for various cancers.[1][2] Maraviroc is the most studied agent in this context. Early phase trials have focused on evaluating its safety and its ability to modulate the tumor microenvironment in patients with advanced cancers.
A phase I study in patients with metastatic colorectal cancer (mCRC) demonstrated that Maraviroc was well-tolerated and could repolarize tumor-associated macrophages towards an anti-tumoral M1 phenotype.[3][13] Several trials are now investigating CCR5 antagonists in combination with other therapies, particularly immune checkpoint inhibitors. The hypothesis is that by blocking the recruitment of immunosuppressive cells, CCR5 antagonists can sensitize tumors to drugs like pembrolizumab (anti-PD-1).[3]
| Trial ID | Phase | Cancer Type | Intervention | Status / Key Findings | Citation |
| MARACON | Phase I | Metastatic Colorectal Cancer | Maraviroc | Well-tolerated; showed reduced tumor cell proliferation (Ki-67) and M1 macrophage polarization. | [3] |
| NCT03631407 | Phase II | Metastatic Colorectal Cancer (MSS) | Vicriviroc + Pembrolizumab | Combination showed limited antitumor activity (ORR 5%) but had manageable toxicity. | [22] |
| NCT01736813 | Phase Ib/II | Metastatic Colorectal Cancer | Maraviroc + Nivolumab ± Ipilimumab | Recruiting | [23] |
| NCT03274804 | Phase I | Refractory MSS-Colorectal Cancer | Maraviroc + Pembrolizumab | Recruiting | [3] |
| Table 3: Overview of Key Clinical Trials of CCR5 Antagonists in Oncology. |
Key Experimental Protocols
Reproducing and building upon existing research requires standardized methodologies. Below are outlines of key experimental protocols used to assess the efficacy of CCR5 antagonists.
Cell Migration/Invasion Assay (Boyden Chamber)
This assay quantifies the chemotactic response of cancer cells to a CCR5 ligand.
-
Cell Preparation : Culture cancer cells to ~80% confluency. Serum-starve cells for 12-24 hours prior to the assay.
-
Chamber Setup : Use a 24-well plate with 8.0 µm pore size inserts (e.g., Transwells). For invasion assays, coat the insert membrane with a thin layer of Matrigel.
-
Chemoattractant : Add media containing a CCR5 ligand (e.g., 50-100 ng/mL of recombinant human CCL5) to the lower chamber.
-
Treatment : Resuspend serum-starved cells in serum-free media containing the CCR5 antagonist (e.g., Maraviroc at various concentrations) or a vehicle control.
-
Seeding : Add 1x10^5 to 2x10^5 cells to the upper chamber of each insert.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell line's migratory capacity.
-
Quantification : Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet. Elute the dye and measure absorbance, or count the cells in several microscopic fields. Results are expressed as a percentage of migration relative to the vehicle control.
In Vivo Xenograft Tumor Model
This protocol assesses the effect of a CCR5 antagonist on tumor growth and metastasis in an immunodeficient mouse model.
Caption: Figure 3: Typical experimental workflow for an in vivo xenograft study.
Conclusion and Future Directions
The CCL5/CCR5 signaling axis represents a significant, non-redundant pathway in cancer progression, influencing tumor growth, immune evasion, and metastasis. The wealth of preclinical data strongly supports the therapeutic rationale for targeting this axis. CCR5 antagonists, particularly the FDA-approved drug Maraviroc, offer a compelling opportunity for drug repurposing in oncology due to their known safety profiles.
Future research should focus on several key areas:
-
Biomarker Identification : Identifying which patients are most likely to respond to CCR5 antagonist therapy is crucial. This may involve measuring CCR5 expression on tumor cells or immune infiltrates, or quantifying CCL5 levels in the TME.
-
Optimizing Combination Therapies : Further investigation is needed to determine the most effective combinations, such as pairing CCR5 antagonists with specific checkpoint inhibitors, chemotherapy agents, or targeted therapies.[24]
-
Overcoming Resistance : Understanding potential mechanisms of resistance to CCR5 blockade will be essential for developing long-term treatment strategies.
-
Expanding to Other Cancers : While research has focused on breast and colorectal cancer, the role of CCR5 in other malignancies, such as pancreatic and ovarian cancer, warrants deeper investigation.[15]
References
- 1. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CCL5/CCR5 Axis in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Tackling Immune Targets for Breast Cancer: Beyond PD-1/PD-L1 Axis [frontiersin.org]
- 8. CCR5 | Cancer Genetics Web [cancer-genetics.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CCR5 antagonist, an ally to fight against metastatic colorectal cancer - Mukaida - Translational Cancer Research [tcr.amegroups.org]
- 14. dovepress.com [dovepress.com]
- 15. CCL5 mediates breast cancer metastasis and prognosis through CCR5/Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. oncotarget.com [oncotarget.com]
- 22. Safety and Efficacy of Vicriviroc (MK-7690) in Combination With Pembrolizumab in Patients With Advanced or Metastatic Microsatellite Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. mdpi.com [mdpi.com]
The Role of Dual CCR5/CXCR4 Antagonism in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemokine receptors CCR5 and CXCR4 have emerged as critical players in the tumor microenvironment (TME), influencing cancer progression, metastasis, and immune evasion. Their antagonism presents a promising therapeutic strategy in immuno-oncology. This technical guide provides an in-depth analysis of a novel dual CCR5/CXCR4 antagonist, referred to as "dual antagonist 3," and contextualizes its potential within the broader landscape of CCR5-targeted cancer therapies. While direct immuno-oncology studies on "dual antagonist 3" are in their infancy, its unique ability to simultaneously block two key signaling pathways offers a compelling rationale for its development. This document details the signaling mechanisms, preclinical data for related compounds, experimental protocols for evaluation, and the potential of dual antagonism to reshape the treatment of cancer.
Introduction: CCR5 and CXCR4 in the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells, orchestrated by a network of signaling molecules, including chemokines. The chemokine receptors CCR5 and CXCR4, and their respective primary ligands CCL5 (RANTES) and CXCL12 (SDF-1), are integral to this network.
CCR5 , a G protein-coupled receptor (GPCR), is expressed on various immune cells, including T cells, macrophages, and dendritic cells.[1] Its expression has also been identified on various tumor cells.[2] The CCL5/CCR5 axis is implicated in the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the TME, contributing to an immunosuppressive milieu that allows tumors to evade immune destruction.[2][3] Furthermore, CCR5 signaling in cancer cells can promote proliferation, invasion, and metastasis.[1][4]
CXCR4 , another GPCR, plays a pivotal role in tumor metastasis. The CXCL12/CXCR4 axis is a key driver of cancer cell migration to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver. Upregulation of CXCR4 on cancer cells is associated with poor prognosis and increased metastatic potential across numerous cancer types.
Given their pro-tumoral roles, both CCR5 and CXCR4 have been pursued as therapeutic targets. The development of a dual antagonist capable of simultaneously inhibiting both pathways represents a novel and potentially more effective therapeutic strategy.
The Dual CXCR4/CCR5 Antagonist: Compound 3
Recent research has identified a novel small molecule, herein referred to as dual CXCR4/CCR5 antagonist 3 , with inhibitory activity against both chemokine receptors. This compound was discovered through a virtual screening approach aimed at identifying new HIV entry inhibitors, a field where CCR5 and CXCR4 are well-established targets.
Chemical Structure and In Vitro Activity
The chemical structure of the dual CXCR4/CCR5 antagonist 3 has been reported in the literature. Its antagonistic activity was confirmed through a calcium mobilization assay, a standard method for assessing GPCR function. In this assay, the compound demonstrated the ability to block the intracellular calcium flux induced by the natural ligands of both receptors.
| Receptor | Ligand | Antagonist | IC50 (µM) | Assay | Cell Line | Reference |
| CXCR4 | CXCL12 | Dual Antagonist 3 | 38.34 | Calcium Mobilization | U87.CD4.CXCR4 | Mirza et al., 2020 |
| CCR5 | CCL5 | Dual Antagonist 3 | 64.56 | Calcium Mobilization | U87.CD4.CCR5 | Mirza et al., 2020 |
Signaling Pathways in Immuno-Oncology
The therapeutic rationale for a dual CCR5/CXCR4 antagonist in cancer is rooted in the signaling pathways these receptors modulate within the TME.
The CCL5/CCR5 Signaling Axis
Activation of CCR5 by its ligands, primarily CCL5, triggers a cascade of downstream signaling events that promote a pro-tumoral microenvironment.
The CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 axis is a primary driver of metastasis, guiding cancer cells to secondary sites.
Preclinical Evidence for CCR5 Antagonists in Immuno-Oncology
While preclinical data on the dual CXCR4/CCR5 antagonist 3 in cancer is not yet available, a substantial body of evidence supports the use of single-agent CCR5 antagonists in various cancer models. The most studied of these are Maraviroc, Leronlimab, and Vicriviroc, all originally developed as anti-HIV therapeutics.[2]
Quantitative Preclinical Data of CCR5 Antagonists
The following tables summarize key quantitative findings from preclinical studies of well-characterized CCR5 antagonists in different cancer types.
Table 1: In Vitro Efficacy of CCR5 Antagonists in Cancer Cell Lines
| Antagonist | Cancer Type | Cell Line | Effect | Metric | Value | Reference |
| Maraviroc | Breast Cancer | MDA-MB-231 | Inhibition of Invasion | % Inhibition | ~50% at 100 nM | Velasco-Velazquez et al., 2012 |
| Vicriviroc | Breast Cancer | SUM159 | Inhibition of Invasion | % Inhibition | ~60% at 100 nM | Velasco-Velazquez et al., 2012 |
| Leronlimab | Breast Cancer | MDA-MB-231 | Inhibition of Invasion | % Inhibition | >98% | Jiao et al., 2021[5] |
| Maraviroc | Gastric Cancer | MKN45, MKN74, KATOIII | Inhibition of Proliferation | Significant (P < .05) | - | Mencarelli et al., 2013[6] |
| Vicriviroc | Prostate Cancer | PC3 | Inhibition of RANTES-induced invasion | - | - | Strizki et al., 2005[7] |
Table 2: In Vivo Efficacy of CCR5 Antagonists in Animal Models
| Antagonist | Cancer Type | Animal Model | Effect | Metric | Value | Reference |
| Maraviroc | Breast Cancer | NSG Mice (Metastasis model) | Reduced Lung Metastasis | % Reduction | 65% | Velasco-Velazquez et al., 2012 |
| Leronlimab | Breast Cancer | Nu/Nu Mice (Metastasis model) | Reduced Lung Metastasis | % Reduction | >98% | Jiao et al., 2021[5] |
| Maraviroc | Colorectal Cancer | Immunocompromised Mice | Reduced Tumor Growth | % Reduction | ~50% | Tanabe et al., 2016[8] |
| Maraviroc | Gastric Cancer | SCID Mice (Xenograft) | Reduced Tumor Burden | Significant | - | Mencarelli et al., 2013[6] |
| Maraviroc | Hodgkin Lymphoma | Xenograft Model | Decreased Tumor Growth | % Reduction | >50% | Aldinucci et al., 2020[9] |
Table 3: Immunomodulatory Effects of CCR5 Antagonists in the Tumor Microenvironment
| Antagonist | Cancer Type | Animal Model | Effect | Metric | Change | Reference |
| Maraviroc | Colorectal Cancer | Humanized Mice | Macrophage Repolarization | M1/M2 Ratio | Increased | Halama et al., 2016 |
| Anti-CCR5 mAb | Melanoma | C57BL/6 Mice | MDSC Accumulation | % MDSCs in Tumor | Decreased | Blattner et al., 2018 |
| TAK-779 | Pancreatic Cancer | Mouse Model | Treg Migration | % Tregs in Tumor | Reduced | Tan et al., 2009 |
| Maraviroc | Breast Cancer | Mouse Model | Treg Migration | % CCR5+ Tregs in Lungs | Reduced | Halvorsen et al., 2016[10] |
Experimental Protocols
The evaluation of CCR5 antagonists in an immuno-oncology context requires a range of specialized in vitro and in vivo assays. The following are representative protocols for key experiments.
Calcium Mobilization Assay
This assay is used to determine the functional activity of GPCR antagonists by measuring their ability to inhibit ligand-induced intracellular calcium release.
Protocol:
-
Cell Culture: Plate cells stably expressing the chemokine receptor of interest (e.g., U87.CD4.CCR5) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Antagonist Incubation: Wash the cells to remove excess dye and add the CCR5 antagonist at various concentrations. Incubate for 15-30 minutes.
-
Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the CCR5 ligand (e.g., CCL5) to stimulate calcium flux and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the inhibition of the ligand-induced response at each antagonist concentration to determine the IC50 value.
In Vitro Invasion Assay (Matrigel)
This assay assesses the ability of a compound to inhibit the invasion of cancer cells through a basement membrane extract.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts in a 24-well plate with serum-free medium.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the CCR5 antagonist at various concentrations. Seed the cells into the upper chamber of the inserts.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum or a specific chemokine) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the percentage of inhibition.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the CCR5 antagonist (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dose. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the anti-tumor efficacy.
The Promise of Dual CCR5/CXCR4 Antagonism
The simultaneous blockade of both CCR5 and CXCR4 with a single agent like "dual antagonist 3" holds significant therapeutic promise in immuno-oncology.
By targeting CCR5, a dual antagonist can potentially:
-
Remodel the immunosuppressive TME: By blocking the recruitment of Tregs and MDSCs, the balance can be shifted towards a more active anti-tumor immune response.
-
Inhibit tumor cell proliferation and invasion: Directly targeting CCR5 on cancer cells can impede their growth and local invasion.
Simultaneously, by targeting CXCR4, the dual antagonist can:
-
Block metastatic dissemination: Inhibiting the CXCL12/CXCR4 axis can prevent cancer cells from migrating to and colonizing distant organs.
This multi-pronged attack on key cancer progression pathways suggests that a dual antagonist could be more effective than single-agent therapies. Furthermore, by creating a more immune-permissive TME, dual CCR5/CXCR4 antagonism may synergize with other immunotherapies, such as immune checkpoint inhibitors.[2]
Conclusion and Future Directions
The emergence of dual CXCR4/CCR5 antagonists like compound 3 represents an exciting advancement in the field of immuno-oncology. While still in the early stages of investigation for cancer applications, the strong scientific rationale for simultaneously targeting these two critical chemokine receptors is clear. The extensive preclinical and emerging clinical data for single-agent CCR5 antagonists provide a solid foundation for the continued development of this therapeutic class. Future research should focus on comprehensive preclinical evaluation of dual antagonists in a variety of cancer models, including syngeneic models that allow for the study of a fully competent immune system. Furthermore, combination studies with existing and novel immunotherapies will be crucial to unlocking the full potential of this promising therapeutic strategy. As our understanding of the complex interplay within the tumor microenvironment deepens, dual-target agents like the CCR5/CXCR4 antagonists are poised to become a valuable addition to the armamentarium against cancer.
References
- 1. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. CCR5 antagonism by maraviroc inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of CCR5-inhibitors on cancer treatment: A systematic review of preclinical evidence [jpccr.eu]
Preclinical Toxicology of CCR5 Antagonists: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology studies essential for the development of CCR5 antagonists. As a class of molecules that modulate a host cell target, CCR5 antagonists have a unique safety profile that warrants careful preclinical evaluation. This document will delve into the core toxicological assessments, present available data for representative compounds, and outline the detailed experimental methodologies employed in these critical studies.
While the prompt specified "CCR5 antagonist 3," publicly available, detailed preclinical toxicology data for a compound with this exact designation is not available. Therefore, this guide will focus on the preclinical toxicology profiles of several well-characterized CCR5 antagonists, including the approved drug Maraviroc and other clinical and preclinical candidates such as Cenicriviroc, Vicriviroc, and the discontinued Aplaviroc. This approach provides a representative and informative overview of the toxicological considerations for this important class of therapeutic agents.
Introduction to CCR5 Antagonism and Toxicological Considerations
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a primary role as a co-receptor for the entry of the most common strains of HIV-1 into host cells. By blocking this interaction, CCR5 antagonists represent a significant therapeutic strategy for the management of HIV infection. Beyond HIV, the immunomodulatory role of CCR5 has led to its investigation in other indications, including graft-versus-host disease, non-alcoholic steatohepatitis (NASH), and cancer.
The preclinical safety evaluation of CCR5 antagonists is paramount to their clinical development. A key concern for this class of drugs is the potential for on-target and off-target toxicities. On-target toxicities could arise from the modulation of the normal physiological functions of the CCR5/chemokine axis, which is involved in immune cell trafficking and inflammatory responses. Off-target toxicities are related to the interaction of the drug molecule with other cellular components, which can lead to unforeseen adverse effects. A notable concern that has emerged from the clinical development of early CCR5 antagonists is the potential for hepatotoxicity.
Summary of Preclinical Toxicology Findings
The preclinical development of CCR5 antagonists has involved a standard battery of toxicology studies in both rodent and non-rodent species, in line with international regulatory guidelines (ICH). These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and define the dose-response relationship for any observed toxicities.
Key Toxicological Findings for Representative CCR5 Antagonists
The following table summarizes key qualitative toxicological findings for several CCR5 antagonists. It is important to note that direct comparison of these findings should be made with caution due to differences in the specific studies conducted and the molecular properties of each compound.
| Compound | Key Preclinical Toxicology Findings | Development Status |
| Maraviroc | In long-term (26-week) oral toxicology studies in rats, findings at high doses included bile duct vacuolation and hyperplasia, and multinucleated hepatocytes.[1] No drug-related increases in tumor incidence were observed in carcinogenicity studies in mice and rats.[1] | Approved for HIV treatment |
| Aplaviroc | Preclinical toxicology studies in rats at very high doses (>500 mg/kg/day) showed changes in alanine aminotransferase (ALT) and bilirubin levels.[2] However, no adverse effects were observed in monkeys at doses up to 2,000 mg/kg/day.[2] | Development discontinued due to severe hepatotoxicity in clinical trials.[3] |
| GSK 163929 | A 7-day safety assessment in rats and dogs showed no adverse effects.[4] However, further development was halted due to unspecified toxicity concerns.[4] | Development discontinued |
| Cenicriviroc | Preclinical data supports Cenicriviroc as a safe and potent antifibrotic agent.[5] It has demonstrated a favorable safety profile in animal models of liver disease.[5][6] | In late-stage clinical development for NASH |
| Vicriviroc | Preclinical evaluation indicated a reduced potential for cardiac effects (hERG channel inhibition) compared to an earlier prototype compound.[7][8] | Development discontinued |
Quantitative Preclinical Toxicology Data
The following tables present a summary of the available quantitative data from preclinical toxicology studies of representative CCR5 antagonists. Due to the proprietary nature of much of this data, comprehensive public information is limited. The data presented here has been compiled from publicly available sources such as regulatory approval documents and scientific publications.
Single-Dose Toxicity (LD50)
Data on the acute lethal dose (LD50) for CCR5 antagonists is not widely published, as modern toxicology testing often focuses on identifying a maximum tolerated dose (MTD) rather than lethality.
Repeat-Dose Toxicity (NOAEL)
The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
| Compound | Species | Study Duration | Route of Administration | NOAEL | Key Findings at Higher Doses |
| Maraviroc | Rat | 26 weeks | Oral | Data not publicly available | Bile duct vacuolation and hyperplasia, multinucleated hepatocytes.[1] |
| Maraviroc | Monkey | 39 weeks | Oral | Data not publicly available | - |
| Aplaviroc | Rat | Long-term | Oral | < 500 mg/kg/day | Changes in ALT and bilirubin levels.[2] |
| Aplaviroc | Monkey | Long-term | Oral | 2000 mg/kg/day | No adverse effects observed.[2] |
Note: The lack of publicly available NOAEL values for many compounds highlights the confidential nature of preclinical data submitted for regulatory review.
Experimental Protocols
The following sections provide detailed methodologies for key preclinical toxicology experiments typically conducted for small molecule drugs like CCR5 antagonists. These protocols are based on general principles outlined in ICH guidelines and common practices in the pharmaceutical industry.
Single-Dose Toxicity Studies
Objective: To determine the potential acute toxicity of a single dose of the test article and to identify the maximum tolerated dose (MTD).
Experimental Workflow:
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
The Structure-Activity Relationship of Small Molecule CCR5 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Its function as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells has made it a prime target for the development of antiviral therapeutics.[1][2][3] The approval of Maraviroc, a small molecule CCR5 antagonist, for the treatment of HIV-1 infection has validated this approach and spurred further research into novel antagonists with improved pharmacological profiles.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of several classes of small molecule CCR5 antagonists, details the key experimental protocols used for their evaluation, and illustrates the underlying biological pathways.
Core Compound Classes and Structure-Activity Relationships
The development of CCR5 antagonists has led to the exploration of diverse chemical scaffolds. The following sections summarize the key SAR findings for prominent classes of these inhibitors, with quantitative data presented for comparative analysis.
Piperidine-Based Antagonists
Piperidine-based compounds represent one of the most extensively studied classes of CCR5 antagonists. The SAR of this class is characterized by the presence of a central piperidine core, typically with substitutions at the 1 and 4 positions.
Key SAR insights for this class include:
-
Amide Substituent: The nature of the amide substituent at the 4-position of the piperidine ring is crucial for activity. Lipophilic groups are generally favored, interacting with a hydrophobic pocket in the CCR5 receptor.[4]
-
Tropane Core: The replacement of a simple piperidine with a tropane scaffold has been shown to significantly enhance antiviral potency.[4]
-
N-Substituent: The substituent on the piperidine nitrogen plays a critical role in binding and overall pharmacological properties.
Table 1: SAR of Piperidine-Based CCR5 Antagonists
| Compound | R1 | R2 | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) |
| 1 | 4-chlorophenylamino | H | >1000 | >1000 |
| 2 | N-methylsulfonylpiperidin-4-yl | H | 5.1 | 4.26 |
| 3 | N-c-hexylmethyl-5-oxopyrrolidin-3-yl | H | 14.4 | Not Reported |
| 4 (Maraviroc) | (4,4-difluorocyclohexyl)methyl | 1,2,4-triazol-4-yl | 2.03 | 2.0 |
| 5 (PF-232798) | Imidazopiperidine | 1,2,4-triazol-4-yl | Not Reported | Potent |
| 6k | 4-hydroxypiperidine | 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde | 11 | Not Reported |
| 11f | 1-acetylpiperidin-4-yl | Central phenyl ring with hydrophobic substituents | 0.59 | 0.59 |
Data sourced from multiple studies.[4][6][7]
Piperazine-Based Antagonists
Piperazine-based CCR5 antagonists have also emerged as a potent class of inhibitors. The central piperazine ring allows for diverse substitutions at its two nitrogen atoms, leading to a broad chemical space for optimization.
Key SAR insights for this class include:
-
Benzylic Substituent: The size and nature of the benzylic substituent are critical for controlling receptor potency and selectivity against other GPCRs like muscarinic receptors.[8]
-
Carbonyl Moiety: The nature of the carbonyl group attached to one of the piperazine nitrogens influences the compound's activity and pharmacokinetic properties.
-
Hydrophobic Groups: The presence of multiple hydrophobic phenyl rings generally contributes to potent CCR5 fusion activity.[9]
Table 2: SAR of Piperazine-Based CCR5 Antagonists
| Compound | R1 | R2 | CCR5 Fusion IC50 (µM) | Anti-HIV-1 Activity IC50 (µM) |
| 9e | p-cyano-phenyl | Phenyl | 0.64 | >10 |
| 23h | Varied piperazine derivative | Varied phenyl derivative | 6.29 | 0.44 |
| 30 (Sch-D) | (4,6-dimethyl-5-pyrimidinyl)carbonyl | {2-methoxy-1(R)-[4-(trifluoromethyl)phenyl]ethyl}-3(S)-methyl | Not Reported | Potent |
Data sourced from multiple studies.[8][9]
Pyrrolidine-Based Antagonists
1,3,4-trisubstituted pyrrolidines represent another important class of CCR5 antagonists. These compounds have been optimized for potent anti-HIV activity and favorable oral bioavailability.
Key SAR insights for this class include:
-
N-1 Acetic Acid Functionality: The introduction of an acidic functionality, such as an alpha-(pyrrolidin-1-yl)acetic acid, can enhance antiviral activity and improve pharmacokinetic profiles.[10]
-
Substituents at 3 and 4 Positions: The nature and stereochemistry of the substituents at the 3 and 4 positions of the pyrrolidine ring are critical for potent CCR5 antagonism.
Table 3: SAR of Pyrrolidine-Based CCR5 Antagonists
| Compound | N-1 Substituent | 3,4-Substituents | Anti-HIV Activity (EC50, nM) |
| Pyrrolidine 1 | Varied | Varied | Potent |
| Optimized Analogues | alpha-(pyrrolidin-1-yl)acetic acids | Varied | Enhanced Potency |
Data sourced from multiple studies.[10][11]
Experimental Protocols
The evaluation of CCR5 antagonists relies on a battery of in vitro assays to determine their binding affinity, functional antagonism, and antiviral efficacy.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the CCR5 receptor are prepared from a suitable cell line (e.g., CHO-K1 or HEK293 cells stably expressing CCR5).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES) and varying concentrations of the test compound.[12][13]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12]
Calcium Mobilization Assay
This functional assay measures the ability of a CCR5 antagonist to block the intracellular calcium mobilization induced by a CCR5 agonist.
Methodology:
-
Cell Preparation: Cells expressing CCR5 (e.g., HOS-CCR5 or U87.CD4.CCR5+) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[14][15]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A CCR5 agonist (e.g., RANTES/CCL5) is added to the cells to induce a calcium influx.[14]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
HIV-1 Entry Assay
This assay directly measures the ability of a CCR5 antagonist to inhibit the entry of R5-tropic HIV-1 into target cells.
Methodology:
-
Cell Culture: Target cells susceptible to HIV-1 infection and expressing CD4 and CCR5 (e.g., peripheral blood mononuclear cells (PBMCs) or specific cell lines like GHOST-CCR5) are cultured.[16]
-
Infection: The target cells are pre-incubated with varying concentrations of the CCR5 antagonist and then infected with a known amount of an R5-tropic HIV-1 strain (e.g., HIV-1BaL).[16]
-
Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring reverse transcriptase (RT) activity in the culture supernatant or by using a reporter gene assay (e.g., luciferase or β-galactosidase).[4]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of viral replication (IC50 or EC50) is calculated.
Signaling Pathways and Experimental Workflows
The interaction of CCR5 with its natural chemokine ligands or with HIV-1 gp120 initiates a cascade of intracellular signaling events. CCR5 antagonists block these interactions, thereby preventing viral entry and downstream signaling.
Caption: CCR5 Signaling and Antagonist Inhibition.
The following diagram illustrates a typical experimental workflow for the discovery and initial characterization of novel CCR5 antagonists.
Caption: Drug Discovery Workflow for CCR5 Antagonists.
This diagram outlines the logical relationship between different experimental assays used to characterize CCR5 antagonists.
Caption: Logical Flow of CCR5 Antagonist Characterization Assays.
References
- 1. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical discovery and development of maraviroc for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Inhibition: A Technical Guide to CCR5 Antagonist Pharmacophore Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pharmacophore modeling of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of molecules in the fight against HIV-1. By understanding the key structural features required for potent CCR5 antagonism, researchers can accelerate the discovery and design of novel antiviral therapeutics.
Introduction: CCR5 as a Therapeutic Target
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a primary role as a co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2][3] The viral entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells, which induces conformational changes in gp120, allowing it to then bind to CCR5.[1][4] This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[1] Individuals with a homozygous 32-base pair deletion in the CCR5 gene are resistant to R5-tropic HIV-1 infection, highlighting CCR5 as a prime target for antiviral drug development.[5] Small molecule antagonists of CCR5 allosterically bind to a hydrophobic pocket within the transmembrane helices of the receptor, locking it in a conformation that prevents its use by HIV-1 for entry.[1][6]
The Pharmacophore Concept in CCR5 Antagonist Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify these key features and their spatial relationships. For CCR5 antagonists, pharmacophore models define the arrangement of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for high-affinity binding to the receptor's allosteric pocket.[1][2][3][7][8] These models serve as 3D queries for virtual screening of compound libraries to identify novel and potent CCR5 inhibitors.[7][9]
Key Pharmacophore Models for CCR5 Antagonists
Several pharmacophore models have been developed for different chemical series of CCR5 antagonists. These models, derived from both ligand-based and structure-based approaches, provide a consensus on the critical features for CCR5 inhibition.
Ligand-Based Pharmacophore Models
Ligand-based models are developed by analyzing a set of known active and inactive molecules.
-
The Piperidine and Piperazine-Based Antagonist Model: A highly predictive five-feature pharmacophore model was developed for a series of piperidine- and piperazine-based CCR5 antagonists. This model consists of two hydrogen bond acceptors and three hydrophobic groups.[1][7][9]
-
The Maraviroc Analog Model (AADPR): For analogs of the FDA-approved CCR5 antagonist Maraviroc, a five-point pharmacophore hypothesis was generated. This model, designated AADPR, includes two hydrogen bond acceptor (A) groups, one hydrogen bond donor (D) group, one positively charged (P) group, and one aromatic ring (R) group.[3]
-
The Hydroxypiperidine Derivative Model (HHPRR): Another five-point pharmacophore model, HHPRR, was developed for hydroxypiperidine derivatives. This model is characterized by two hydrophobic (H) features, one positively ionizable (P) feature, and two aromatic ring (R) features.[8]
Structure-Based Pharmacophore Models
Structure-based models are derived from the 3D structure of the target protein in complex with a ligand.
-
Four-Feature Model from CCR5-Inhibitor Complex: A highly selective structure-based pharmacophore model was constructed from a CCR5-inhibitor complex. This model consists of four features: two hydrophobic features and two hydrogen bond acceptors.[10]
Quantitative Pharmacophore Data Summary
The following tables summarize the key features of prominent CCR5 antagonist pharmacophore models.
| Pharmacophore Model | Chemical Series | Pharmacophoric Features | Reference |
| 5-Point Model | Piperidine- and Piperazine-based | 2 Hydrogen Bond Acceptors, 3 Hydrophobic Groups | [1][7][9] |
| AADPR.356 | Maraviroc Analogs | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Positive Charge, 1 Aromatic Ring | [3] |
| HHPRR.3 | Hydroxypiperidine Derivatives | 2 Hydrophobic Groups, 1 Positively Ionizable Group, 2 Aromatic Rings | [8] |
| Model_1 (Structure-Based) | General CCR5 Inhibitors | 2 Hydrophobic Features, 2 Hydrogen Bond Acceptors | [10] |
Table 1: Summary of Key CCR5 Antagonist Pharmacophore Models
| Antagonist | Class | IC50 / Ki (nM) | Key Interactions / Notes | Reference |
| Maraviroc | 1-Amido-1-phenyl-3-piperidylbutane | IC50 ~2.3 | FDA-approved. Binds to a hydrophobic pocket in the transmembrane domain. | [1][2][3] |
| Aplaviroc | Spiropiperidine | IC50 ~0.9 | Development halted due to hepatotoxicity. | [1][10] |
| Vicriviroc | Piperazine | Ki ~1.3 | Development halted due to lack of efficacy. | [1][10] |
| TAK-779 | Quaternary ammonium salt | IC50 ~1.2 | Binds to a pocket formed by transmembrane domains 1, 2, 3, and 7. | [4] |
| INCB009471 | - | Nanomolar activity | Potent and prolonged antiviral activity in vivo. | [1] |
Table 2: Activity of Selected CCR5 Antagonists
Experimental Protocols
The development and validation of pharmacophore models for CCR5 antagonists involve a series of computational steps.
Ligand-Based Pharmacophore Modeling Protocol (Example using Catalyst/HypoGen)
-
Training Set Selection: A structurally diverse set of CCR5 antagonists with a wide range of biological activities (e.g., Ki or IC50 values spanning several orders of magnitude) is selected.[7][9]
-
Conformational Analysis: For each molecule in the training set, a set of low-energy conformers is generated to ensure that the bioactive conformation is likely included.
-
Feature Mapping: Chemical features (hydrogen bond acceptors/donors, hydrophobic, aromatic, positive/negative ionizable) are identified for each molecule.[2]
-
Hypothesis Generation (HypoGen): The software generates a series of pharmacophore hypotheses that are common to the most active molecules. These hypotheses are scored based on how well they correlate with the biological activity of the training set compounds.
-
Model Validation:
-
Cost Analysis: The cost difference between the null cost (a model with no correlation) and the fixed cost (the cost of the generated hypothesis) is evaluated. A large difference indicates a statistically significant model.[7][9]
-
Test Set Validation: The best pharmacophore model is used to predict the activity of a set of molecules not included in the training set (the test set). A high correlation between predicted and experimental activities validates the model's predictive power.[7][9]
-
CatScramble (Data Randomization): The biological activities of the training set are randomly reassigned to the molecules, and the hypothesis generation process is repeated. The resulting models should have significantly lower statistical quality than the original model, confirming that the original correlation was not due to chance.[7]
-
Structure-Based Pharmacophore Modeling Protocol
-
Receptor-Ligand Complex Preparation: The 3D structure of CCR5 in complex with a potent antagonist is obtained, either from experimental methods (e.g., X-ray crystallography, Cryo-EM) or through homology modeling and molecular docking.
-
Interaction Mapping: The key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the antagonist and the receptor's binding site are identified.
-
Pharmacophore Feature Generation: Based on these interactions, pharmacophoric features are placed at the corresponding locations in 3D space. For example, a hydrogen bond acceptor feature is placed where the ligand accepts a hydrogen bond from a receptor residue.
-
Model Refinement and Validation: The generated pharmacophore is refined and then validated by screening a database of known active and inactive compounds (decoys). A good model should be able to distinguish actives from inactives with high accuracy.[10]
Visualizing the Landscape of CCR5 Inhibition
Diagrams are essential for understanding the complex biological pathways and computational workflows involved in pharmacophore modeling.
Caption: HIV-1 entry mechanism and the inhibitory action of CCR5 antagonists.
Caption: A typical workflow for ligand-based pharmacophore model development.
Caption: Key pharmacophoric features for CCR5 antagonist activity.
Conclusion
Pharmacophore modeling is an indispensable tool in the rational design of novel CCR5 antagonists. The models described in this guide provide a clear blueprint of the chemical features required for potent inhibition of HIV-1 entry. By leveraging these models in virtual screening and lead optimization campaigns, researchers can significantly enhance the efficiency of discovering next-generation antiretroviral drugs. The continued refinement of these models, coupled with an increasing understanding of the CCR5 structure and its interactions, will undoubtedly pave the way for new and improved therapies targeting this critical viral co-receptor.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist TAK-220 on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 7. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
Allosteric Modulation of CCR5 by CCR5 Antagonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by mediating the migration of leukocytes. It has also been identified as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Consequently, CCR5 has emerged as a critical therapeutic target for HIV/AIDS and other inflammatory diseases. Allosteric modulators of CCR5, which bind to a site distinct from the orthosteric site for endogenous chemokines, offer a promising strategy for inhibiting receptor function. This technical guide provides an in-depth overview of the allosteric modulation of CCR5 by a compound referred to in scientific literature and commercial databases as "CCR5 antagonist 3." It is important to note that this designation has been used for at least two distinct molecular entities: a selective CCR5 antagonist (also known as Compound 26) and a dual CXCR4/CCR5 antagonist. This guide will address both, clearly distinguishing the available data.
This compound: Quantitative Data
The following tables summarize the available quantitative data for the two compounds identified as "this compound."
Table 1: Selective this compound (Compound 26)
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (CCR5 Binding) | 15.90 nM | Not specified | MedChemExpress |
| EC50 (Anti-HIV-1 Activity) | 0.010 ± 0.004 µM | TZM-bl cells | MedChemExpress |
| EC50 vs. HIV-1 YU-2 | 2.89 nM | TZM-bl cells | MedChemExpress |
| EC50 vs. HIV-1 KIZ001 | 5.26 nM | TZM-bl cells | MedChemExpress |
| EC50 vs. HIV-1 SF162 | 7.64 nM | TZM-bl cells | MedChemExpress |
| EC50 vs. HIV-1 Ba-L | 9.96 nM | TZM-bl cells | MedChemExpress |
| EC50 vs. HIV-1 KIZ006 | 19.01 nM | TZM-bl cells | MedChemExpress |
| EC50 vs. HIV-1 YU-2 (G140S/Q148H) | 2.71 ± 0.34 nM | TZM-bl cells | MedChemExpress |
Table 2: Dual CXCR4/CCR5 Antagonist 3
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (CCR5 Antagonism) | 64.56 µM | U87.CD4.CCR5 cells (CCL5-induced Ca2+ signaling) | [2] |
| IC50 (CXCR4 Antagonism) | 38.34 µM | U87.CD4.CXCR4 cells (CXCL12-induced Ca2+ signaling) | [2] |
CCR5 Signaling Pathways
CCR5 activation by its endogenous ligands (e.g., CCL3, CCL4, CCL5) or its hijacking by HIV-1 gp120 initiates a cascade of intracellular signaling events. As a GPCR, CCR5 couples to heterotrimeric G proteins, primarily of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.
The following diagram illustrates the canonical CCR5 signaling pathway.
References
The Role of CCR5 Antagonism in Inflammatory Diseases: A Technical Guide on Maraviroc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the C-C chemokine receptor type 5 (CCR5) and the therapeutic potential of its antagonism in various inflammatory diseases. Focusing on Maraviroc, a well-characterized CCR5 antagonist, this document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols.
Introduction: CCR5 as a Therapeutic Target in Inflammation
The C-C chemokine receptor type 5 (CCR5) is a G-protein-coupled receptor that plays a pivotal role in regulating leukocyte chemotaxis during inflammation[1][2]. It is expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells[1][2]. CCR5 is activated by several inflammatory chemokines, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), Macrophage Inflammatory Protein-1β (MIP-1β or CCL4), and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES or CCL5)[1][2]. The interaction between these chemokines and CCR5 is crucial for the migration of inflammatory cells to sites of inflammation, making CCR5 a compelling target for therapeutic intervention in a range of inflammatory and autoimmune disorders[1][2][3].
Maraviroc is the first approved CCR5 antagonist, initially developed for the treatment of HIV-1 infection[3][4][5]. It functions as a negative allosteric modulator of the CCR5 receptor, binding to a hydrophobic pocket within the transmembrane helices of the receptor[4][5]. This binding induces a conformational change in CCR5, which in turn prevents the interaction of the receptor with its natural chemokine ligands, thereby inhibiting the downstream signaling cascades that lead to immune cell recruitment and activation[4][5]. Beyond its application in virology, the potent anti-inflammatory properties of Maraviroc have prompted extensive research into its utility for treating a variety of inflammatory conditions.
Mechanism of Action: CCR5 Signaling and its Inhibition by Maraviroc
CCR5 signaling is initiated by the binding of its chemokine ligands, which triggers a conformational change in the receptor and the activation of associated heterotrimeric G-proteins[1]. This leads to the dissociation of the G-protein subunits (Gα and Gβγ) and the initiation of downstream signaling cascades, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK and p38)[1][2]. These signaling events ultimately result in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines[1][2]. Maraviroc, by binding to CCR5, stabilizes the receptor in an inactive conformation, preventing G-protein coupling and subsequent downstream signaling, thus effectively blocking the recruitment of inflammatory cells to tissues[4][5].
Quantitative Data on Maraviroc in Inflammatory Diseases
The following tables summarize the quantitative findings from various preclinical and clinical studies investigating the efficacy of Maraviroc in different inflammatory disease models.
Graft-versus-Host Disease (GvHD)
| Study Type | Model/Population | Maraviroc Dosage | Key Quantitative Findings | Reference |
| Phase II Clinical Trial | Patients undergoing reduced-intensity allogeneic hematopoietic cell transplantation | Not specified, extended course for 90 days | Extended course of Maraviroc was safe and effective in preventing acute and chronic GvHD. | [6][7] |
| Phase I/II Clinical Trial | Patients with hematologic malignancies undergoing reduced-intensity allogeneic hematopoietic stem cell transplantation | Not specified, 33-day course | Maraviroc treatment resulted in a very low cumulative incidence of acute GvHD and 0% visceral GvHD before day 100. | [3][8] |
| Phase II Clinical Trial | Patients undergoing unrelated donor allogeneic hematopoietic cell transplantation | Not specified, extended administration | High Maraviroc trough concentrations on the day of hematopoietic cell infusion were associated with lower rates of acute GvHD. | [6] |
Multiple Sclerosis (MS)
| Study Type | Model/Population | Maraviroc Dosage | Key Quantitative Findings | Reference |
| Preclinical (in vivo) | Experimental Autoimmune Encephalitis (EAE) mouse model | 5, 25, and 50 mg/kg body weight (intraperitoneal) | Marked decrease in clinical score and improvement in behavioral motor functions. Significant attenuation of inflammatory cell infiltration, microgliosis, astrogliosis, and pro-inflammatory cytokines in the spinal cord. Decreased number of CD4+ and CD8+ T cells in peripheral blood. | [9] |
Non-alcoholic Fatty Liver Disease (NAFLD)
| Study Type | Model/Population | Maraviroc Dosage | Key Quantitative Findings | Reference |
| Preclinical (in vivo) | High-fat diet (HFD) induced NAFLD mouse model | Not specified | Liver weight in the Maraviroc/HFD group was significantly higher than in the HFD group. Hepatic triglyceride concentration in the Maraviroc/HFD group was significantly lower than in the HFD group. The Maraviroc/HFD group exhibited a lower degree of steatosis. Hepatic CCL5/RANTES expression was significantly lower in the Maraviroc/HFD group than in the HFD group. | [10] |
| Clinical Trial (MAVMET) | People with HIV and NAFLD | Dose adjusted to antiretroviral regimen | 48 weeks of Maraviroc did not lower liver fat percentage. | [11] |
| Feasibility Trial | People with HIV and NAFLD | Not specified | The study provided preliminary evidence of Maraviroc's safety and supports a definitive randomized-controlled trial. | [12] |
Other Inflammatory Conditions
| Disease/Condition | Study Type | Model/Population | Maraviroc Dosage | Key Quantitative Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Atherosclerosis | Pilot Study (crossover design) | HIV-suppressed patients at high cardiovascular risk | 300 mg per os for 24 weeks | Significant improvement in brachial flow-mediated dilation (bFMD) by 66% (P = .002), carotid-femoral pulse wave velocity (cfPWV) by 11% (P = .022), and carotid intima-media thickness (cIMT) by 13% (P = .038). Beneficial effect on the EMP/EPC ratio (P < .001) and platelet/leucocyte aggregates (P = .013). |[13][14] | | Cerebral Ischemia/Reperfusion Injury | Preclinical (in vivo) | Middle Cerebral Artery Occlusion (MCAO) mouse model | 20 mg/kg body weight (intraperitoneal) for 3 days | Alleviated neurological deficits and infarct volumes. Remarkably decreased apoptosis and inflammation. |[15] | | Cerebral Ischemia/Reperfusion Injury | Preclinical (in vitro) | Primary microglia with oxygen-glucose deprivation/reoxygenation (OGD/R) | 20 nM for 12 hours | Significantly increased the viability of primary microglia after OGD/R. Down-regulated the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α). |[15] | | Acute Lung Inflammation | Preclinical (in vivo) | Cigarette smoke-exposed and influenza virus-infected mice | 10 mg/kg | Reduced airway obstruction, neutrophil infiltration, and improved survival rate. Reduced accumulation of neutrophils and macrophages, CXCL1 production in the lung, and serum levels of IL-6. |[16] | | Colitis | Preclinical (in vivo) | Dextran sodium sulfate (DSS) induced colitis in mice | 5, 25, or 50 mg/kg/d | Dose-dependent decrease in mucosal inflammation as measured by the disease activity index (DAI). |[17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature investigating the role of Maraviroc in inflammatory diseases.
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
This protocol is based on studies investigating the effect of Maraviroc on a murine model of multiple sclerosis[9][18][19].
Objective: To induce an autoimmune response against the central nervous system, mimicking aspects of multiple sclerosis, and to evaluate the therapeutic efficacy of Maraviroc.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Maraviroc
-
C57BL/6 mice (female, 8-10 weeks old)
Procedure:
-
Immunization:
-
Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA containing Mycobacterium tuberculosis H37Ra (4 mg/ml).
-
Inject 100 µl of the emulsion subcutaneously at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization (day 0) and 48 hours later (day 2).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
Maraviroc Treatment:
-
Once the early clinical signs of EAE appear (typically around day 10-12), randomly assign mice to treatment groups.
-
Administer Maraviroc intraperitoneally at various doses (e.g., 5, 25, and 50 mg/kg body weight) or a vehicle control daily for a specified period (e.g., until the peak of the disease).
-
-
Outcome Measures:
-
Continue daily clinical scoring to assess disease progression and severity.
-
At the end of the experiment, collect tissues (spinal cord, brain, peripheral blood) for further analysis.
-
Histology: Perfuse mice with paraformaldehyde and collect spinal cords for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) staining for demyelination.
-
Immunohistochemistry: Stain tissue sections for markers of microglia (Iba1), astrocytes (GFAP), and T-cells (CD4, CD8).
-
Flow Cytometry: Analyze peripheral blood or spleen cells for the frequency of different immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the spinal cord homogenates using ELISA or multiplex assays.
-
Clinical Trial Protocol for GvHD Prophylaxis
This protocol is a generalized representation based on clinical trials of Maraviroc for the prevention of GvHD[3][6][8].
Objective: To evaluate the safety and efficacy of Maraviroc in preventing acute and chronic GvHD in patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT).
Study Design: Phase II, open-label, single-arm, or randomized controlled trial.
Patient Population:
-
Adults with hematologic malignancies undergoing reduced-intensity conditioning allo-HCT from an unrelated or matched related donor.
-
Inclusion and exclusion criteria will be strictly followed.
Procedure:
-
Standard GvHD Prophylaxis:
-
All patients receive a standard GvHD prophylaxis regimen, which may include a calcineurin inhibitor (e.g., tacrolimus) and methotrexate.
-
-
Maraviroc Administration:
-
Patients in the treatment arm receive Maraviroc at a specified dose (e.g., 300 mg twice daily), starting from a few days before HCT and continuing for a defined period post-transplantation (e.g., 30, 90, or 180 days).
-
Dose adjustments may be necessary based on concomitant medications that are CYP3A4 inhibitors or inducers.
-
-
Monitoring and Assessments:
-
GvHD Assessment: Patients are regularly monitored for the signs and symptoms of acute and chronic GvHD, which are graded according to established criteria (e.g., Glucksberg criteria for acute GvHD, NIH consensus criteria for chronic GvHD).
-
Safety Monitoring: Regular monitoring of blood counts, liver function tests, and renal function. Adverse events are recorded and graded.
-
Pharmacokinetics: Blood samples may be collected at specified time points to determine Maraviroc trough concentrations.
-
Immunological Monitoring: Peripheral blood samples are collected at baseline and at various time points post-transplantation to analyze immune cell reconstitution (e.g., T-cell subsets, B-cells, NK cells) and T-cell activation markers by flow cytometry.
-
-
Endpoints:
-
Primary Endpoint: Cumulative incidence of acute GvHD (grades II-IV) by day 100 or 180.
-
Secondary Endpoints: Cumulative incidence of chronic GvHD, overall survival, disease-free survival, non-relapse mortality, and incidence of infectious complications.
-
Conclusion
The antagonism of the CCR5 receptor by Maraviroc represents a promising therapeutic strategy for a wide array of inflammatory diseases. By inhibiting the migration of key inflammatory leukocytes, Maraviroc has demonstrated efficacy in preclinical models of multiple sclerosis, colitis, and other inflammatory conditions. Furthermore, clinical studies have shown its potential in preventing graft-versus-host disease. While the results in non-alcoholic fatty liver disease have been mixed, the overall body of evidence suggests that targeting the CCR5 pathway has significant therapeutic potential beyond its current use in HIV therapy. Further research, including large-scale, randomized controlled trials, is warranted to fully elucidate the role of Maraviroc and other CCR5 antagonists in the management of these complex inflammatory disorders. This guide provides a foundational resource for scientists and clinicians working to advance the development of novel anti-inflammatory therapies.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Maraviroc - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 6. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended maraviroc helps prevent graft-versus-host disease | MDedge [mdedge.com]
- 8. Clinical and immunologic impact of CCR5 blockade in graft-versus-host disease prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc attenuates the pathogenesis of experimental autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maraviroc, a CCR5 antagonist, ameliorates the development of hepatic steatosis in a mouse model of non-alcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maraviroc or Metformin Does Not Lower Liver Fat in People With HIV and NAFLD [natap.org]
- 12. Hepmarc: A 96 week randomised controlled feasibility trial of add-on maraviroc in people with HIV and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maraviroc Intensification Modulates Atherosclerotic Progression in HIV-Suppressed Patients at High Cardiovascular Risk. A Randomized, Crossover Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Maraviroc, an inhibitor of chemokine receptor type 5, alleviates neuroinflammatory response after cerebral Ischemia/reperfusion injury via regulating MAPK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR5 Antagonist Maraviroc Inhibits Acute Exacerbation of Lung Inflammation Triggered by Influenza Virus in Cigarette Smoke-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
CCR5 Antagonists for the Prevention of Graft-versus-Host Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graft-versus-host disease (GvHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT). A key pathogenic mechanism in GvHD is the migration of donor T cells to target organs, a process mediated by chemokine receptors. The C-C chemokine receptor 5 (CCR5) has emerged as a critical player in this process, making it a promising therapeutic target. This technical guide provides an in-depth overview of the role of CCR5 in GvHD and the use of CCR5 antagonists, with a focus on Maraviroc, as a prophylactic strategy. We will delve into the molecular mechanisms, summarize key preclinical and clinical data, provide detailed experimental protocols, and present visual workflows and signaling pathways to facilitate a comprehensive understanding of this therapeutic approach.
Introduction: The Challenge of Graft-versus-Host Disease
Allogeneic hematopoietic stem cell transplantation (allo-HSCT) is a potentially curative therapy for a variety of hematologic malignancies and non-malignant disorders. However, its success is often limited by the development of graft-versus-host disease (GvHD), an immune-mediated complication where donor T cells recognize recipient tissues as foreign and mount an inflammatory attack. Acute GvHD (aGvHD) typically affects the skin, liver, and gastrointestinal tract, while chronic GvHD (cGvHD) can involve multiple organs and presents with features of autoimmunity.
Standard GvHD prophylaxis involves immunosuppressive agents such as calcineurin inhibitors and methotrexate. While effective to some extent, these agents are associated with significant toxicities and can compromise the beneficial graft-versus-leukemia (GvL) effect. Therefore, there is a critical need for novel prophylactic strategies that can selectively inhibit the pathogenic mechanisms of GvHD without causing broad immunosuppression.
The Role of CCR5 in GvHD Pathogenesis
The trafficking of donor T cells to GvHD target organs is a crucial step in the initiation and propagation of the disease. This migration is orchestrated by a complex interplay of chemokines and their receptors. The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor expressed on various immune cells, including activated T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and regulatory T cells (Tregs).
The ligands for CCR5 include CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). In the context of GvHD, conditioning regimens and the underlying inflammatory state lead to the upregulation of these chemokines in target tissues. This creates a chemotactic gradient that attracts CCR5-expressing donor T cells, leading to their infiltration and subsequent tissue damage. The importance of the CCR5-ligand axis in GvHD is supported by both preclinical and clinical evidence, where genetic polymorphisms in CCR5 have been associated with the risk and severity of GvHD.
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are a class of drugs that block the interaction between CCR5 and its ligands, thereby inhibiting the migration of CCR5-expressing T cells. These antagonists are typically small molecules that act as non-competitive allosteric inhibitors, binding to a transmembrane pocket on the CCR5 receptor and inducing a conformational change that prevents ligand binding and subsequent intracellular signaling.
By blocking T-cell trafficking to GvHD target organs, CCR5 antagonists aim to prevent the initiation and amplification of the alloreactive immune response. This targeted approach has the potential to spare systemic immune function, including the GvL effect, which is a significant advantage over conventional immunosuppressive agents.
CCR5 Signaling Pathway
The binding of a chemokine ligand to CCR5 initiates a cascade of intracellular signaling events. This process is fundamental to the chemotactic response of T cells.
Methodological & Application
Application Notes: In Vitro Characterization of CCR5 Antagonist 3
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking by responding to chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] CCR5 gained significant prominence as the primary co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, including T-cells and macrophages.[2][3] The interaction between the viral envelope protein gp120 and CCR5 is essential for the fusion of the viral and cellular membranes, a critical step in the viral lifecycle.[2][4] Consequently, blocking this interaction with CCR5 antagonists is an effective therapeutic strategy for treating HIV-1 infection.[5][6] Beyond HIV, CCR5 signaling is implicated in various inflammatory diseases and cancer progression, making it an attractive target for broader therapeutic applications.[1][7]
These application notes provide detailed protocols for the in vitro characterization of "CCR5 Antagonist 3," a novel small molecule inhibitor of the CCR5 receptor. The described cell-based assays are designed to determine the antagonist's potency, functional effects on downstream signaling, and efficacy in blocking HIV-1 entry.
CCR5 Signaling Pathway and Antagonist Mechanism of Action
Upon binding of its natural chemokine ligands (e.g., CCL5), CCR5 undergoes a conformational change, activating intracellular heterotrimeric G proteins.[8] This activation leads to the dissociation of the G protein subunits, initiating downstream signaling cascades. A key pathway involves the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable flux in intracellular calcium concentration.[3] These signaling events ultimately result in cellular responses such as chemotaxis, immune cell activation, and gene expression.[1][9] CCR5 antagonists are typically allosteric inhibitors that bind to a pocket on the receptor, inducing a conformational change that prevents its interaction with ligands like HIV-1 gp120, thereby blocking viral entry and cellular signaling.[2][10]
Experimental Workflow for Antagonist Characterization
The in vitro evaluation of a novel CCR5 antagonist typically follows a tiered approach. Primary assays are used for initial screening and potency determination, often focusing on direct receptor interaction or a proximal signaling event. Secondary assays then confirm the functional consequences of this inhibition, such as blocking cell migration or viral entry. This workflow ensures a comprehensive characterization of the compound's biological activity.
Data Presentation: Summary of In Vitro Activity
The following table summarizes the inhibitory activity of this compound in key in vitro assays compared to Maraviroc, a known CCR5 antagonist.[11][12] Potency is expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the measured response.
| Assay | Parameter Measured | This compound (IC₅₀) | Maraviroc (Control) (IC₅₀) |
| Calcium Mobilization | Inhibition of RANTES-induced Ca²⁺ flux | 8.5 nM | 5.2 nM[12] |
| Chemotaxis Assay | Inhibition of MIP-1α-induced cell migration | 12.1 nM | 3.3 nM[12] |
| Anti-HIV-1 Entry Assay | Inhibition of R5-tropic HIV-1 replication | 4.7 nM | ~14 nM[11] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of a CCR5 antagonist to block the intracellular calcium flux induced by a CCR5-specific chemokine.[13][14]
Materials:
-
Cell Line: U-87 astroglioma cells stably expressing human CCR5 (U-87-CCR5).
-
Reagents:
-
Human RANTES (CCL5) chemokine.
-
Fluo-4 NW Calcium Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and Maraviroc (control).
-
-
Equipment:
-
Black, clear-bottom 96-well microplates.
-
Fluorescent plate reader with automated injection capability (e.g., FLIPR).
-
Methodology:
-
Cell Plating: Seed U-87-CCR5 cells into 96-well plates at a density of 40,000 cells/well and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and Maraviroc in Assay Buffer.
-
Assay Procedure:
-
Place the cell plate into the fluorescent plate reader.
-
Add 50 µL of the diluted antagonist or vehicle control to the appropriate wells. Incubate for 5 minutes.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add 50 µL of RANTES (at a pre-determined EC₈₀ concentration, e.g., 10 nM) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over 2-3 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (0% inhibition) and wells with no RANTES stimulation (100% inhibition).
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of CCR5-expressing cells towards a chemokine gradient.[14][15]
Materials:
-
Cell Line: CCR5-expressing cells capable of migration (e.g., Ba/F3-CCR5 cells or human Peripheral Blood Mononuclear Cells, PBMCs).
-
Reagents:
-
Human MIP-1α (CCL3) chemokine.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
This compound and Maraviroc.
-
-
Equipment:
-
Chemotaxis chamber or 96-well transwell plates (5 µm pore size).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
Methodology:
-
Cell Preparation: Resuspend CCR5-expressing cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Incubation: Add serial dilutions of this compound or control to the cell suspension. Incubate for 30 minutes at room temperature.
-
Assay Setup:
-
Add Assay Medium containing the chemoattractant (MIP-1α, e.g., 0.3 nM) to the lower wells of the transwell plate.[14]
-
Place the transwell insert over the lower wells.
-
Add 50 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Add 50 µL of CellTiter-Glo® reagent to the lower wells and incubate for 10 minutes to lyse the migrated cells and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the antagonist.
-
Protocol 3: Anti-HIV-1 Entry Assay (MAGI Assay)
This reporter gene-based assay measures the inhibition of R5-tropic HIV-1 entry into host cells.[11]
Materials:
-
Cell Line: HeLa-CD4/CCR5-LTR-β-gal cells (MAGI-CCR5 cells). These cells express CD4 and CCR5 and contain an HIV-1 LTR-driven β-galactosidase reporter gene.
-
Reagents:
-
R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL).
-
Culture medium: DMEM with 10% FBS.
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde).
-
β-galactosidase staining solution (containing X-gal).
-
-
Equipment:
-
48-well tissue culture plates.
-
Light microscope.
-
Methodology:
-
Cell Plating: Seed MAGI-CCR5 cells into 48-well plates at 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or Maraviroc.
-
Viral Infection: Immediately add a pre-titered amount of R5-tropic HIV-1 to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Staining:
-
Aspirate the supernatant.
-
Wash the cells once with PBS.
-
Fix the cells with 200 µL of fixing solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 200 µL of β-galactosidase staining solution to each well and incubate at 37°C for 2-4 hours.
-
-
Data Acquisition and Analysis:
-
HIV-1 entry and subsequent Tat protein expression lead to the activation of the LTR promoter, expression of β-galactosidase, and the formation of blue-colored cells (foci) after staining.
-
Count the number of blue foci in each well using a light microscope.
-
Calculate the percentage of inhibition of infection for each antagonist concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the antagonist.
-
References
- 1. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 6. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of CCR5 Antagonist 3 (CA-3) in HIV Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host CD4+ T cells. The virus's envelope glycoprotein, gp120, binds to the CD4 receptor, triggering conformational changes that expose a binding site for CCR5.[1] This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. Small molecule antagonists that bind to CCR5 can allosterically inhibit the gp120-CCR5 interaction, effectively blocking viral entry and replication.[2][3] Maraviroc is the first FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[4] This document provides a detailed experimental design for the preclinical evaluation of a novel hypothetical CCR5 antagonist, designated "CCR5 Antagonist 3" (CA-3), for its potential as an anti-HIV-1 agent.
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are non-competitive allosteric inhibitors.[3][5] They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[6] This binding induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and interaction with the HIV-1 gp120 glycoprotein.[2] Unlike natural chemokine ligands, these antagonists do not typically induce downstream signaling or receptor internalization.[2] This targeted blockade of the viral entry process makes CCR5 an attractive target for antiretroviral therapy.
Data Presentation: Comparative Antiviral Activity of CCR5 Antagonists
The following tables summarize the in vitro antiviral activities of known CCR5 antagonists against various R5-tropic HIV-1 strains. This data provides a benchmark for evaluating the potency of a novel antagonist like CA-3.
Table 1: Inhibitory Activity of CCR5 Antagonists against Laboratory-Adapted HIV-1 Strains
| Compound | Virus Strain | Assay Type | Cell Type | IC50/EC50 (nM) | Reference(s) |
| Maraviroc | Ba-L | Replication | PBMCs | 0.56 | [7] |
| JR-FL | Fusion | MAGI-CCR5 | 0.87 | [8] | |
| JR-FL | Replication | MAGI-CCR5 | 1.4 | [8] | |
| Vicriviroc | Ba-L | Replication | PBMCs | 0.2 | [9] |
| ADA | Replication | PBMCs | 0.3 | [9] | |
| Aplaviroc | Ba-L | Replication | PBMCs | 0.7 | [10] |
Table 2: Inhibitory Activity of CCR5 Antagonists against Primary HIV-1 Isolates
| Compound | HIV-1 Clade | Assay Type | Cell Type | IC50/EC50 (nM) | Reference(s) |
| Maraviroc | B | Replication | U87.CD4.CCR5 | 2.0 | [11] |
| C | Replication | U87.CD4.CCR5 | 2.0 | [11] | |
| A | Replication | U87.CD4.CCR5 | 10.0 | [11] | |
| Vicriviroc | B | Replication | PBMCs | 0.04 - 2.3 | [9] |
| C | Replication | PBMCs | 0.1 - 1.2 | [9] | |
| G | Replication | PBMCs | 0.1 - 0.7 | [9] | |
| Aplaviroc | Various | Replication | PBMCs | 0.2 - 0.6 | [10] |
Table 3: CCR5 Binding Affinity of Antagonists
| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference(s) |
| Maraviroc | Competitive Binding | [¹²⁵I]MIP-1α | CHO-CCR5 | 1.4 | [12] |
| Vicriviroc | Competitive Binding | [¹²⁵I]MIP-1α | L1.2-CCR5 | 1.0 | [9] |
| Aplaviroc | Competitive Binding | [¹²⁵I]MIP-1α | CEM.NKR-CCR5 | 0.3 | [10] |
Experimental Protocols
Protocol 1: CCR5 Competitive Radioligand Binding Assay
This assay determines the affinity of CA-3 for the CCR5 receptor by measuring its ability to compete with the binding of a radiolabeled natural ligand.
Materials:
-
HEPES buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[13]
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293)
-
[¹²⁵I]-MIP-1α (radioligand)
-
CA-3 (test compound)
-
Unlabeled MIP-1α (for determining non-specific binding)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from CCR5-expressing cells.[5]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (typically 5-15 µg of protein).
-
50 µL of [¹²⁵I]-MIP-1α at a final concentration near its Kd (e.g., 0.1 nM).[13]
-
50 µL of CA-3 at various concentrations (e.g., 0.01 nM to 10 µM).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled MIP-1α (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of CA-3. Determine the IC50 value (the concentration of CA-3 that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Protocol 2: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of CA-3 to inhibit the entry of HIV-1 into target cells using replication-incompetent pseudoviruses expressing the HIV-1 envelope protein.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmid (R5-tropic, e.g., Ba-L or JR-FL)
-
HIV-1 backbone plasmid (env-deleted, containing a luciferase reporter gene)
-
Transfection reagent
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter)
-
CA-3 (test compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the HIV-1 backbone plasmid.[14] Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection and determine the viral titer.
-
Cell Plating: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of CA-3 to the wells containing TZM-bl cells. Include a "no drug" control.
-
Infection: Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of CA-3 relative to the "no drug" control. Determine the EC50 value (the concentration of CA-3 that inhibits 50% of viral entry) by plotting the percentage of inhibition against the log concentration of CA-3.
Protocol 3: HIV-1 Replication Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the ability of CA-3 to inhibit the replication of infectious HIV-1 in primary human immune cells.
Materials:
-
Human PBMCs isolated from healthy donors.
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
R5-tropic HIV-1 virus stock (e.g., Ba-L)
-
CA-3 (test compound)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
PBMC Activation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 2-3 days.[15]
-
Cell Culture: After stimulation, wash the cells and culture them in RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, and IL-2 (e.g., 20 U/mL).[15]
-
Assay Setup: Plate the activated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well. Add serial dilutions of CA-3 to the wells. Include a "no drug" control.
-
Infection: Infect the cells with a standardized amount of R5-tropic HIV-1.
-
Incubation and Monitoring: Incubate the plates at 37°C. Collect supernatant samples every 2-3 days for 7-10 days, replacing the collected volume with fresh medium containing the appropriate concentration of CA-3.
-
Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a p24 ELISA kit.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each concentration of CA-3 at the peak of infection in the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of CA-3.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of CA-3 to the host cells.
Materials:
-
TZM-bl cells or unstimulated PBMCs
-
CA-3 (test compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed TZM-bl cells or PBMCs in a 96-well plate as described in the respective assay protocols.
-
Compound Addition: Add serial dilutions of CA-3 to the wells. Include a "no cell" control (medium only) and a "no drug" control (cells with medium).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48 hours for the pseudovirus assay or 7-10 days for the PBMC assay, with media changes as needed).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of CA-3 relative to the "no drug" control. Determine the CC50 value (the concentration of CA-3 that reduces cell viability by 50%). The selectivity index (SI) can be calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
Visualizations
CCR5 Signaling in HIV-1 Entry
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Recent advances of CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible HIV-1 Reservoir Reduction Assay (HIVRRA), a Fast and Sensitive Assay to Test Cytotoxicity and Potency of Cure Strategies to Reduce the Replication-Competent HIV-1 Reservoir in Ex Vivo PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. daigonline.de [daigonline.de]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Utilizing CCR5 Antagonists in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 5 (CCR5) has emerged as a promising therapeutic target in oncology.[1][2] Primarily known for its role as a co-receptor for HIV entry into T cells, CCR5 and its principal ligand, CCL5 (RANTES), are increasingly implicated in various aspects of cancer progression, including tumor growth, invasion, metastasis, and the modulation of the tumor microenvironment.[1][3][4] This document provides detailed application notes and experimental protocols for the use of "CCR5 antagonist 3," a representative small molecule inhibitor, in various mouse models of cancer. The protocols outlined below are based on preclinical studies of widely used CCR5 antagonists such as Maraviroc, Vicriviroc, and Leronlimab.[5][6]
Mechanism of Action
CCR5 is a G protein-coupled receptor expressed on various cell types, including tumor cells and immune cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][7] The binding of CCL5 to CCR5 activates several downstream signaling pathways that promote cancer progression.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and metabolic reprogramming.[3]
-
MAPK/ERK Pathway: Stimulates cell proliferation and invasion.[3]
-
NF-κB Pathway: Induces the expression of genes involved in inflammation, cell survival, and angiogenesis.[3]
-
STAT3 Pathway: Contributes to tumor growth and immune evasion.[8]
By blocking the interaction between CCL5 and CCR5, antagonists inhibit these signaling cascades, leading to reduced tumor growth and metastasis.[3] Furthermore, CCR5 antagonists can modulate the tumor microenvironment by impeding the recruitment of immunosuppressive Tregs and MDSCs to the tumor site, thereby enhancing anti-tumor immunity.[5][7][8]
Signaling Pathway Diagram
Caption: CCR5 signaling pathway in cancer.
Data Presentation: Efficacy of CCR5 Antagonists in Murine Cancer Models
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various CCR5 antagonists in mouse models of cancer.
Table 1: Effect of CCR5 Antagonists on Primary Tumor Growth
| Cancer Type | Mouse Model | Cell Line | CCR5 Antagonist | Dosing Regimen | % Reduction in Tumor Volume/Weight | Citation(s) |
| Gastric Cancer | Xenograft (SCID) | MKN45, MKN74 | Maraviroc | 50 mg/kg, twice daily | Significant reduction | [9] |
| Colon Cancer | Orthotopic | Colon 26 | Maraviroc | Not specified | ~50% reduction in tumor size | [10][11] |
| Hepatocellular Carcinoma | Diet-induced | N/A | Maraviroc | 300 mg/L in drinking water | Significant reduction in tumor burden | [10][12] |
| Pancreatic Cancer | Orthotopic | Pan02 | TAK-779 | Not specified | Reduced tumor size | [13] |
Table 2: Effect of CCR5 Antagonists on Metastasis
| Cancer Type | Mouse Model | Cell Line | CCR5 Antagonist | Dosing Regimen | % Reduction in Metastasis | Citation(s) |
| Breast Cancer | Xenograft (Nu/Nu) | MDA-MB-231 | Leronlimab | 2 mg/mouse, twice weekly | >98% reduction in lung metastasis | [12][14] |
| Breast Cancer | Xenograft (NOD/SCID) | MDA-MB-231 | Maraviroc | 8 mg/kg, every 12 hours | Significant reduction in lung metastasis | [15][16] |
| Colon Cancer | Orthotopic (Humanized NSG) | SW480 | Leronlimab | 2.0 mg/mouse, twice weekly | ~87% decrease in lung metastatic burden | [1][3][5] |
| Prostate Cancer | Immunocompetent | Not specified | Maraviroc, Vicriviroc | Not specified | Reduced metastasis to bone, brain, and viscera | [5] |
Table 3: Effect of CCR5 Antagonists on the Tumor Microenvironment
| Cancer Type | Mouse Model | CCR5 Antagonist | Key Findings | Citation(s) |
| Colon Cancer | Humanized NSG | Leronlimab | Increased circulating CD4+CD25+ T cells | [3][5][15] |
| Melanoma | Not specified | Anti-CCR5 antibody | Inhibited MDSC accumulation in tumors | [5] |
| Pancreatic Cancer | Not specified | TAK-779 | Reduced Treg infiltration into tumors | [13] |
| Hepatocellular Carcinoma | Diet-induced | Maraviroc | Reduced macrophage migration and M2 polarization | [12] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow.
Protocol 1: Xenograft Mouse Model of Breast Cancer Metastasis
Objective: To evaluate the effect of a CCR5 antagonist on the metastasis of human breast cancer cells in an immunodeficient mouse model.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
NOD/SCID or Nu/Nu mice (female, 6-8 weeks old)
-
CCR5 antagonist (e.g., Maraviroc)
-
Vehicle control (e.g., sterile PBS or as recommended for the specific antagonist)
-
Cell culture medium and reagents
-
Matrigel (optional, for subcutaneous injection)
-
Bioluminescence imaging system and substrate (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.
-
For tail vein injection (experimental metastasis model), harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
For subcutaneous injection (primary tumor model), resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^6 cells/100 µL.
-
-
Tumor Cell Implantation:
-
Experimental Metastasis Model: Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Subcutaneous Model: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
CCR5 Antagonist Administration:
-
Begin treatment on the day of tumor cell injection or when tumors become palpable.
-
Prepare the CCR5 antagonist solution according to the manufacturer's instructions or literature. For Maraviroc, a dose of 8 mg/kg administered via oral gavage every 12 hours has been reported.[15] For Leronlimab, a dose of 2 mg/mouse via intraperitoneal injection twice weekly has been used.[12]
-
Administer the antagonist or vehicle control to the respective groups of mice for the duration of the study (e.g., 6-8 weeks).
-
-
Monitoring Tumor Growth and Metastasis:
-
For subcutaneous tumors, measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).
-
For metastatic models, monitor metastasis development using bioluminescence imaging weekly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest primary tumors and lungs.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin for histological analysis.
-
Perform H&E staining to visualize tumor burden and metastatic lesions.
-
Conduct immunohistochemistry to assess CCR5 expression and other relevant markers.
-
Protocol 2: Orthotopic Mouse Model of Colon Cancer
Objective: To assess the efficacy of a CCR5 antagonist on the growth of colon cancer in a clinically relevant anatomical location.
Materials:
-
Colon cancer cell line (e.g., SW480, Colon 26)
-
Immunodeficient or syngeneic mice (depending on the cell line)
-
CCR5 antagonist and vehicle
-
Surgical instruments for laparotomy
-
Suture materials
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the colon cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/50 µL.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Perform a small midline laparotomy to expose the cecum.
-
Gently inject 50 µL of the cell suspension into the cecal wall.
-
Close the abdominal wall and skin with sutures.
-
-
Treatment and Monitoring:
-
Initiate treatment with the CCR5 antagonist as described in Protocol 1.
-
Monitor tumor growth via imaging (if applicable) or by monitoring for clinical signs of tumor progression.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice and harvest the primary tumor and any metastatic lesions (e.g., in the liver or lungs).
-
Process tissues for histological and immunohistochemical analysis as described in Protocol 1.
-
Protocol 3: Immunohistochemistry for CCR5 in Tumor Tissue
Objective: To detect the expression and localization of CCR5 in mouse tumor tissues.
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Primary antibody against CCR5
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate slides with the primary anti-CCR5 antibody overnight at 4°C.
-
Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Counterstaining:
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol to xylene and mount with a coverslip.
-
Protocol 4: Flow Cytometry for Treg and MDSC Analysis in the Tumor Microenvironment
Objective: To quantify the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor.
Materials:
-
Fresh tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
Fluorescently conjugated antibodies against:
-
Tregs: CD45, CD3, CD4, CD25, FoxP3
-
MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)
-
-
Fixation/Permeabilization buffer (for intracellular FoxP3 staining)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest with the enzyme cocktail to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Staining:
-
Stain the cells with antibodies against surface markers (CD45, CD3, CD4, CD25, CD11b, Gr-1) for 30 minutes on ice.
-
For Treg analysis, fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining of FoxP3.
-
Incubate with the anti-FoxP3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on live, single cells, then on the appropriate immune cell populations (e.g., CD45+).
-
Identify Tregs as CD3+CD4+CD25+FoxP3+ cells and MDSCs as CD11b+Gr-1+ cells.
-
Conclusion
The use of CCR5 antagonists in mouse models of cancer provides a valuable preclinical platform to investigate their therapeutic potential. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute robust in vivo studies. Careful selection of the appropriate mouse model, CCR5 antagonist, and endpoint analyses will be crucial for advancing our understanding of this promising class of anti-cancer agents.
References
- 1. scilit.com [scilit.com]
- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. The Role and Therapeutic Targeting of CCR5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vicriviroc - Wikipedia [en.wikipedia.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CCR5 antagonist blocks metastasis of basal breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR5 Antagonists in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C-C chemokine receptor type 5 (CCR5) antagonists in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds across various disease models. The focus is on providing practical dosage information and detailed experimental protocols for two prominent CCR5 antagonists: Maraviroc and Cenicriviroc.
Introduction to CCR5 Antagonists
CCR5 is a G protein-coupled receptor that plays a crucial role in immune cell trafficking and has been identified as a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] Consequently, CCR5 antagonists were initially developed as antiretroviral therapies.[3][4][5] Beyond their application in HIV research, studies have demonstrated the involvement of the CCR5 pathway in a range of inflammatory and fibrotic diseases, opening new avenues for therapeutic intervention.[6][7] Preclinical studies in animal models are essential for evaluating the efficacy and safety of CCR5 antagonists for these expanded indications.
Data Presentation: Dosage Information for Animal Studies
The following tables summarize reported dosages for Maraviroc and Cenicriviroc in various animal models. It is crucial to note that the optimal dose can vary significantly based on the animal species, disease model, administration route, and specific experimental conditions.
Table 1: Maraviroc Dosage in Animal Studies
| Animal Model | Condition | Dosage | Administration Route | Vehicle | Reference(s) |
| Mouse | HIV Pre-Exposure Prophylaxis | 62 mg/kg daily for 5 days | Oral Gavage | Phosphate-Buffered Saline (PBS) | [8] |
| Mouse | Hepatocellular Carcinoma | 300 mg/L in drinking water | Oral | Drinking Water | [9] |
| Rat | Opioid Abuse | 10 mg/kg | Intraperitoneal (i.p.) | Sterile Saline | [10] |
| Rat | Opioid Seeking Test | 10 mg/kg | Intraperitoneal (i.p.) | 8% DMSO, 30% PEG400, 30% Tween 80 in H₂O | [10] |
| Rat | Toxicology | 100 mg/kg/day (NOAEL) | Oral Gavage | Not Specified | [11] |
| Dog | Toxicology | 5 mg/kg/day (NOAEL) | Oral | Not Specified | [11] |
| Monkey | Toxicology | 120 mg/kg/day (NOAEL) | Oral | Not Specified | [11] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Cenicriviroc Dosage in Animal Studies
| Animal Model | Condition | Dosage | Administration Route | Vehicle | Reference(s) |
| Mouse | Peritonitis | 5, 20, 100 mg/kg/day (BID or QD) | Oral Gavage | Not Specified | |
| Mouse | Nonalcoholic Steatohepatitis (NASH) | 10, 20, 30 mg/kg/day | Intraperitoneal (i.p.) | Not Specified | [12] |
| Mouse | Nonalcoholic Steatohepatitis (NASH) | 0.015% in diet | Oral (in diet) | Diet | [13] |
| Rat | Liver Fibrosis | 50 mg/kg/day | Oral Gavage | Not Specified | [14] |
BID: Twice a day; QD: Once a day
Signaling Pathway
CCR5 activation by its chemokine ligands (e.g., CCL3, CCL4, CCL5) initiates a cascade of intracellular signaling events.[15][16] This process begins with the coupling of the receptor to heterotrimeric G proteins, leading to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[15][16] These signaling cascades ultimately result in various cellular responses, including chemotaxis, inflammation, and cell proliferation. CCR5 antagonists block the initial step of ligand binding, thereby inhibiting these downstream effects.
Experimental Protocols
Below are detailed protocols for the preparation and administration of Maraviroc and Cenicriviroc in common animal models. These protocols are synthesized from published studies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Oral Administration of Maraviroc in a Mouse Model of HIV Pre-Exposure Prophylaxis
This protocol is based on a study evaluating the mucosal tissue distribution of Maraviroc.[8]
1. Materials and Reagents:
-
Maraviroc (e.g., Selzentry® tablets)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Mortar and pestle or tablet crusher
-
Microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (flexible tip recommended)
-
Animal balance
2. Preparation of Maraviroc Solution:
-
Calculate the total amount of Maraviroc needed for the study based on the number of animals, dosage (62 mg/kg), and treatment duration.
-
Crush the Maraviroc tablets into a fine powder using a mortar and pestle.
-
Weigh the required amount of powdered Maraviroc.
-
Resuspend the powder in sterile PBS to the desired final concentration. For a 20g mouse receiving a 62 mg/kg dose, this would be 1.24 mg of Maraviroc. The volume of PBS should be appropriate for oral gavage (typically 100-200 µL for a mouse).
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
3. Animal Handling and Dosing Procedure:
-
House animals in accordance with institutional guidelines and allow for an acclimatization period.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the mouse and administer the Maraviroc suspension via oral gavage.
-
Administer the dose daily for the duration of the study (e.g., 5 consecutive days).[8]
-
Monitor the animals daily for any signs of distress or adverse effects.
Protocol 2: Intraperitoneal Administration of Cenicriviroc in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
This protocol is adapted from studies investigating the anti-inflammatory and anti-fibrotic effects of Cenicriviroc.[12]
1. Materials and Reagents:
-
Cenicriviroc (powder form)
-
Vehicle (e.g., sterile saline, or a solution containing DMSO and/or other solubilizing agents as determined by solubility testing)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
2. Preparation of Cenicriviroc Solution:
-
Determine the appropriate vehicle for Cenicriviroc based on its solubility characteristics. A common starting point is sterile saline, but for compounds with low aqueous solubility, a vehicle containing a small percentage of DMSO may be necessary.
-
Calculate the total amount of Cenicriviroc required for the study.
-
Weigh the Cenicriviroc powder and dissolve it in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per injection). The injection volume should be kept low (e.g., 100-200 µL).
-
Ensure the solution is well-mixed before each injection.
3. Experimental Workflow for Diet-Induced NASH Model:
-
Induction of NASH:
-
Acclimatize C57BL/6 mice for at least one week.
-
Feed the mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH.[12] A control group should receive a standard chow diet.
-
-
Treatment Administration:
-
Initiate Cenicriviroc treatment concurrently with the start of the CDAHFD.
-
Administer Cenicriviroc (e.g., 10, 20, or 30 mg/kg/day) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 4 to 14 weeks).[12]
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal weight and general health throughout the study.
-
At the end of the treatment period, euthanize the animals and collect liver tissue and blood samples.
-
Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Conduct molecular analyses, such as qPCR for fibrotic and inflammatory markers, on liver tissue homogenates.
-
Analyze serum for liver enzymes (ALT, AST).
-
Conclusion
The CCR5 antagonists Maraviroc and Cenicriviroc have demonstrated therapeutic potential in a variety of preclinical animal models beyond their initial indication for HIV. The successful application of these compounds in research settings relies on careful consideration of dosage, administration route, and experimental design. The protocols and data presented herein serve as a valuable resource for scientists and researchers in the field of drug development, facilitating the design of robust and reproducible in vivo studies. As with any preclinical research, it is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor Maraviroc in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc Prevents HCC Development by Suppressing Macrophages and the Liver Progenitor Cell Response in a Murine Chronic Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The utility of maraviroc, an antiretroviral agent used to treat HIV, as treatment for opioid abuse? Data from MRI and behavioural testing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "CCR5 Antagonist 3" Cell Line Selection in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[1][2] This makes it a prime target for the development of antiviral drugs, known as CCR5 antagonists, which block this interaction and prevent viral infection.[3][4] The selection and characterization of appropriate cell lines are fundamental to the in vitro evaluation of these antagonists. This document provides detailed protocols for the selection and validation of a "CCR5 Antagonist 3" cell line, suitable for use in antiviral assays.
The ideal cell line for screening CCR5 antagonists should stably express both human CD4, the primary HIV receptor, and CCR5. The expression levels of these receptors can significantly influence the potency of antagonists.[5] Therefore, rigorous quantification and characterization of the selected cell line are paramount.
Data Presentation
Table 1: Characteristics of Commercially Available CCR5-Expressing Cell Lines
| Cell Line | Parent Cell Line | Reporter Gene | Key Features | Recommended Use |
| GHOST(3)-CD4-CCR5 | Human osteosarcoma (HOS) | GFP (upon HIV infection) | Adherent cells, suitable for single-cycle infectivity assays.[6] | Screening for HIV-1 entry inhibitors. |
| TZM-bl | HeLa | Luciferase and β-galactosidase (driven by HIV-1 Tat) | Adherent, high-level expression of CD4, CCR5, and CXCR4.[7] | Broadly applicable for HIV-1 neutralization and entry inhibition assays. |
| A3R5 | Human CD4⁺ lymphoblastoid | None (requires reporter virus) | Suspension cells, express CCR5 at levels comparable to primary lymphocytes.[8] | Neutralizing antibody assays and studies requiring more physiologically relevant CCR5 expression. |
| CEM.NKR-CCR5 | Human T-lymphoblastoid | Luciferase (upon infection) | Suspension cells, derived from a T-cell line. | Antiviral screening in a T-cell context. |
Table 2: Quantitative Analysis of CCR5 Expression on Selected "this compound" Cell Line
| Parameter | "this compound" Cell Line | Control (Parental Cell Line) |
| Percentage of CCR5+ cells (%) | > 95% | < 1% |
| Mean Fluorescence Intensity (MFI) of CCR5 | To be determined experimentally | Baseline |
| CCR5 Antibody Binding Sites (ABS) per cell | To be determined experimentally | Not applicable |
Experimental Protocols
Protocol 1: Generation of a Stable CCR5-Expressing Cell Line
This protocol outlines the steps to generate a cell line that stably expresses the human CCR5 gene.
Materials:
-
Parental cell line (e.g., HeLa, HEK293T, or a CD4+ T-cell line)
-
Expression vector containing the full-length human CCR5 cDNA and a selectable marker (e.g., neomycin or puromycin resistance gene)
-
Transfection reagent
-
Complete culture medium
-
Selective antibiotic (e.g., G418 or puromycin)
-
Cloning cylinders or sterile pipette tips for colony picking
Procedure:
-
Transfection:
-
One day before transfection, seed the parental cells in a 6-well plate to reach 70-80% confluency on the day of transfection.[9]
-
Transfect the cells with the CCR5 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[10][11]
-
As a negative control, transfect a separate well of cells with an empty vector.
-
-
Selection:
-
48-72 hours post-transfection, passage the cells into a larger flask and add the appropriate selective antibiotic to the culture medium.[12] The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.[10]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.[10]
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, individual antibiotic-resistant colonies will become visible.
-
Isolate well-separated colonies using cloning cylinders or by gentle scraping with a sterile pipette tip.
-
Transfer each clone to a separate well of a 24-well plate and expand the cell population.[11]
-
-
Screening and Validation:
-
Once sufficient cell numbers are obtained, screen each clone for CCR5 expression using flow cytometry (see Protocol 2).
-
Select the clone with the desired level of stable CCR5 expression for further characterization and use in antiviral assays.
-
Protocol 2: Quantification of CCR5 Surface Expression by Flow Cytometry
This protocol details the method for quantifying the percentage of CCR5-positive cells and the relative density of CCR5 on the cell surface.
Materials:
-
Selected "this compound" cell clones
-
Parental cell line (negative control)
-
Phycoerythrin (PE)-conjugated anti-human CCR5 monoclonal antibody (e.g., clone 3A9)[13]
-
PE-conjugated isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
-
Antibody Staining:
-
Add the PE-conjugated anti-CCR5 antibody to the cell suspension at the manufacturer's recommended concentration.
-
For the negative control, add the PE-conjugated isotype control antibody to a separate tube of cells.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
Protocol 3: Antiviral Assay using a CCR5-Expressing Reporter Cell Line
This protocol describes a single-cycle infectivity assay to evaluate the efficacy of a CCR5 antagonist using a reporter virus.
Materials:
-
"this compound" reporter cell line (e.g., TZM-bl)
-
R5-tropic HIV-1 Env-pseudotyped virus (e.g., expressing luciferase)
-
CCR5 antagonist compound ("Antagonist 3")
-
Complete culture medium
-
96-well white, flat-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the "this compound" reporter cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of "Antagonist 3" in culture medium.
-
Add the diluted antagonist to the wells containing the cells. Include a "no drug" control.
-
Incubate for 1 hour at 37°C.
-
-
Viral Infection:
-
Add a pre-titered amount of the R5-tropic HIV-1 Env-pseudotyped virus to each well. The amount of virus should result in a luciferase signal that is well above background but not saturating.
-
Incubate the plate for 48-72 hours at 37°C.[5]
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[5]
-
Read the luminescence on a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the "no drug" control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Protocol 4: Cell Viability/Cytotoxicity Assay
This protocol is essential to ensure that the observed antiviral activity is not due to cytotoxicity of the test compound.[16][17]
Materials:
-
"this compound" cell line
-
CCR5 antagonist compound ("Antagonist 3")
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)[18]
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed the "this compound" cells into a 96-well plate at the same density as in the antiviral assay.
-
-
Compound Treatment:
-
Add the same serial dilutions of "Antagonist 3" to the wells. Include a "no drug" control.
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the specific assay.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each antagonist concentration relative to the "no drug" control.
-
Determine the 50% cytotoxic concentration (CC50).[19] A high CC50 value relative to the IC50 value indicates that the antagonist has a good safety profile.
-
Mandatory Visualizations
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface expression of CCR5 and other host factors influence the inhibition of HIV-1 infection of human lymphocytes by CCR5 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 12. addgene.org [addgene.org]
- 13. Frontiers | CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of CCR5 Antagonist 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the potential cytotoxicity of "CCR5 antagonist 3," a novel investigational compound. Early-stage evaluation of cytotoxicity is a critical step in drug development to identify and mitigate potential safety concerns.[1][2][3][4] This document outlines several widely used in vitro methods to measure cellular health and viability upon exposure to the test compound.
Introduction to Cytotoxicity Assays
Cytotoxicity refers to the degree to which a substance can cause damage to a cell.[1] Compounds that induce cytotoxicity may trigger various cellular responses, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a cessation of growth and proliferation.[1] Cytotoxicity assays are essential for:
-
Safety Assessment: Identifying harmful compounds early in the drug discovery pipeline.[2][5]
-
Dose Optimization: Determining the concentration at which a compound is effective without causing significant harm to host cells.[5]
-
Mechanism of Action: Understanding how a compound interacts with cells and whether it induces specific death pathways.[5]
When evaluating antiviral agents like CCR5 antagonists, it is crucial to run concurrent cytotoxicity assays to differentiate between true antiviral activity and non-specific effects resulting from cell damage.[5]
Key Cytotoxicity Assays for this compound
A panel of assays is recommended to build a comprehensive cytotoxicity profile for this compound. These assays measure different cellular parameters, providing a more complete picture of the compound's effects.
Metabolic Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 10 | 1.05 ± 0.11 | 84.0 |
| 50 | 0.63 ± 0.05 | 50.4 |
| 100 | 0.25 ± 0.03 | 20.0 |
| 200 (Positive Control - Doxorubicin) | 0.10 ± 0.02 | 8.0 |
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
The LDH release assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][5][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a hallmark of necrosis.[1][7]
Data Presentation:
| Concentration of this compound (µM) | LDH Activity (OD at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 0.1 | 0.16 ± 0.03 | 1.2 |
| 1 | 0.18 ± 0.02 | 3.5 |
| 10 | 0.25 ± 0.04 | 11.8 |
| 50 | 0.55 ± 0.06 | 47.1 |
| 100 | 0.88 ± 0.09 | 85.9 |
| Lysis Control | 1.02 ± 0.05 | 100 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a controlled process that can be initiated by various stimuli.[1] It is important to determine if a compound induces apoptosis, as this can have different toxicological implications than necrosis.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye to detect apoptotic cells.[2]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic cascade.[2][8][9] Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.[9]
Data Presentation (Flow Cytometry with Annexin V/Propidium Iodide):
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 10 | 92.8 ± 2.1 | 4.5 ± 0.8 | 2.0 ± 0.6 |
| 50 | 65.7 ± 3.4 | 25.3 ± 2.9 | 8.1 ± 1.2 |
| 100 | 30.1 ± 4.2 | 48.9 ± 3.7 | 19.5 ± 2.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Target cells (e.g., TZM-bl, PBMCs)
-
Complete culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
96-well microplates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and controls (vehicle and lysis buffer for maximum LDH release).
-
Incubate for the desired exposure time.
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the lysis control.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Target cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
CCR5 Signaling and Apoptosis Pathways
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that, upon binding its ligands (like CCL5), can initiate downstream signaling cascades.[10][11] These pathways, including the PI3K-AKT and MEK-ERK pathways, are generally pro-survival and can inhibit apoptosis.[10] Antagonizing CCR5 could potentially disrupt these survival signals, making it important to assess for any off-target pro-apoptotic effects.
Caption: CCR5 signaling pathways and their intersection with apoptosis regulation.
General Workflow for In Vitro Cytotoxicity Testing
The process of evaluating the cytotoxicity of a new compound follows a standardized workflow to ensure reproducible and reliable results.
Caption: A generalized workflow for assessing the cytotoxicity of a test compound.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. opentrons.com [opentrons.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 5. youtube.com [youtube.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptotic neutrophils and T cells sequester chemokines during immune response resolution through modulation of CCR5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL5-CCR5-mediated apoptosis in T cells: Requirement for glycosaminoglycan binding and CCL5 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCL5-CCR5 interaction provides antiapoptotic signals for macrophage survival during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes: Measuring CCR5 Receptor Occupancy with Antagonist 3 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a significant role in the inflammatory response and serves as a co-receptor for HIV entry into T-cells.[1][2] The development of CCR5 antagonists is a key area of research for treating various diseases, including HIV, inflammatory conditions, and cancer.[1][3] Quantifying the binding of a therapeutic agent to its target receptor, known as receptor occupancy (RO), is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, which aids in determining optimal dosing and assessing therapeutic efficacy.[4][5] Flow cytometry is a powerful and widely used technique for measuring RO on specific cell populations.[6][7][8]
These application notes provide a detailed protocol and data interpretation guidelines for measuring the receptor occupancy of a novel CCR5 antagonist, referred to as "Antagonist 3," on CD4+ T-cells using flow cytometry.
CCR5 Signaling Pathway
CCR5 activation by its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) initiates a cascade of intracellular signaling events.[9] This process is mediated through the dissociation of G-proteins, leading to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are involved in cell migration, proliferation, and survival.[1][9][10] CCR5 antagonists block these signaling events by preventing ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - FI [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 6. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. researchgate.net [researchgate.net]
- 10. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR5 Antagonist 3 Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for characterizing the binding affinity of a novel CCR5 antagonist, designated "CCR5 Antagonist 3," to the human C-C chemokine receptor type 5 (CCR5) using a competitive radioligand binding assay. The methodologies outlined are based on established practices for G-protein coupled receptor (GPCR) binding studies and are intended to guide researchers in setting up and executing robust and reproducible experiments.
Introduction to CCR5 and Radioligand Binding
The C-C chemokine receptor type 5 (CCR5) is a member of the GPCR superfamily and plays a crucial role in immune cell trafficking by responding to its natural chemokine ligands, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[1][2] CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3][4][5] Consequently, antagonists of CCR5 are of significant therapeutic interest, particularly in the context of HIV-1 infection.
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[6][7][8] These assays utilize a radiolabeled ligand that binds to the receptor of interest. In a competitive binding assay, an unlabeled compound (the "competitor," in this case, this compound) is introduced to compete with the radioligand for binding to the receptor. The ability of the competitor to displace the radioligand provides a measure of its binding affinity, typically expressed as an IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) or a Ki (the equilibrium dissociation constant of the competitor).[6][8]
CCR5 Signaling Pathway
Chemokine binding to CCR5 initiates a cascade of intracellular signaling events.[3] This process begins with the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization and the activation of various protein kinase pathways.[1][2][9] The signaling is terminated through a process of desensitization and internalization of the receptor, which is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[3]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity of "this compound" for the human CCR5 receptor using a filtration-based competitive binding assay with [125I]MIP-1α as the radioligand.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]MIP-1α (specific activity ~2200 Ci/mmol).
-
Competitor: this compound.
-
Reference Compound: A known CCR5 antagonist (e.g., Maraviroc) for assay validation.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4 (ice-cold).
-
Non-specific Binding Control: A high concentration of an unlabeled CCR5 ligand (e.g., 1 µM MIP-1β).
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in binding buffer. A typical concentration range would be from 10-11 M to 10-5 M.
-
Dilute the [125I]MIP-1α in binding buffer to a final concentration approximately equal to its Kd (e.g., 0.1-0.2 nM).
-
Thaw the CCR5-expressing cell membranes on ice and dilute to the desired concentration in binding buffer (the optimal amount should be determined in preliminary experiments).
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well filter plate in a final volume of 200 µL.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of diluted [125I]MIP-1α, and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): Add 50 µL of the unlabeled CCR5 ligand (e.g., 1 µM MIP-1β), 50 µL of diluted [125I]MIP-1α, and 100 µL of diluted cell membranes.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of diluted [125I]MIP-1α, and 100 µL of diluted cell membranes.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the plate through the pre-treated glass fiber filter plate using a cell harvester or vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely (e.g., in a 50°C oven for 30 minutes or under a heat lamp).
-
Add scintillation cocktail to each well according to the manufacturer's instructions.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (this compound).
-
The percentage of specific binding at each competitor concentration is calculated as: ((Binding at [Competitor] - NSB) / (Total Binding - NSB)) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The binding affinities of this compound and a reference compound should be summarized in a table for clear comparison.
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | [125I]MIP-1α | To be determined | To be calculated |
| Maraviroc (Reference) | [125I]MIP-1α | 2.5 | 1.1 |
Note: The IC50 and Ki values for Maraviroc are representative and may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the characterization of a novel CCR5 antagonist using a radioligand binding assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the binding affinity of "this compound," which is a critical step in the drug discovery and development process. Proper validation with a known reference compound is essential for ensuring the accuracy of the results.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including T-cells and macrophages.[1] It is also widely recognized as the major co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV), making it a critical target for antiviral drug development.[1][2] Antagonists of CCR5, which block the interaction of the receptor with its native chemokine ligands (such as RANTES, MIP-1α, and MIP-1β) or viral envelope proteins like HIV gp120, have been successfully developed as therapeutic agents.[3][4][5] High-throughput screening (HTS) is a key strategy in the discovery of novel and potent CCR5 antagonists.[5][6] This document provides detailed application notes and protocols for the use of a representative CCR5 antagonist, herein referred to as "CCR5 Antagonist 3," in HTS campaigns.
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are typically small molecules that act as entry inhibitors.[2] In the context of HIV, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of a T-cell, which induces a conformational change in gp120. This change allows it to then bind to a co-receptor, either CCR5 or CXCR4.[2] CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change in the receptor that prevents its interaction with gp120, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.[7]
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands, CCR5 activates intracellular signaling cascades through its coupling to heterotrimeric G proteins, typically of the Gi/o family.[1][6] This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] These signaling events ultimately lead to cellular responses such as chemotaxis, inflammation, and cellular activation.[3][9]
Figure 1. Simplified CCR5 signaling pathway and the inhibitory action of an antagonist.
High-Throughput Screening for CCR5 Antagonists
HTS enables the rapid screening of large compound libraries to identify potential CCR5 antagonists.[10] Common HTS assays for GPCRs like CCR5 are cell-based and measure downstream signaling events.[11]
Key HTS Assay Formats
-
Calcium Mobilization Assays: These are widely used for GPCRs that couple to the Gq pathway or can be engineered to do so.[10][12] The assay measures the transient increase in intracellular calcium concentration upon receptor activation. In an antagonist screening mode, cells are pre-incubated with test compounds before the addition of a CCR5 agonist. A decrease in the calcium signal indicates antagonistic activity.
-
cAMP Assays: For Gi-coupled receptors like CCR5, agonists cause a decrease in intracellular cAMP levels. Antagonists will block this agonist-induced decrease. These assays typically use reporter systems such as luminescence or fluorescence resonance energy transfer (FRET).
-
GTPγS Binding Assays: This is a membrane-based assay that measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[13] Antagonists will inhibit the agonist-stimulated binding of [35S]GTPγS.
-
Label-Free Dynamic Mass Redistribution (DMR) Assays: These assays measure changes in local mass density in living cells upon receptor activation, providing a non-invasive and integrated readout of cellular responses.[11]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.
Figure 2. General workflow for a high-throughput screen for CCR5 antagonists.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for CCR5 Antagonist Screening
This protocol describes a cell-based calcium mobilization assay using a fluorescent calcium indicator in a 384-well format.
Materials:
-
HEK293 cell line stably expressing human CCR5 (e.g., HEK293/CCR5-HA).[13]
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to inhibit dye leakage).
-
CCR5 agonist (e.g., RANTES/CCL5).
-
"this compound" and other test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Culture HEK293-CCR5 cells to ~80-90% confluency.
-
Harvest cells and resuspend in growth medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the growth medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of "this compound" and other test compounds in assay buffer.
-
Add 12.5 µL of the compound dilutions to the respective wells of the cell plate.
-
For control wells, add assay buffer with DMSO (vehicle control) or a known CCR5 antagonist (positive control).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 4X solution of the CCR5 agonist (e.g., RANTES) in assay buffer. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal response).
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second.
-
After establishing a stable baseline reading for ~10-20 seconds, inject 12.5 µL of the 4X agonist solution into each well.
-
Continue to measure the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - [(Test Compound Response - Negative Control Response) / (Positive Control Response - Negative Control Response)])
-
-
Plot the % inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: GTPγS Binding Assay for CCR5 Antagonist Screening
This protocol describes a membrane-based GTPγS binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing CCR5.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
[35S]GTPγS (radiolabeled).
-
CCR5 agonist (e.g., MIP-1β).
-
"this compound" and other test compounds.
-
Scintillation plates (e.g., 96-well FlashPlate).
-
TopSeal-A.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer.
-
25 µL of test compound ("this compound") or control.
-
25 µL of CCR5 agonist (for stimulated wells) or buffer (for basal wells).
-
25 µL of CCR5-expressing cell membranes (5-10 µg protein/well).
-
25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
The final assay volume is 125 µL.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by centrifuging the plate at 4000 rpm for 10 minutes at 4°C.
-
Aspirate the supernatant and wash the membrane pellet with ice-cold wash buffer.
-
Resuspend the pellet in scintillation cocktail and transfer to a scintillation vial or read on a microplate scintillation counter.
-
Alternatively, if using scintillation proximity assay (SPA) beads, the reaction can be stopped by centrifugation and the radioactivity measured directly.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding.
-
Determine the IC50 value as described in Protocol 1.
-
Data Presentation
Quantitative data from HTS and subsequent dose-response studies should be summarized in a clear and structured format.
Table 1: HTS Primary Screen Results for a Set of Test Compounds
| Compound ID | % Inhibition at 10 µM (Calcium Assay) | Hit (Yes/No) |
| Cmpd-001 | 85.2 | Yes |
| Cmpd-002 | 12.5 | No |
| This compound | 95.8 | Yes |
| Cmpd-004 | 5.3 | No |
| ... | ... | ... |
Table 2: Dose-Response Data for "this compound"
| Assay Type | Agonist Used | IC50 (nM) | Hill Slope | n (replicates) |
| Calcium Mobilization | RANTES | 15.4 | 1.1 | 3 |
| GTPγS Binding | MIP-1β | 22.8 | 0.9 | 3 |
| HIV Entry Assay | HIV-1 BaL | 8.9 | 1.2 | 4 |
Conclusion
The protocols and application notes provided here offer a framework for the high-throughput screening and characterization of CCR5 antagonists. The choice of assay will depend on the available instrumentation and the specific goals of the screening campaign. Calcium mobilization assays are often preferred for primary HTS due to their high-throughput nature and robust signal window. Confirmatory and mechanistic studies can then be performed using orthogonal assays such as GTPγS binding or functional assays like viral entry inhibition. Careful data analysis and presentation are crucial for the identification and prioritization of promising lead compounds for further drug development.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eenzyme.com [eenzyme.com]
- 7. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 11. agilent.com [agilent.com]
- 12. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a new cell line for high-throughput evaluation of chemokine CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CCR5 Antagonist Maraviroc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and in vivo administration of the CCR5 antagonist, Maraviroc (MVC), also known as CCR5 antagonist 3. These guidelines are intended to support preclinical research in various animal models.
Introduction
Maraviroc is a selective, slowly reversible antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2][3] By binding to CCR5, Maraviroc induces a conformational change in the receptor, thereby blocking the interaction between the viral envelope glycoprotein gp120 and CCR5.[1][4] This allosteric inhibition prevents the fusion of the viral and cellular membranes, halting the viral life cycle at the entry stage.[4][5] Beyond its well-established role in HIV therapy, Maraviroc is also being investigated for its therapeutic potential in other indications, including cancer, graft-versus-host disease, and inflammatory conditions, owing to the role of the CCR5-chemokine axis in immune cell trafficking.
These application notes provide standardized procedures for the preparation of Maraviroc formulations for oral, intraperitoneal, and topical administration in preclinical animal models, along with protocols for pharmacokinetic and efficacy studies.
Data Presentation: Preclinical Pharmacokinetics of Maraviroc
The following tables summarize key pharmacokinetic parameters of Maraviroc in common preclinical animal models. These values can serve as a reference for dose selection and study design.
Table 1: Pharmacokinetic Parameters of Maraviroc in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference(s) |
| Rat | Oral Gavage | 10 | - | - | - | ~5 | [6] |
| Rat | Intravenous | 1 | - | - | - | - | [6] |
| Mouse | Oral Gavage | 62 | - | - | - | - | |
| Mouse | Oral Gavage | 300 mg/L in drinking water | - | - | - | - | [7] |
Table 2: Pharmacokinetic Parameters of Maraviroc in Non-Rodent Species
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Dog | Oral | 2 | 256 | 1.5 | 2.3 | 40-42 | [6][8] |
| Dog | Intravenous | 0.5 | - | - | - | - | |
| Cynomolgus Monkey | - | 120 (NOAEL) | - | - | - | - | [6] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Formulation Preparation for In Vivo Administration
Objective: To prepare a homogenous solution or suspension of Maraviroc for oral administration in rodents.
Materials:
-
Maraviroc powder
-
Vehicle (select one):
-
Sterile Saline
-
Distilled Water
-
8% Dimethyl sulfoxide (DMSO), 30% Polyethylene glycol 400 (PEG400), 30% Tween 80, and sterile water
-
-
Mortar and pestle (optional, for tablets)
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
pH meter (optional)
Protocol:
-
For Pure Powder:
-
Calculate the required amount of Maraviroc and vehicle based on the desired final concentration and volume.
-
If using a vehicle containing DMSO, first dissolve the Maraviroc powder in DMSO.
-
Gradually add the remaining vehicle components while stirring continuously with a magnetic stirrer until a clear solution or a uniform suspension is achieved.
-
For suspensions, ensure continuous stirring during dosing to maintain homogeneity.
-
-
For Tablet Formulation:
-
If using commercially available tablets, grind the tablets to a fine powder using a mortar and pestle.
-
Add the powdered tablets to the chosen vehicle.
-
Stir vigorously with a magnetic stirrer for a sufficient duration to ensure maximum dissolution or a stable suspension.
-
Note that excipients from the tablet may not fully dissolve. Ensure the suspension is uniform before administration.
-
Objective: To prepare a sterile solution of Maraviroc for intraperitoneal injection.
Materials:
-
Maraviroc powder
-
Sterile Saline for injection
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Protocol:
-
Weigh the required amount of Maraviroc powder.
-
Add the Maraviroc to a sterile tube containing the calculated volume of sterile saline.
-
Vortex thoroughly until the powder is completely dissolved.
-
To ensure sterility, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Visually inspect the solution for any particulates before administration.
Objective: To prepare a gel formulation of Maraviroc for topical application.
Materials:
-
Maraviroc powder or tablets
-
Phosphate-buffered saline (PBS)
-
Hydroxyethyl cellulose (HEC)
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve the Maraviroc (from powder or ground tablets) in sterile PBS to the desired concentration.
-
Slowly add HEC to the Maraviroc solution while stirring continuously.
-
Continue stirring until the HEC is fully hydrated and a homogenous gel is formed. The final concentration of HEC may need to be optimized depending on the desired viscosity.
In Vivo Administration Protocols
Objective: To administer a precise dose of Maraviroc orally to a mouse or rat.
Materials:
-
Prepared Maraviroc formulation
-
Appropriately sized oral gavage needle (e.g., 20-24 gauge for mice)
-
Syringe
Protocol:
-
Ensure the animal is properly restrained.
-
Draw the calculated volume of the Maraviroc formulation into the syringe.
-
Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Objective: To determine the pharmacokinetic profile of Maraviroc following administration.
Protocol:
-
Administer Maraviroc to a cohort of animals via the desired route (e.g., oral gavage).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a subset of animals.
-
Process the blood samples to obtain plasma or serum. This typically involves centrifugation to separate the cellular components.
-
Store the plasma/serum samples at -80°C until analysis.
-
Analyze the concentration of Maraviroc in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Signaling Pathways
The following diagrams illustrate the mechanism of action of Maraviroc and the general CCR5 signaling pathway.
References
- 1. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 2. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Maraviroc, a CCR5 Antagonist, Prevents Development of Hepatocellular Carcinoma in a Mouse Model | PLOS One [journals.plos.org]
- 8. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Antiviral Synergy with CCR5 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, particularly during the initial stages of infection.[1][2] The virus's envelope glycoprotein, gp120, binds to the CD4 receptor on the host cell, triggering conformational changes that expose a binding site for CCR5.[1][3] This interaction facilitates the fusion of the viral and cellular membranes, allowing the virus to enter the cell.[1] CCR5 antagonists are a class of antiviral drugs that block this interaction, thereby preventing viral entry.[4][5]
Combination therapy is the cornerstone of modern HIV treatment, as it can enhance antiviral efficacy, reduce drug dosages and associated toxicities, and limit the emergence of drug-resistant viral strains.[6][7] Evaluating the interaction between different antiviral agents is crucial. This interaction can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[8][9] These application notes provide detailed protocols and data analysis techniques for measuring the antiviral synergy of CCR5 antagonists when used in combination with other anti-HIV agents.
Signaling Pathway: CCR5-Mediated HIV-1 Entry
The diagram below illustrates the mechanism of R5-tropic HIV-1 entry into a host CD4+ T-cell and the point of intervention for CCR5 antagonists.
Techniques for Measuring Antiviral Synergy
The most common methods for quantifying antiviral synergy involve in vitro cell-based assays to determine the inhibitory effects of drugs alone and in combination.
-
Checkerboard Assay: A two-dimensional dilution method where two drugs are tested at multiple concentrations, both individually and in every possible combination.[10][11] This allows for the determination of the minimal inhibitory concentration (MIC) or 50% effective concentration (EC50) for each drug alone and in combination.[8]
-
Combination Index (CI) Method: Developed by Chou and Talalay, the CI method is a quantitative measure to determine the nature of drug interactions.[12] It is based on the median-effect principle and provides a numerical value to define synergy, additivity, and antagonism.[9][12]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: A graphical representation of drug interactions.[13] Concentrations of two drugs that produce a specific effect level (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.[14]
Experimental Workflow for Synergy Testing
The following diagram outlines the typical workflow for assessing the synergistic potential of a CCR5 antagonist with another antiviral agent.
Experimental Protocols
Protocol 1: Checkerboard Antiviral Assay
This protocol describes a method to assess the antiviral activity of a CCR5 antagonist (Drug A) in combination with another antiviral agent (Drug B) against an R5-tropic HIV-1 strain in a susceptible cell line (e.g., TZM-bl or PBMCs).
Materials:
-
Susceptible host cells (e.g., TZM-bl)
-
Complete growth medium
-
R5-tropic HIV-1 virus stock of known titer
-
CCR5 antagonist (Drug A) and second antiviral (Drug B)
-
Sterile 96-well flat-bottom microplates
-
Reagents for chosen readout method (e.g., p24 antigen ELISA kit, luciferase assay substrate, or cell viability reagent like MTT/XTT)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Cell Seeding:
-
Culture and harvest cells according to standard procedures.
-
Seed the 96-well plates with the appropriate cell density (e.g., 1 x 10^4 TZM-bl cells per well) in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Drug Plate Preparation (Checkerboard Dilution):
-
Prepare stock solutions of Drug A and Drug B at a concentration that is 4-fold higher than the maximum desired final concentration.
-
In a separate 96-well "drug plate," prepare serial dilutions.
-
Drug A: Perform a 2-fold serial dilution of Drug A horizontally across the plate (e.g., columns 1 to 10). Row H will contain only Drug A dilutions for single-drug controls.[8]
-
Drug B: Perform a 2-fold serial dilution of Drug B vertically down the plate (e.g., rows A to G). Column 11 will contain only Drug B dilutions for single-drug controls.[8]
-
The plate should now contain a matrix of drug combinations, single-drug controls, and a drug-free well (e.g., H12) for the virus control.
-
-
Infection and Treatment:
-
Prepare the virus inoculum at the desired multiplicity of infection (MOI) in a sufficient volume of growth medium.
-
Carefully transfer 50 µL from each well of the "drug plate" to the corresponding well of the "cell plate."
-
Add 50 µL of the virus inoculum to all wells except for the cell-only control wells (mock-infected).
-
The final volume in each well is now 200 µL.
-
-
Incubation:
-
Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
Readout:
-
After incubation, quantify the extent of viral replication using a suitable assay. A common method for HIV is measuring the p24 antigen concentration in the culture supernatant via ELISA.[4]
-
Alternatively, for TZM-bl cells, a luciferase assay can be performed, or cell viability can be measured to assess virus-induced cytopathic effect (CPE).
-
Protocol 2: Data Analysis and Synergy Quantification
1. Calculate Percent Inhibition:
-
For each well, calculate the percentage of viral inhibition relative to the virus control (VC, no drug) and cell control (CC, no virus).
-
% Inhibition = 100 * (1 - [Value_test_well - Value_CC] / [Value_VC - Value_CC])
-
2. Determine EC50 Values:
-
Using the data from the single-drug control rows/columns, generate dose-response curves for Drug A and Drug B individually.
-
Use non-linear regression (e.g., log(inhibitor) vs. normalized response) to calculate the 50% effective concentration (EC50) for each drug.
3. Calculate the Combination Index (CI):
-
The CI is calculated using the Chou-Talalay method.[12] The general equation for two drugs is:
-
CI = (D)A / (Dx)A + (D)B / (Dx)B[14]
-
Where:
-
(Dx)A is the concentration of Drug A alone required to achieve x% inhibition (e.g., EC50).
-
(Dx)B is the concentration of Drug B alone required to achieve x% inhibition.
-
(D)A and (D)B are the concentrations of Drug A and Drug B in combination that also achieve x% inhibition.
-
-
-
Software such as CompuSyn or CalcuSyn can automate these calculations from the checkerboard data.[4][15]
Logical Interpretation of Combination Index (CI) Values
The CI value provides a clear, quantitative assessment of the drug interaction.
Data Presentation: Synergy of CCR5 Antagonists
The following tables summarize quantitative data from studies evaluating the synergistic potential of CCR5 antagonists with other antiretroviral agents.
Table 1: Antiviral Activity of Single-Agent CCR5 Inhibitors against HIV-1Ba-L
| Compound | Class | EC50 (nM) | EC75 (nM) | EC90 (nM) | EC95 (nM) | Citation |
| Aplaviroc (AVC) | CCR5 Antagonist | 0.7 | 4 | 16 | 25 | [16] |
| SCH-C | CCR5 Antagonist | 6 | - | - | - | [16] |
| TAK-779 | CCR5 Antagonist | 20 | - | - | - | [16] |
Table 2: Combination Index (CI) Values for CCR5 Antagonist Combinations against HIV-1
| Drug Combination (A + B) | Virus Strain | CI at 50% Inhibition (CI50) | CI at 90% Inhibition (CI90) | Interpretation | Citation |
| PRO 140 + Maraviroc | HIV-1JR-FL | 0.61 | 0.49 | Synergy | [17] |
| PRO 140 + Vicriviroc | HIV-1JR-FL | 0.58 | 0.36 | Synergy | [17] |
| PRO 140 + TAK-779 | HIV-1JR-FL | 0.47 | N/A* | Synergy | [17] |
| VCH-286 + Maraviroc | HIV-1BAL | - | 0.41 | Synergy | [4] |
| VCH-286 + Maraviroc | HIV-1CC1/85 | - | 0.43 | Synergy | [4] |
| Maraviroc + Vicriviroc | HIV-1BAL | - | 5.61 | Antagonism | [4] |
| Maraviroc + Vicriviroc | HIV-1CC1/85 | - | 1.86 | Antagonism | [4] |
| Aplaviroc + Zidovudine (ZDV) | HIV-1Ba-L | 0.81 | 0.54 | Synergy | [16] |
| Aplaviroc + Enfuvirtide (ENF) | HIV-1Ba-L | 0.64 | 0.42 | Synergy | [16] |
*CI90 was not determined as TAK-779 did not achieve 90% inhibition alone.[17]
The protocols and analytical methods described provide a robust framework for evaluating the synergistic antiviral effects of CCR5 antagonists in combination therapies. Quantitative analysis using the Combination Index (CI) method is the gold standard for defining the nature of these interactions.[12][17] Studies have consistently shown that combining different classes of CCR5 inhibitors, such as a monoclonal antibody with a small-molecule antagonist, can lead to potent synergy.[17][18] Furthermore, combining CCR5 antagonists with drugs targeting other stages of the viral lifecycle, such as reverse transcriptase or fusion inhibitors, also frequently results in synergistic outcomes.[16] These findings underscore the importance of synergy studies in designing more effective and durable combination antiretroviral regimens.
References
- 1. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Tracking of Antiviral Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Tracking of Antiviral Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCR5 small-molecule antagonists and monoclonal antibodies exert potent synergistic antiviral effects by cobinding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CCR5 Antagonist in T-Cell Migration Studies
Introduction
The C-C chemokine receptor type 5 (CCR5) is a key chemokine receptor expressed on various immune cells, including T-cells. It plays a crucial role in T-lymphocyte migration to sites of inflammation and infection by acting as a receptor for chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES)[1][2][3]. The targeted blockade of CCR5 by antagonists provides a powerful tool to investigate the specific role of this receptor-ligand axis in T-cell trafficking and its implications in various physiological and pathological processes, including HIV infection, autoimmune diseases, and cancer[2][4][5][6]. This document provides detailed application notes and protocols for utilizing a CCR5 antagonist, exemplified by Maraviroc, to study T-cell migration. Maraviroc is a well-characterized, selective, and reversible small molecule antagonist of CCR5[1].
Mechanism of Action
Maraviroc functions by binding to the CCR5 co-receptor on the surface of T-cells and other immune cells[5]. This binding induces a conformational change in the CCR5 receptor, which in turn prevents the interaction between the receptor and its natural chemokine ligands (CCL3, CCL4, CCL5)[5]. By blocking this interaction, the antagonist effectively inhibits the signaling cascade that leads to chemotaxis, the directed migration of T-cells along a chemokine gradient[7][8][9].
Data Presentation
The following tables summarize the quantitative data on the effect of a CCR5 antagonist (Maraviroc) on T-cell migration and activation marker expression, as derived from in vitro studies.
Table 1: Dose-Dependent Inhibition of T-Cell Migration by Maraviroc
| Maraviroc Concentration (µM) | % Inhibition of CD4+ T-Cell Migration (Mean ± SEM) | % Inhibition of CD8+ T-Cell Migration (Mean ± SEM) |
| 0.1 | Not specified | Not specified |
| 1 | Not specified | Not specified |
| 10 | Significantly inhibited | Significantly inhibited |
| 100 | Significantly inhibited | Significantly inhibited |
Note: The referenced studies indicate a clear dose-dependent inhibition of T-cell migration towards a mixture of MIP-1α, MIP-1β, and RANTES, though specific percentage inhibition values at each concentration are not consistently provided across all publications. The inhibition was statistically significant at higher concentrations[7][8][9].
Table 2: Effect of Maraviroc on T-Cell Activation Markers
| Activation Marker | Effect on CD4+ T-Cells (at 100 µM Maraviroc) | Effect on CD8+ T-Cells (at 100 µM Maraviroc) |
| CD25 | Tendency to decrease | Tendency to decrease |
| CD38 | Tendency to decrease | Tendency to decrease |
| HLA-DR | Tendency to decrease | Tendency to decrease |
| CD69 | Tendency to increase | Tendency to increase |
Note: The observed changes in the expression of activation markers were trends and did not reach statistical significance in the cited study[7][8][9].
Experimental Protocols
This section provides detailed protocols for key experiments to study the effect of a CCR5 antagonist on T-cell migration.
Protocol 1: In Vitro T-Cell Migration Assay (Transwell Assay)
This protocol is designed to quantify the chemotactic response of T-cells towards CCR5 ligands and assess the inhibitory effect of a CCR5 antagonist.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or study subjects.
-
T-cell isolation kit (for specific T-cell subset studies).
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
CCR5 antagonist (e.g., Maraviroc) at various concentrations (0.1 µM to 100 µM).
-
Recombinant human chemokines (CCL3, CCL4, CCL5) as chemoattractants.
-
Transwell inserts with a 5 µm pore size for 24-well plates.
-
Flow cytometer.
-
Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Propidium iodide (PI) or other viability dyes.
-
Fluorescent calibration beads for cell counting.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation[10].
-
If required, isolate specific T-cell subsets (e.g., CD4+ or CD8+ T-cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend the isolated T-cells in RPMI 1640 medium without FBS at a concentration of 2 x 10^6 cells/mL.
-
-
Antagonist Pre-incubation:
-
Pre-incubate the T-cell suspension with varying concentrations of the CCR5 antagonist (e.g., 0, 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 medium containing the chemoattractant (e.g., a cocktail of CCL3, CCL4, and CCL5, each at 100 ng/mL) to the lower chamber of the 24-well plate. For a negative control, add medium without chemoattractant.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated T-cell suspension (2 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours[11]. The optimal incubation time may need to be determined empirically.
-
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
To quantify the migrated cells, a flow cytometry-based method is recommended for accuracy.
-
Add a known number of fluorescent calibration beads to the cell suspension from the lower chamber.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye like PI.
-
Acquire the samples on a flow cytometer. The absolute number of migrated cells can be calculated by comparing the number of cell events to the number of bead events.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells initially added to the upper chamber.
-
Determine the percentage of inhibition of migration by the CCR5 antagonist compared to the vehicle control.
-
Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol is used to assess the effect of the CCR5 antagonist on the expression of activation markers on T-cells.
Materials:
-
PBMCs or isolated T-cells.
-
RPMI 1640 medium supplemented with 10% FBS.
-
CCR5 antagonist (e.g., Maraviroc).
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Fluorescently labeled antibodies against activation markers (e.g., anti-CD25, anti-CD38, anti-HLA-DR, anti-CD69) and T-cell markers (anti-CD3, anti-CD4, anti-CD8).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Antibody Staining:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the desired T-cell and activation markers for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend them in PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker on the gated T-cell populations (CD4+ and CD8+).
-
Visualizations
The following diagrams illustrate the CCR5 signaling pathway and the experimental workflow for the T-cell migration assay.
Caption: CCR5 signaling pathway in T-cell migration.
Caption: Experimental workflow for a T-cell migration assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pnas.org [pnas.org]
- 3. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 6. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Evaluating CCR5 Antagonists using Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating leukocyte chemotaxis to sites of inflammation.[1] It binds to several inflammatory chemokines, most notably RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] This interaction triggers downstream signaling cascades that lead to directional cell movement. Beyond its role in inflammation, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3] Consequently, CCR5 antagonists, which block the receptor and prevent ligand binding, are of significant therapeutic interest for treating inflammatory diseases and HIV infection.[4][5]
This document provides a detailed protocol for an in vitro chemotaxis assay to evaluate the efficacy of a novel CCR5 antagonist, here termed "CCR5 Antagonist 3," in blocking chemokine-induced cell migration. The methodology is based on the widely used Boyden chamber or Transwell assay principle.
CCR5 Signaling and Antagonist Mechanism of Action
Upon binding of a cognate chemokine like CCL5, CCR5 undergoes a conformational change, activating intracellular heterotrimeric G-proteins.[6] This activation leads to the dissociation of Gα and Gβγ subunits, which initiate downstream signaling pathways involving Phospholipase C (PLC), PI3K, and subsequent activation of MAP kinases.[7] This cascade culminates in an intracellular calcium flux and profound cytoskeletal rearrangement, which are essential for directional cell migration.[2][6] A CCR5 antagonist functions by binding to the receptor, often in an allosteric manner, which prevents the chemokine from binding and initiating this signaling cascade.[8]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes and Protocols: Utilizing a CCR5 Antagonist for Studying Macrophage Infiltration in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among these, tumor-associated macrophages (TAMs) are a critical component, often correlating with poor prognosis and therapeutic resistance. TAMs can exhibit a pro-tumoral (M2-like) phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. The C-C chemokine receptor 5 (CCR5) is a key receptor expressed on various immune cells, including macrophages. Its interaction with ligands such as CCL5 (RANTES) plays a crucial role in recruiting macrophages to the tumor site.[1][2]
This document provides detailed application notes and protocols for utilizing a CCR5 antagonist, exemplified by Maraviroc, to study and potentially inhibit macrophage infiltration in tumors. Maraviroc is a well-characterized small molecule inhibitor of CCR5, offering a valuable tool to investigate the role of the CCR5-CCL5 axis in tumor immunology.
Mechanism of Action
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands (e.g., CCL5, MIP-1α, MIP-1β), activates downstream signaling pathways. In macrophages, this activation leads to chemotaxis, promoting their migration towards the source of the chemokines, such as a tumor. By binding to CCR5, a CCR5 antagonist allosterically inhibits the binding of these chemokines, thereby blocking the signaling cascade that mediates macrophage migration and infiltration into the tumor microenvironment. This inhibition can lead to a reduction in the density of TAMs and a potential shift in the macrophage polarization from a pro-tumoral M2-like state towards an anti-tumoral M1-like phenotype.[2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of the CCR5 antagonist Maraviroc on macrophage infiltration and tumor growth.
Table 1: In Vivo Efficacy of Maraviroc in Mouse Xenograft Models
| Cancer Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition | Reduction in Macrophage Infiltration | Reference |
| Hodgkin Lymphoma (L-540 cells) | Athymic Nude | 10 mg/kg/day, intraperitoneal | >50% reduction in tumor volume | 75% reduction in CD68+ cells | [1][3] |
| Hodgkin Lymphoma (L-428 cells) | NSG | 10 mg/kg, every other day, i.p. | ~60% reduction in xenograft growth | Significant reduction in CD68 staining | [1] |
| Hepatocellular Carcinoma | C57BL/6J | Not specified | Slower tumor growth | Reduced macrophage presence | [4] |
| Oral Squamous Cell Carcinoma | - | Not specified | Smaller tumor size (not statistically significant) | Lower number of metastatic lymph nodes (tendency) | [5] |
Table 2: In Vitro Effects of Maraviroc on Macrophage Function
| Cell Type | Assay | Maraviroc Concentration | Observed Effect | Reference |
| Human Monocytes | Chemotaxis Assay | 0.1, 1, and 10 µM | Significant dose-dependent reduction of chemotaxis towards MIP-1β and MCP-1 | [6] |
| Human Macrophages (MO) | Chemotaxis Assay | 0.1, 1, and 10 µM | Significant inhibition of chemotaxis in response to fMLP, RANTES, MIP-1β, and MCP-1 | [6] |
| THP-1 Macrophages (cocultured with irradiated hepatoma cells) | Cytokine Expression (qRT-PCR) | Not specified | Decreased mRNA expression of IL-10 and TGF-β1; Upregulation of TNF-α and IL-12 | [2] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of a CCR5 antagonist on macrophage migration towards tumor-conditioned media.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Tumor cell line of interest
-
CCR5 antagonist (e.g., Maraviroc)
-
Transwell inserts (e.g., 8 µm pore size for macrophages)
-
24-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., CCL5, or tumor-conditioned medium)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Preparation of Tumor-Conditioned Medium (TCM):
-
Culture tumor cells to 80-90% confluency.
-
Wash the cells with PBS and replace the medium with serum-free medium.
-
Incubate for 24-48 hours.
-
Collect the supernatant, centrifuge to remove cell debris, and store at -80°C.
-
-
Macrophage Preparation:
-
Culture macrophages in complete medium.
-
The day before the assay, serum-starve the macrophages overnight.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the macrophages with different concentrations of the CCR5 antagonist or vehicle control for 1-2 hours at 37°C.
-
-
Migration Assay:
-
Add 600 µL of TCM or control medium (with or without a known chemoattractant like CCL5) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into each well.
-
Add 100 µL of the pre-treated macrophage suspension to the upper chamber of the insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as Crystal Violet.
-
Alternatively, for fluorescent quantification, label the cells with Calcein-AM before the assay. After migration, lyse the cells on the bottom of the insert and measure the fluorescence in the lower chamber using a plate reader.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft tumor model in mice to evaluate the in vivo efficacy of a CCR5 antagonist.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Tumor cell line of interest
-
Matrigel (optional)
-
CCR5 antagonist (e.g., Maraviroc)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the tumor cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
-
Tumor Inoculation:
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CCR5 antagonist (e.g., Maraviroc at 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified frequency (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry. The remaining tissue can be snap-frozen for molecular analysis.
-
Protocol 3: Immunohistochemistry (IHC) for Macrophage Markers (F4/80 and CD163)
This protocol provides a general guideline for staining paraffin-embedded tumor sections for macrophage markers.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Primary antibodies: anti-F4/80 (for total macrophages in mice), anti-CD163 (for M2-like macrophages)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath. The optimal buffer and heating time should be determined for each antibody.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody (e.g., anti-F4/80 or anti-CD163) at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the number of positive cells per field of view or as a percentage of total cells.
-
Visualizations
Caption: CCR5 signaling pathway leading to macrophage migration and its inhibition by a CCR5 antagonist.
Caption: Workflow for investigating the impact of a CCR5 antagonist on macrophage infiltration in tumors.
Caption: The mechanism by which CCR5 antagonism leads to reduced tumor growth.
References
- 1. CCR5 antagonism by maraviroc inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the CCL5–CCR5 Axis Using Maraviroc Promotes M1 Polarization of Macrophages Cocultured with Irradiated Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maraviroc Prevents HCC Development by Suppressing Macrophages and the Liver Progenitor Cell Response in a Murine Chronic Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"CCR5 antagonist 3" solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 antagonist Maraviroc (also known as UK-427,857). The information provided addresses common challenges, particularly solubility issues encountered in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is CCR5 Antagonist 3 (Maraviroc) and what is its mechanism of action?
Maraviroc is a selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[3][4] Maraviroc functions by blocking the binding of natural chemokine ligands such as MIP-1α, MIP-1β, and RANTES to the CCR5 receptor.[1][5] This blockage prevents the intracellular signaling cascades that are normally triggered by ligand binding.[3][6] In the context of HIV-1, Maraviroc inhibits the entry of macrophage-tropic (M-tropic) strains of the virus into host cells by preventing the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor.[2][6][7]
Q2: I am observing precipitation after adding Maraviroc to my cell culture media. What is the cause?
Precipitation of Maraviroc in cell culture media is a common issue stemming from its low aqueous solubility.[1] Maraviroc is a hydrophobic compound and is sparingly soluble in aqueous buffers.[1] When a concentrated stock solution of Maraviroc (typically in an organic solvent like DMSO or ethanol) is directly diluted into the aqueous environment of cell culture media, the antagonist can crash out of solution, forming a visible precipitate. This is especially likely if the final concentration of the organic solvent in the media is too low to maintain solubility. Other factors that can contribute to precipitation in cell culture include temperature shifts, evaporation of media leading to increased solute concentration, and interactions with components of the media like salts and proteins.[8]
Q3: What are the recommended solvents for dissolving Maraviroc?
Maraviroc is soluble in several organic solvents. The choice of solvent can impact the maximum achievable stock concentration. It is crucial to use a high-purity, anhydrous grade solvent to prepare the initial stock solution.
Quantitative Data Summary
For easy comparison, the solubility of Maraviroc in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ~100 mg/mL (194.67 mM)[5][9] |
| Ethanol | ~25 - 100 mg/mL[1][5][] |
| Dimethyl formamide | ~5 mg/mL[1] |
| Water | Insoluble[5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Note: The solubility of compounds can vary slightly between different batches and due to the purity of the solvent. It is always recommended to perform a small-scale solubility test.
Troubleshooting Guides
Issue: Precipitate Formation in Cell Culture Media
Possible Cause 1: Improper Dilution Technique
-
Solution: Employ a serial dilution method. Instead of adding the highly concentrated stock solution directly to the final volume of media, first, perform an intermediate dilution in a smaller volume of media or a serum-containing aliquot of the media. The proteins in serum can sometimes help to stabilize hydrophobic compounds.
Possible Cause 2: Final Solvent Concentration is Too Low
-
Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture media does not exceed a level that is non-toxic to your specific cell line, typically below 0.5%.[11] If higher concentrations of Maraviroc are required, it may be necessary to explore the use of co-solvents or solubilizing agents, though their effects on the experiment must be carefully validated.
Possible Cause 3: Media Components and Conditions
-
Solution: Minimize temperature fluctuations. Warm the cell culture media to 37°C before adding the Maraviroc solution. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper humidification in the incubator to prevent evaporation, which can concentrate salts and other media components, potentially reducing the solubility of the antagonist.[8]
Experimental Protocols
Protocol 1: Preparation of Maraviroc Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Maraviroc in DMSO.
Materials:
-
Maraviroc powder (crystalline solid)[1]
-
Anhydrous, sterile DMSO[5]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptically weigh the required amount of Maraviroc powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be 5.137 mg per 1 mL of DMSO (Molecular Weight: 513.67 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube.
-
To facilitate dissolution, gently vortex the tube. If necessary, sonication can be used.[12][13]
-
Once the Maraviroc is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][11] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol provides a stepwise method for diluting the Maraviroc stock solution into cell culture media to minimize precipitation.
Materials:
-
10 mM Maraviroc stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (containing serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM Maraviroc stock solution at room temperature.
-
Determine the final desired concentration of Maraviroc in your experiment.
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media: a. In a sterile tube, add 990 µL of pre-warmed complete media. b. Add 10 µL of the 10 mM stock solution to the 990 µL of media to create a 100 µM intermediate solution. Mix gently by pipetting. c. Add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of pre-warmed complete media to achieve the final 10 µM concentration.
-
Gently swirl the media to ensure uniform distribution of the compound.
-
Visually inspect the media for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
Visualizations
Signaling Pathways
Caption: CCR5 signaling pathway and the inhibitory action of Maraviroc.
Experimental Workflows
Caption: Recommended workflow for preparing and using Maraviroc in cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. selleckchem.com [selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
"CCR5 antagonist 3" off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CCR5 Antagonist 3," a representative small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5). The information provided is based on experimental data from various CCR5 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of CCR5 antagonists in experimental models?
A1: CCR5 antagonists are primarily designed to block the interaction between CCR5 and its ligands, most notably in the context of HIV-1 entry into host cells.[1] The primary on-target effect is the inhibition of R5-tropic HIV-1 replication.[2] However, given the role of CCR5 in immune cell trafficking and other physiological processes, several off-target or pleiotropic effects have been observed in preclinical and clinical studies. These include potential hepatotoxicity, effects on immune function, and cardiovascular side effects.[1][3]
Q2: Have there been reports of malignancies associated with CCR5 antagonists?
A2: Early in the development of CCR5 antagonists, there were concerns about a potential increased risk of malignancies. For instance, cases of lymphoma were reported in a phase II trial of vicriviroc.[1][2] However, extended follow-up studies and larger trials with other CCR5 antagonists like maraviroc have not shown a significant increase in the risk of malignancies compared to placebo.[1][2]
Q3: What is the potential for hepatotoxicity with CCR5 antagonists?
A3: Hepatotoxicity has been a concern with some CCR5 antagonists. The development of aplaviroc was halted due to idiosyncratic hepatotoxicity.[1] While this raised concerns about a class-effect, larger studies with maraviroc have not demonstrated a significant risk of liver toxicity.[4] Researchers should, however, remain vigilant for signs of hepatotoxicity in their experimental models.
Q4: Can CCR5 antagonists affect immune cell function beyond HIV inhibition?
A4: Yes. CCR5 plays a role in the migration and function of various immune cells, including T cells, monocytes, macrophages, and dendritic cells.[3][5] In vitro studies have shown that CCR5 antagonists like maraviroc can inhibit the chemotaxis of these cells in response to their natural ligands (e.g., RANTES, MIP-1β).[5][6] This immunomodulatory effect is being explored for potential therapeutic benefits in inflammatory and autoimmune conditions.[3]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity in In Vitro Assays
Symptoms:
-
Reduced cell viability in treated versus control cultures.
-
Morphological changes indicative of apoptosis or necrosis.
-
Discrepancy between expected anti-CCR5 activity and observed cytotoxicity.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Some small molecule inhibitors can have off-target effects on essential cellular kinases.
-
Action: Perform a kinase profiling assay to screen "this compound" against a panel of common kinases.
-
-
Mitochondrial Toxicity: The compound may be interfering with mitochondrial function.
-
Action: Conduct a mitochondrial toxicity assay, such as measuring the mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rate.
-
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity in vivo and can be a source of cytotoxicity in certain cell types in vitro.
-
Action: Perform an in vitro hERG inhibition assay. A novel piperidine scaffold CCR5 antagonist was previously reported to have adverse cardiovascular side effects at submicromolar concentrations.[3]
-
Issue 2: Inconsistent Anti-HIV-1 Efficacy in Primary Cell Cultures
Symptoms:
-
Variable inhibition of HIV-1 replication across different donor peripheral blood mononuclear cells (PBMCs).
-
Complete lack of efficacy in some donor cells.
Possible Causes & Troubleshooting Steps:
-
Viral Tropism: CCR5 antagonists are only effective against R5-tropic HIV-1 strains.[1] The presence of X4-tropic or dual-tropic virus will result in a lack of efficacy.
-
Action: Confirm the tropism of your viral stock using a genotypic or phenotypic tropism assay before initiating experiments.[7]
-
-
Natural Polymorphisms in CCR5: Genetic variations in the CCR5 gene among donors could affect antagonist binding.
-
Action: Sequence the CCR5 gene from donor cells exhibiting poor responses to identify any known polymorphisms.
-
-
Suboptimal Compound Concentration: The effective concentration may vary between cell types and donors.
-
Action: Perform a dose-response curve for each new donor PBMC batch to determine the optimal concentration.
-
Quantitative Data Summary
Table 1: In Vitro Effects of Maraviroc on Immune Cell Chemotaxis
| Cell Type | Chemoattractant | Maraviroc Concentration (µM) | Inhibition of Chemotaxis (%) | P-value |
| Monocytes | MIP-1β | 0.1 | 53 ± 12 | < 0.05 |
| Monocytes | MCP-1 | 0.1 | Not specified | Not specified |
| Macrophages | RANTES | 0.1 | Significant | < 0.05 |
| Macrophages | MIP-1β | 0.1 | Significant | < 0.05 |
| Dendritic Cells | RANTES | 0.1 | Significant | < 0.05 |
| Dendritic Cells | MIP-1β | 0.1 | Significant | < 0.05 |
Data extracted from in vitro studies on maraviroc.[5]
Table 2: Antiviral Activity and hERG Inhibition of a Novel CCR5 Antagonist (Compound 30)
| Compound | Antiviral Activity (IC50, nM) | hERG Inhibition (% at 3 µM) |
| Maraviroc | 1.8 | 25 |
| Compound 30 | 0.7 | 15 |
Data from a study on a novel imidazolepiperidine CCR5 antagonist.[3][8]
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol is for assessing the effect of "this compound" on the migration of immune cells.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for monocytes)
-
24-well plates
-
Isolated human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (monocytes, T cells)
-
RPMI 1640 medium with 10% fetal bovine serum
-
Chemoattractants (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4)
-
"this compound" at various concentrations
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Isolate immune cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in serum-free RPMI 1640 medium.
-
Pre-incubate the cells with different concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the 24-well plate in RPMI 1640 with 0.5% BSA.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or a fluorescent dye-based assay.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of "this compound" compared to the vehicle control.
Protocol 2: In Vivo Xenograft Model for Anticancer Effects
This protocol is to evaluate the effect of "this compound" on tumor growth and dissemination in a mouse model.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human cancer cell line expressing CCR5 (e.g., MKN45 gastric cancer cells)[9]
-
Matrigel
-
"this compound" formulated for in vivo administration (e.g., in sterile PBS)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for orthotopic implantation (if applicable)
Procedure:
-
Culture the CCR5-expressing cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously or intraperitoneally into SCID mice. For gastric cancer, intraperitoneal injection can model peritoneal dissemination.[9]
-
Allow tumors to establish for a set period (e.g., 3 days).[9]
-
Randomize mice into treatment and vehicle control groups.
-
Administer "this compound" or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous tumors) or by bioluminescence imaging (if using luciferase-expressing cells).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors and relevant organs for histological analysis, gene expression analysis, and assessment of metastasis.[9]
-
Analyze the data to compare tumor growth, metastasis, and survival between the treatment and control groups.
Visualizations
Caption: CCR5 signaling pathway and point of inhibition.
Caption: Preclinical development workflow for a CCR5 antagonist.
References
- 1. frontiersin.org [frontiersin.org]
- 2. daigonline.de [daigonline.de]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thebodypro.com [thebodypro.com]
- 8. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCR5 Antagonist 3 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "CCR5 antagonist 3" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It exhibits dual antagonistic activity, also affecting the CXCR4 receptor.[1][2] Its primary mechanism involves binding to the CCR5 receptor on the surface of target cells, which prevents the interaction of the receptor with its natural ligands, such as the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4] This blockade inhibits downstream signaling pathways and prevents cellular processes that are dependent on CCR5 activation, such as immune cell trafficking and HIV-1 entry into host cells.[3][5]
Q2: What are the key functional assays to determine the efficacy of this compound?
The efficacy of this compound can be assessed using several in vitro functional assays:
-
Calcium Mobilization Assay: This assay measures the antagonist's ability to block the increase in intracellular calcium concentration that is typically induced by the binding of a CCR5 agonist.[1][2]
-
HIV Entry Assay: This assay evaluates the capacity of the antagonist to inhibit the entry of R5-tropic HIV-1 strains into host cells that express CD4 and CCR5.[6]
-
Chemokine Binding Assay: This assay determines the antagonist's ability to compete with and displace the binding of radiolabeled CCR5 ligands to the receptor.[3]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
Based on available data, a starting concentration range of 0.1 nM to 100 µM is recommended for initial in vitro experiments. The provided IC50 and EC50 values for "this compound" in different assays can serve as a guide for designing your dose-response experiments (see Data Presentation section). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How does the potency of this compound compare to other known CCR5 antagonists like Maraviroc?
Direct comparative studies are limited. However, available data suggests that the potency of "this compound" can vary depending on the assay and cell line used. For instance, in a calcium mobilization assay using U87.CD4.CCR5 cells, "this compound" had an IC50 of 64.56 µM.[1][2] In contrast, Maraviroc, a well-characterized CCR5 antagonist, has reported IC50 values in the low nanomolar range in similar assays.[1] It is important to note that "this compound" also exhibits activity against the CXCR4 receptor, a characteristic not shared by the highly selective Maraviroc.[1][2]
Data Presentation
The following tables summarize the available quantitative data for "this compound" and provide a comparison with the well-established CCR5 antagonist, Maraviroc.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | U87.CD4.CCR5 | IC50 | 64.56 µM | [1][2] |
| HIV-1 Replication | TZM-bl | EC50 | 0.010 µM | [6] |
Table 2: Comparative Efficacy of CCR5 Antagonists
| Antagonist | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | U87.CD4.CCR5 | IC50 | 64.56 µM | [1][2] |
| Maraviroc | Calcium Mobilization | U87.CD4.CCR5 | IC50 | ~5.2 nM | [1] |
| This compound | HIV-1 Replication | TZM-bl | EC50 | 0.010 µM | [6] |
| Maraviroc | HIV-1 Replication | Various | IC50 | Low nM range | [7] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to assess the ability of "this compound" to inhibit chemokine-induced intracellular calcium mobilization in a CCR5-expressing cell line.
Materials:
-
CCR5-expressing cells (e.g., U87.CD4.CCR5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CCR5 agonist (e.g., RANTES/CCL5)
-
"this compound"
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Plate CCR5-expressing cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of "this compound" to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the plate reader's injector to add a pre-determined concentration of the CCR5 agonist (e.g., RANTES) to each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: HIV Entry Assay (Pseudovirus-based)
This protocol measures the ability of "this compound" to inhibit the entry of HIV-1 pseudoviruses into CCR5-expressing target cells.
Materials:
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl)
-
HIV-1 pseudoviruses with an R5-tropic envelope glycoprotein (e.g., expressing luciferase or β-galactosidase reporter gene)
-
"this compound"
-
Culture medium
-
96-well white, solid-bottom microplate (for luciferase) or clear plate (for β-galactosidase)
-
Luciferase or β-galactosidase assay reagent
Procedure:
-
Cell Plating:
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Add the antagonist dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Infection:
-
Add a pre-titered amount of HIV-1 pseudovirus to each well.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (from uninfected cells).
-
Normalize the reporter signal to the virus control wells (no antagonist) to calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the log of the antagonist concentration to determine the EC50 value.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Potency / High IC50/EC50 | 1. Suboptimal antagonist concentration. | Perform a wider range of serial dilutions in your dose-response curve. |
| 2. Antagonist degradation. | Prepare fresh stock solutions of "this compound" for each experiment. Store stock solutions appropriately as recommended by the supplier. | |
| 3. Low CCR5 expression on target cells. | Verify CCR5 expression levels on your target cells using flow cytometry or western blotting. Passage cells to maintain optimal receptor expression. | |
| 4. Cell line variability. | Different cell lines can have varying levels of CCR5 expression and downstream signaling components. Consider testing the antagonist in a different, well-characterized CCR5-expressing cell line. | |
| 5. Presence of competing ligands in serum. | Reduce the serum concentration in your assay medium or use serum-free medium if compatible with your cells. | |
| High Background Signal | 1. Autofluorescence of the antagonist. | Run a control plate with only the antagonist and cells (no agonist or virus) to measure any intrinsic fluorescence. |
| 2. Non-specific binding. | Increase the number of wash steps in your protocol. Include appropriate isotype controls in binding assays. | |
| 3. Contamination. | Ensure sterile technique and check cell cultures for any signs of contamination. | |
| Inconsistent Results | 1. Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| 2. Variation in cell density. | Ensure a uniform cell seeding density across all wells of the microplate. | |
| 3. Edge effects in microplates. | Avoid using the outer wells of the plate for critical measurements, or fill them with a buffer to maintain a humidified environment. | |
| 4. Inconsistent incubation times. | Standardize all incubation times precisely for all plates and experiments. | |
| Unexpected Cell Death / Cytotoxicity | 1. Antagonist is cytotoxic at the tested concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range of "this compound". |
| 2. Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). Include a solvent control in your experiments. |
Visualizations
References
- 1. Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore‐based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Miltefosine (HePC) | PI3K/Akt Inhibitor | AmBeed.com [ambeed.com]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
"CCR5 antagonist 3" stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of small molecule CCR5 antagonists in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of CCR5 antagonist degradation in my stock solution?
A1: Degradation of your CCR5 antagonist can manifest in several ways. Visually, you might observe precipitation, color change, or turbidity in your solution. Experimentally, the most common indicator is a loss of potency, leading to reduced or inconsistent biological activity in your assays. Chromatographic analysis, such as HPLC, may also reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.
Q2: How should I prepare and store my CCR5 antagonist stock solutions?
A2: For optimal stability, it is crucial to follow the manufacturer's specific recommendations. Generally, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: What factors can influence the stability of a CCR5 antagonist in my experimental buffer?
A3: Several factors can affect the stability of a CCR5 antagonist in aqueous buffers. These include:
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pH: The stability of small molecules is often pH-dependent. Hydrolysis can occur at acidic or alkaline pH.
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Temperature: Higher temperatures generally accelerate degradation kinetics.
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Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
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Oxygen: Oxidative degradation can be a concern for some chemical structures.
-
Buffer components: Certain buffer components may react with the antagonist.
It is recommended to prepare fresh dilutions in your experimental buffer for each experiment and to minimize the time the compound spends in the aqueous solution before being added to the assay.
Q4: For how long can I consider my diluted CCR5 antagonist solution in my cell culture medium to be stable?
A4: The stability of a CCR5 antagonist in a complex solution like a cell culture medium is typically limited. The presence of various components, physiological pH, and incubation at 37°C can all contribute to degradation. It is best practice to add the diluted antagonist to your cell culture immediately after preparation. For longer-term experiments, the stability should be empirically determined. A preliminary stability study, as outlined in the troubleshooting section, is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in functional assays.
This is a common problem that can often be traced back to compound instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitate formation upon dilution in aqueous buffer.
The solubility of many small molecule CCR5 antagonists is significantly lower in aqueous solutions compared to organic solvents like DMSO.
Troubleshooting Steps:
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Check Final Concentration: Ensure the final concentration of the antagonist in your aqueous buffer does not exceed its aqueous solubility limit.
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Control DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (typically <0.5%) while ensuring the compound stays in solution.
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Use a Different Solvent: If solubility issues persist, consider using a different biocompatible solvent or a formulation aid, if appropriate for your experimental system.
-
Gentle Warming and Vortexing: Gentle warming (to 37°C) and vortexing of the solution during preparation may help, but be mindful of potential temperature-induced degradation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of a CCR5 antagonist in a specific solution over time.
Methodology:
-
Prepare the Solution: Prepare a solution of the CCR5 antagonist in the desired buffer (e.g., PBS, cell culture medium) at the final experimental concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to obtain the initial chromatogram.
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Incubate: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
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Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC.
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Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks indicates the formation of degradation products.
HPLC System Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the compound |
| Injection Volume | 10 µL |
Data Presentation:
Table 1: Example Stability Data for a CCR5 Antagonist in PBS at 37°C
| Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.7 |
| 4 | 90.5 | 6.3 | 3.2 |
| 8 | 82.1 | 11.5 | 6.4 |
| 24 | 65.8 | 22.7 | 11.5 |
Signaling Pathway Context
Understanding the mechanism of action is crucial for interpreting experimental results. CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the CCR5 receptor, preventing the conformational changes necessary for HIV-1 gp120 binding and subsequent viral entry.
Caption: Simplified HIV-1 entry pathway and the action of a CCR5 antagonist.
Technical Support Center: Troubleshooting Variability in CCR5 Antagonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonists, with a specific focus on Cenicriviroc (CVC).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for Cenicriviroc in our HIV-1 entry assay. What are the potential causes?
A1: Variability in IC50 values for CCR5 antagonists like Cenicriviroc can stem from several factors. A primary reason is the HIV-1 coreceptor tropism. The efficacy of Cenicriviroc is highly dependent on the virus exclusively using the CCR5 coreceptor for entry (R5-tropic). The presence of virus strains that can use the CXCR4 coreceptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic) will lead to reduced antagonist efficacy and consequently, higher and more variable IC50 values.[1][2][3] It is crucial to perform a tropism assay before initiating experiments.[1][3][4]
Another significant factor is the potential for the development of drug resistance. HIV-1 can develop resistance to CCR5 antagonists through mutations in the viral envelope glycoprotein (Env), allowing the virus to use the antagonist-bound form of the CCR5 receptor for entry.[5][6] This resistance is often characterized by a plateau in the dose-response curve where maximal inhibition is less than 100%.
Finally, inter-assay variability can be introduced by inconsistencies in experimental conditions such as cell density, virus input, and incubation times.[5]
Q2: Our radioligand binding assay results with Cenicriviroc are inconsistent. What should we check?
A2: Inconsistent results in radioligand binding assays can be due to several technical aspects. Ensure that the membrane preparations are of high quality and consistent from batch to batch. The concentration and specific activity of the radioligand (e.g., [125I]-MIP-1α or [125I]-RANTES) are critical and should be carefully controlled.[7] Variations in incubation time and temperature can also affect binding equilibrium and lead to variability. Additionally, ensure that the non-specific binding is properly determined and subtracted from the total binding to accurately calculate specific binding.
Q3: We are seeing a weaker than expected inhibition of chemotaxis with Cenicriviroc. Why might this be?
A3: A weaker than expected inhibition of chemotaxis could be due to the specific chemokine and cell type used in the assay. Cenicriviroc is a dual antagonist of CCR2 and CCR5.[8] If the chemotactic response in your experimental system is mediated by other chemokine receptors in addition to CCR5, the inhibitory effect of Cenicriviroc will be less pronounced. Verify the specific chemokine receptors expressed on your target cells and the purity of the chemokine used as a stimulant. Suboptimal concentrations of both the antagonist and the chemokine can also lead to misleading results.
Troubleshooting Guides
Issue: High Variability in HIV-1 Entry Assay Results
| Potential Cause | Troubleshooting Steps |
| Mixed Viral Tropism | - Confirm Viral Tropism: Before conducting entry assays, perform a genotypic or phenotypic tropism assay to confirm that the HIV-1 strain is exclusively R5-tropic.[1][4] - Use Cloned Virus: Whenever possible, use molecularly cloned Env-pseudotyped viruses to ensure a homogenous viral population. |
| Drug Resistance | - Sequence Viral Env: If resistance is suspected, sequence the V3 loop and other regions of the viral envelope glycoprotein to identify resistance-associated mutations.[5] - Phenotypic Resistance Assay: Perform a phenotypic assay to confirm resistance, looking for a decrease in the maximal percentage of inhibition (MPI).[5] |
| Assay Conditions | - Standardize Virus Input: Use a standardized amount of virus (e.g., based on p24 concentration or TCID50) for each experiment. - Optimize Cell Density: Ensure a consistent cell density is seeded in each well, as this can affect the number of available CCR5 receptors. - Control Incubation Times: Adhere to consistent incubation times for virus infection and antagonist pre-incubation. |
| Reagent Quality | - Aliquot Reagents: Aliquot and store Cenicriviroc and other critical reagents at the recommended temperature to avoid degradation from repeated freeze-thaw cycles. - Check Cell Viability: Regularly check the viability of the target cells used in the assay. |
Issue: Inconsistent Calcium Mobilization Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Issues | - Receptor Expression Levels: Verify and maintain consistent CCR5 expression levels on the cell line used. Passage number can affect receptor expression. - Cell Health: Ensure cells are healthy and not overgrown, as this can impact their responsiveness to stimuli. |
| Dye Loading | - Optimize Dye Concentration: The optimal concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) can vary between cell types. Titrate the dye to determine the optimal concentration that gives a good signal-to-noise ratio without causing cellular toxicity.[9] - Consistent Loading Time: Use a consistent dye loading time and temperature for all experiments. |
| Ligand/Antagonist Concentrations | - Accurate Dilutions: Prepare fresh serial dilutions of the chemokine ligand and Cenicriviroc for each experiment to ensure accurate concentrations. - Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling. |
| Instrument Settings | - Consistent Settings: Use the same instrument settings (e.g., excitation/emission wavelengths, gain, read times) for all measurements to ensure comparability between experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and other relevant quantitative data for Cenicriviroc (CVC) from various in vitro and in vivo studies.
| Assay Type | Target | Cell Line/System | Ligand/Virus | IC50 / EC50 / Ki | Reference |
| Radioligand Binding | CCR5 | NIH/3T3 cells | [125I]-RANTES | IC50 = 0.25 nM | [8] |
| HIV-1 Entry | CCR5 | GHOST(3) cells | HIV-1 Ba-L | EC50 = 1.3 nM | |
| HIV-1 Entry | CCR5 | PBMCs | HIV-1 JR-FL | EC50 = 0.8 nM | |
| Calcium Mobilization | CCR5 | HOS-CCR5 cells | RANTES | IC50 = 5.1 nM | |
| Chemotaxis | CCR5 | Human Monocytes | MIP-1β | IC50 = 0.3 nM | |
| Cytotoxicity | - | VERO-E6 cells | - | CC50 = 11.73 µM | [8] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Cenicriviroc for the CCR5 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a binding buffer such as 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.
-
Competition Reaction: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., 0.1 nM [125I]-MIP-1β) with varying concentrations of Cenicriviroc and a constant amount of cell membrane preparation (e.g., 10-20 µg protein/well).
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Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
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Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of Cenicriviroc by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization.
Methodology:
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Cell Seeding: Seed CCR5-expressing cells (e.g., U-87-CCR5 or CHO-K1/CCR5) into a 96-well black, clear-bottom plate and culture overnight.
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Dye Loading: Wash the cells with a buffer (e.g., HBSS with 20 mM HEPES) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[9]
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Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of Cenicriviroc or vehicle control for 10-15 minutes.
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Chemokine Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence. Inject a CCR5 agonist chemokine (e.g., RANTES/CCL5 or MIP-1α/CCL3) at a predetermined EC80 concentration and immediately record the change in fluorescence over time.[9]
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Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of Cenicriviroc compared to the vehicle control. Calculate the IC50 value from the dose-response curve.
HIV-1 Entry Assay (Luciferase-Based)
Objective: To measure the potency of Cenicriviroc in inhibiting HIV-1 entry into target cells.
Methodology:
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Cell Seeding: Seed target cells that express CD4, CCR5, and contain a luciferase reporter gene under the control of the HIV-1 LTR (e.g., TZM-bl cells) in a 96-well plate.
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Antagonist Pre-incubation: The following day, pre-incubate the cells with serial dilutions of Cenicriviroc for 1 hour at 37°C.
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Virus Infection: Add a known amount of R5-tropic HIV-1 (e.g., NL4.3-BaL Env pseudovirus) to each well.
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Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
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Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[10][11]
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Data Analysis: The percentage of inhibition is calculated relative to the luciferase activity in wells with virus only (no antagonist). The IC50 value is determined from the dose-response curve.
Visualizations
Caption: CCR5 signaling pathway and the mechanism of action of Cenicriviroc (CVC).
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 11. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
"CCR5 antagonist 3" unexpected effects on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected effects on cell viability that may be observed during experiments with CCR5 antagonists. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability in our cultures treated with a novel CCR5 antagonist. Is this a known effect?
A1: While many CCR5 antagonists are well-tolerated by cells in vitro, some have been associated with adverse effects on cell viability. The specific outcome can be cell-type dependent and concentration-dependent. For instance, at high concentrations (100 μM), the CCR5 antagonist Maraviroc has been shown to arrest T-cell proliferation[1]. Additionally, some CCR5 antagonists have demonstrated anti-proliferative effects on certain cancer cell lines. Therefore, a decrease in cell viability is a potential, though not universal, on-target or off-target effect that requires further investigation.
Q2: Are there any clinically reported toxicities associated with CCR5 antagonists that might be relevant to our in vitro findings?
A2: Yes, clinical trials of some CCR5 antagonists have revealed significant toxicities. For example, the development of Aplaviroc was halted due to instances of severe hepatotoxicity[2][3][4]. Similarly, the development of Vicriviroc was stalled after an observed increase in liver malignancies[1][2]. Although a direct causal link was debated for Maraviroc, it has also been associated with potential hepatotoxicity[4]. These findings in patients highlight the potential for CCR5 antagonists to have unexpected adverse effects on the viability of certain cell types, particularly hepatocytes.
Q3: Could the observed cytotoxicity of our CCR5 antagonist be due to off-target effects?
A3: It is possible. While the primary mechanism of action is the blockade of the CCR5 receptor, small molecule inhibitors can sometimes interact with other cellular targets, leading to off-target effects. If you are observing cytotoxicity at concentrations that are significantly higher than the IC50 for CCR5 antagonism, off-target effects should be considered. It is recommended to perform target engagement and selectivity profiling of your specific CCR5 antagonist to investigate this possibility.
Q4: We are working with a cancer cell line and see a reduction in cell viability. Is this expected?
A4: In the context of cancer research, a reduction in cell viability by a CCR5 antagonist may be an expected, on-target effect. The CCR5 signaling pathway has been implicated in the proliferation and metastasis of several cancers. For example, Maraviroc has been shown to reduce the proliferation of gastric cancer cell lines in vitro and attenuate tumor burden in vivo[5]. Therefore, if your research is focused on oncology, this effect might be considered a desirable outcome rather than an unexpected adverse effect.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability After Treatment with CCR5 Antagonist 3
Possible Cause 1: High Antagonist Concentration
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Troubleshooting Steps:
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Verify Concentration: Double-check all calculations for the preparation of your stock and working solutions.
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Perform a Dose-Response Curve: Test a wide range of concentrations, from well below to well above the expected IC50 for CCR5 antagonism. This will help determine if the observed cytotoxicity is dose-dependent.
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Compare to Literature: If possible, compare your effective concentration with published data for similar compounds and cell types.
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Possible Cause 2: Cell-Type Specific Sensitivity
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Troubleshooting Steps:
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Test in Different Cell Lines: If the primary cell line is showing sensitivity, test the antagonist in a different cell line that also expresses CCR5, as well as a cell line that does not express CCR5 (as a negative control). This can help determine if the effect is CCR5-dependent.
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Consider Primary Cells: If you are using immortalized cell lines, consider validating your findings in primary cells, which may have different sensitivities.
-
Possible Cause 3: Off-Target Effects
-
Troubleshooting Steps:
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Structural Similarity Search: Compare the structure of your antagonist to known compounds with off-target activities.
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Kinase or Receptor Profiling: If resources permit, perform a broad panel screen to identify potential off-target interactions.
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Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by co-treating with an antagonist for the suspected off-target.
-
Possible Cause 4: Contamination
-
Troubleshooting Steps:
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Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatment.
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Endotoxin Testing: Ensure that your antagonist preparation and all reagents are free of endotoxin contamination.
-
Data Presentation
Table 1: Clinically Reported Adverse Effects of Select CCR5 Antagonists
| CCR5 Antagonist | Reported Adverse Effect | Clinical Development Status | Reference(s) |
| Aplaviroc | Severe Hepatotoxicity | Discontinued | [2][3][4] |
| Vicriviroc | Increased Liver Malignancies | Stalled | [1][2] |
| Maraviroc | Potential Hepatotoxicity | Approved for HIV treatment | [4] |
Table 2: In Vitro Effects of Maraviroc on Cell Proliferation
| Cell Type | Effect | Concentration | Reference(s) |
| T-cells | Arrested Proliferation | 100 µM | [1] |
| Gastric Cancer Cell Lines | Reduced Proliferation | Not specified | [5] |
Experimental Protocols
Protocol: Assessing Cell Viability Using a Resazurin-Based Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the CCR5 antagonist in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the antagonist. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Resazurin Addition: Prepare a working solution of resazurin (e.g., alamarBlue™) in cell culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
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Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
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Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-only control. Plot the results as a dose-response curve to determine the EC50 for cytotoxicity.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cell viability effects.
Caption: Simplified CCR5 signaling leading to cell proliferation.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daigonline.de [daigonline.de]
- 3. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCR5 Antagonist Resistance in HIV Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on CCR5 antagonists for HIV. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the in vitro and in vivo selection and characterization of HIV-1 resistance to CCR5 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists?
A1: HIV-1 can develop resistance to CCR5 antagonists through two main pathways:
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Continued Use of CCR5: The virus can acquire mutations in its envelope glycoprotein (gp120) that allow it to recognize and use the CCR5 receptor even when the antagonist is bound.[1][5][6] This mechanism is characterized by a reduction in the maximum percentage of viral inhibition.[1][5]
Q2: How is resistance to CCR5 antagonists phenotypically characterized in vitro?
A2: Resistance involving the continued use of CCR5 is typically identified by a change in the shape of the dose-response curve in cell-based infectivity assays. Instead of a rightward shift in the IC50 value (indicating competitive resistance), a "plateau" or flattening of the curve at less than 100% maximal inhibition is observed.[1][5] This indicates that even at high concentrations, the antagonist cannot completely block viral entry.
Q3: Which genetic mutations are associated with resistance to CCR5 antagonists?
A3: Mutations associated with resistance to CCR5 antagonists are primarily found in the V3 loop of the HIV-1 envelope protein gp120.[5][6] However, the specific mutations can be highly variable and context-dependent, often requiring a combination of changes to confer high-level resistance.[5][6] Mutations outside the V3 loop can also contribute to the level of resistance.[6] It is important to note that the presence of certain V3 loop mutations in treatment-naive patients does not always correlate with phenotypic resistance.[7]
Q4: What is the first step I should take if I suspect my cell culture experiment is selecting for resistant virus?
A4: The first step is to perform a coreceptor tropism assay to determine if the viral population has shifted from using CCR5 to CXCR4.[3][8] This can be done using either a genotypic or a phenotypic assay. If the virus remains CCR5-tropic, you should then proceed with phenotypic susceptibility testing to assess for changes in the dose-response curve to the CCR5 antagonist.
Troubleshooting Guides
Problem 1: Unexpected Virologic Failure in an In Vitro Selection Experiment
Symptoms:
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Viral replication is not suppressed despite increasing concentrations of the CCR5 antagonist.
-
Cytopathic effects are observed in the cell culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of CXCR4-tropic virus | 1. Harvest viral supernatant. 2. Perform a coreceptor tropism assay (e.g., using Ghost(3) cells expressing CD4 and either CCR5 or CXCR4). 3. If CXCR4-usage is confirmed, the selection for CCR5 antagonist resistance has been compromised by a switch in tropism. |
| Selection of a resistant virus that still uses CCR5 | 1. Clone and sequence the viral envelope (env) gene to identify mutations, particularly in the V3 loop. 2. Perform a phenotypic drug susceptibility assay using a sensitive cell line (e.g., TZM-bl) and a broad range of antagonist concentrations. 3. Analyze the dose-response curve for a plateau below 100% maximal inhibition. |
| Compound Instability or Degradation | 1. Verify the stability and activity of your CCR5 antagonist stock solution. 2. Prepare fresh dilutions for each experiment. 3. Include a known sensitive (wild-type) virus as a control. |
| Cell Line Issues | 1. Confirm the expression levels of CD4 and CCR5 on your target cells using flow cytometry. 2. Ensure the cells are healthy and not contaminated. |
Problem 2: Inconsistent Results in Phenotypic Susceptibility Assays
Symptoms:
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High variability in IC50 or maximal percent inhibition (MPI) values between replicate experiments.
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Poor curve fits for the dose-response data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Virus Input | 1. Accurately quantify the viral stock (e.g., by p24 ELISA or RT-qPCR) before each experiment. 2. Use a consistent multiplicity of infection (MOI) for each assay. |
| Cell Density and Viability | 1. Ensure consistent cell seeding density. 2. Check cell viability before and during the assay. |
| Assay Readout Variability | 1. Optimize the signal-to-background ratio of your readout (e.g., luciferase, beta-galactosidase). 2. Include appropriate positive and negative controls on each plate. |
| Presence of Mixed Viral Populations | 1. If the viral stock is not clonal, you may be observing the combined effect on multiple viral species. 2. Consider clonal analysis of the viral population to isolate and characterize individual resistant variants.[5] |
Quantitative Data Summary
The following table summarizes typical phenotypic data for CCR5 antagonist-sensitive and -resistant HIV-1 strains. Note that specific values can vary depending on the virus strain, the specific antagonist, and the assay system used.
| Viral Phenotype | Antagonist | IC50 (nM) | Maximal Percent Inhibition (MPI) | Reference |
| Sensitive (Wild-Type) | Maraviroc | 0.1 - 5.0 | >95% | [5] |
| Resistant (CCR5-using) | Maraviroc | May be similar to sensitive or slightly increased | <90% (often significantly lower) | [1][5] |
| Sensitive (Wild-Type) | Vicriviroc | 0.1 - 1.0 | >95% | [5] |
| Resistant (CCR5-using) | Vicriviroc | May be similar to sensitive or slightly increased | <90% | [5] |
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay using Pseudotyped Viruses
This protocol describes a single-cycle infectivity assay to determine the susceptibility of HIV-1 envelope variants to CCR5 antagonists.
Materials:
-
HEK293T cells
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HIV-1 env expression plasmid
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HIV-1 backbone vector lacking env (e.g., pNL4-3.Luc.R-E-)
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Transfection reagent
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TZM-bl target cells (express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
CCR5 antagonist
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Pseudovirus Production:
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Co-transfect HEK293T cells with the HIV-1 env expression plasmid and the env-deleted backbone vector.
-
Harvest the supernatant containing pseudotyped viruses 48-72 hours post-transfection.
-
Filter the supernatant and quantify the virus (e.g., by p24 ELISA).
-
-
Infectivity Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of the CCR5 antagonist.
-
Pre-incubate the TZM-bl cells with the antagonist dilutions for 1 hour at 37°C.
-
Add a standardized amount of pseudovirus to each well.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the no-drug control.
-
Plot the percentage of inhibition versus the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 and maximal percent inhibition.
-
Visualizations
HIV-1 Entry and CCR5 Antagonist Mechanism of Action
Caption: HIV-1 entry pathway and the inhibitory action of a CCR5 antagonist.
Experimental Workflow for Characterizing CCR5 Antagonist Resistance```dot
Caption: Simplified signaling cascade initiated by HIV-1 gp120 binding to CCR5.
References
- 1. Resistance to CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 4. hivguidelines.org [hivguidelines.org]
- 5. Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Overcoming Poor Bioavailability of CCR5 Antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of "CCR5 antagonist 3."
Frequently Asked Questions (FAQs)
Q1: What are the likely causes for the poor in vivo bioavailability of this compound?
A1: Poor bioavailability of this compound is likely attributable to several factors common to poorly soluble drugs. These include low aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids, and potentially high first-pass metabolism in the liver.[1][2] The chemical structure of the antagonist, such as its lipophilicity and molecular size, can also contribute to poor absorption.[1][2]
Q2: What initial steps can I take to improve the oral bioavailability of this compound?
A2: A practical first step is to conduct pre-formulation studies to characterize the physicochemical properties of this compound. Understanding its solubility, permeability (using Caco-2 assays, for example), and stability is crucial. Based on these findings, you can select an appropriate formulation strategy. Simple approaches to consider initially include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.[2][3]
Q3: Are there more advanced formulation strategies I should consider if simple methods are insufficient?
A3: Yes, several advanced formulation strategies can significantly enhance bioavailability.[1][3] These include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][4]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its solubility in aqueous environments.[1][2]
-
Nanoparticle Formulations: Nanoparticles offer a larger surface area-to-volume ratio, leading to improved dissolution rates.[2][3]
Q4: How does the CCR5 signaling pathway influence the in vivo assessment of my antagonist?
A4: Understanding the CCR5 signaling pathway is critical for designing relevant pharmacodynamic assays. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (like RANTES, MIP-1α, and MIP-1β), activates downstream signaling cascades involving G-proteins, leading to cellular responses such as migration and inflammation.[5][6][7] Your antagonist blocks this interaction. Therefore, in vivo efficacy studies should measure downstream markers of CCR5 activation in target tissues to confirm that the administered antagonist is reaching its site of action at a sufficient concentration to exert a biological effect.
Troubleshooting Guides
Issue 1: Inconsistent or Low In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Bioavailability | Assess plasma concentrations of this compound post-administration. | Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and AUC. If exposure is low, consider formulation optimization. |
| Rapid Metabolism | Analyze plasma and liver microsomes for metabolites. | Perform in vitro metabolism studies using liver microsomes to identify major metabolic pathways. Co-administration with a CYP3A4 inhibitor like ritonavir might be explored if CYP3A4 is the primary metabolizing enzyme, though this requires careful consideration of potential drug-drug interactions.[8][9][10] |
| P-glycoprotein (P-gp) Efflux | Evaluate if the compound is a P-gp substrate. | Conduct in vitro P-gp substrate assays. If it is a substrate, formulation strategies that inhibit P-gp or the use of P-gp inhibitors could be investigated.[9] |
Issue 2: High Variability in In Vivo Data Between Animals
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Dosing | Review the dosing procedure and vehicle preparation. | Ensure the formulation is homogenous and stable. For oral gavage, ensure accurate volume administration based on body weight. |
| Food Effects | Standardize the feeding schedule of the animals. | The presence of food can significantly alter the absorption of some drugs.[11] Conduct studies in both fasted and fed states to assess any food effect on the bioavailability of your formulation. |
| Biological Variability | Increase the number of animals per group. | This will provide greater statistical power to overcome individual variations in drug absorption and metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or wet mill
Methodology:
-
Prepare a pre-suspension by dispersing this compound and a suitable stabilizer in purified water.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a defined pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 20-30 cycles).
-
Alternatively, use a wet milling technique with milling media (e.g., zirconium oxide beads) for a specified duration.
-
Characterize the resulting nanosuspension for particle size distribution (using dynamic light scattering), zeta potential, and drug content.
-
Lyophilize the nanosuspension to obtain a solid powder for long-term storage and reconstitution.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of different formulations of this compound.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or BALB/c mice)
-
Formulations of this compound (e.g., simple suspension, nanosuspension, SEDDS)
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the specific formulation of this compound via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: CCR5 Signaling Pathway and Mechanism of Antagonism.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and interactions of a novel antagonist of chemokine receptor 5 (CCR5) with ritonavir in rats and monkeys: role of CYP3A and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daigonline.de [daigonline.de]
- 11. youtube.com [youtube.com]
"CCR5 antagonist 3" assay interference and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonist 3 assays.
General FAQs
Q1: What is the mechanism of action for CCR5 antagonists?
CCR5 receptor antagonists are a class of small molecules that bind to the C-C chemokine receptor type 5 (CCR5). This binding prevents the interaction of the viral glycoprotein gp120 with the receptor, which is a critical step for the entry of R5-tropic HIV into host cells.[1] These antagonists are allosteric inhibitors, meaning they bind to a site on the receptor that is distinct from the natural ligand binding site, inducing a conformational change that prevents viral entry.
Q2: What are the most common assays used to screen for and characterize CCR5 antagonists?
The most common assays include:
-
Radioligand Binding Assays: To determine the affinity of the antagonist for the CCR5 receptor.
-
Calcium Mobilization Assays: To measure the functional consequence of receptor activation or inhibition.
-
Chemotaxis Assays: To assess the ability of the antagonist to block the migration of cells towards a CCR5 ligand.
-
HIV Entry/Fusion Assays: To directly measure the inhibition of viral entry into host cells.
Q3: What are some potential sources of assay interference when working with CCR5 antagonists?
Several factors can interfere with CCR5 antagonist assays, including:
-
Cell Line Variability: Different cell lines have varying levels of CCR5 expression, which can impact assay results.[2]
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Compound Promiscuity: Test compounds may interact with multiple targets, leading to off-target effects and false positives.[3][4][5]
-
Serum Proteins: Components in serum can bind to test compounds, reducing their effective concentration.[6]
-
Reagent Quality: The quality and handling of reagents, such as antibodies and ligands, are crucial for reliable results.
CCR5 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of a natural ligand (like CCL3, CCL4, or CCL5) to the CCR5 receptor, leading to downstream cellular responses. CCR5 antagonists block this process.
Caption: CCR5 signaling pathway upon chemokine binding and its inhibition by an antagonist.
Radioligand Binding Assays
FAQs
Q1: What is the principle of a radioligand binding assay?
This assay measures the direct interaction of a radiolabeled ligand with the CCR5 receptor.[7] It is considered the gold standard for determining the affinity (Ki or IC50) of a test compound.[7] The assay involves incubating a source of CCR5 receptors (cell membranes or whole cells) with a fixed concentration of a radiolabeled CCR5 ligand and varying concentrations of the unlabeled test compound (antagonist).[7] The amount of radioligand displaced by the test compound is measured to determine its binding affinity.[7]
Q2: How do I choose the right radioligand?
Select a radioligand with high affinity and specificity for the CCR5 receptor. It is also advantageous to use an antagonist radioligand as they do not activate the receptor, which can prevent receptor desensitization and internalization during the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High Non-Specific Binding | Radioligand concentration is too high. | Optimize the radioligand concentration; it should ideally be at or below its Kd value. |
| Insufficient blocking of non-specific sites. | Use appropriate blocking agents in the assay buffer, such as bovine serum albumin (BSA).[8] | |
| The filter material is not suitable. | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[9] | |
| Low Specific Binding | Low receptor density in the membrane preparation. | Use a cell line with higher CCR5 expression or prepare a more concentrated membrane stock. |
| Degraded radioligand. | Check the purity and age of the radioligand. Store it properly to avoid degradation. | |
| Assay conditions are not optimal. | Optimize incubation time, temperature, and buffer composition (pH, ionic strength).[3][8] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Inefficient separation of bound and free radioligand. | Ensure the filtration and washing steps are performed quickly and consistently to minimize dissociation of the radioligand-receptor complex.[9] | |
| Radioligand depletion. | Ensure that the total receptor concentration is significantly lower than the radioligand concentration to avoid ligand depletion.[10] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a typical competitive binding assay using cell membranes expressing CCR5.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assays
FAQs
Q1: How does a calcium mobilization assay work for CCR5 antagonists?
CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by a ligand, triggers a signaling cascade leading to the release of intracellular calcium (Ca²⁺).[4][11] Calcium mobilization assays use a fluorescent dye that binds to Ca²⁺ and emits a signal upon binding.[12] An antagonist will block the ligand-induced Ca²⁺ release, resulting in a decrease in the fluorescent signal.[12]
Q2: What are common fluorescent dyes used for calcium mobilization assays?
Commonly used dyes include Fura-2, Fluo-3, Fluo-4, and Calcium-6. Some of these are available in no-wash formulations, which simplify the assay protocol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High Background Signal | Damaged or dying cells. | Ensure cells are healthy and have high viability. Avoid over-confluency. |
| Incomplete dye loading or hydrolysis. | Optimize dye loading time and temperature. Ensure the dye is not expired. | |
| Autofluorescence of test compounds. | Test compounds for autofluorescence at the assay wavelengths and subtract this from the signal if necessary. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Use a cell line with higher CCR5 expression or consider using a promiscuous G-protein like Gα15/16 to amplify the signal.[13] |
| Insufficient agonist concentration. | Use an agonist concentration that elicits a robust response (e.g., EC₈₀). | |
| Incorrect assay buffer components. | Ensure the buffer contains appropriate concentrations of Ca²⁺ and Mg²⁺. | |
| False Positives | Compound inhibits the fluorescent dye. | Screen compounds for direct effects on the dye's fluorescence. |
| Compound is cytotoxic. | Perform a cell viability assay in parallel to identify cytotoxic compounds. |
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a typical calcium mobilization assay using a fluorescent plate reader.
Caption: Workflow for a calcium mobilization assay.
Chemotaxis Assays
FAQs
Q1: What is the principle of a chemotaxis assay?
Chemotaxis is the directed migration of cells towards a chemical gradient. In the context of CCR5, cells expressing this receptor will migrate towards a CCR5 ligand (chemoattractant). A CCR5 antagonist will block this migration. The assay is typically performed using a transwell system, where cells are placed in an upper chamber and the chemoattractant in a lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane is then quantified.
Q2: What cell types are suitable for a CCR5 chemotaxis assay?
Any cell line that expresses CCR5 and is capable of migration can be used. This includes certain T-cell lines, monocytes, and transfected cell lines. Primary cells like peripheral blood mononuclear cells (PBMCs) can also be used but may show more variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High Background Migration (High migration in the absence of chemoattractant) | Cells are overly motile or unhealthy. | Ensure cells are in a healthy, logarithmic growth phase. Serum-starve cells prior to the assay to reduce random migration.[14] |
| The membrane pore size is too large. | Use a membrane with a pore size that allows active migration but prevents passive dropping of cells. | |
| Low Migration Towards Chemoattractant | Chemoattractant concentration is not optimal. | Perform a dose-response curve for the chemoattractant to determine the optimal concentration. |
| Low CCR5 expression on cells. | Verify CCR5 expression using flow cytometry.[5] | |
| Incubation time is too short or too long. | Optimize the incubation time to allow for sufficient migration without exhausting the chemoattractant gradient.[15] | |
| High Variability | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. |
| Inconsistent chemoattractant gradient. | Be careful not to introduce bubbles when adding the chemoattractant to the lower chamber. |
Experimental Protocol: Chemotaxis Assay
This protocol outlines a standard transwell chemotaxis assay.
Caption: Workflow for a transwell chemotaxis assay.
HIV Entry and Fusion Assays
FAQs
Q1: Why is it important to perform an HIV entry assay?
While binding and functional assays provide valuable information about a compound's activity at the receptor level, an HIV entry assay directly measures the ultimate goal: preventing the virus from infecting a cell. This is a crucial step in validating a CCR5 antagonist for anti-HIV therapy. It is also a required step before prescribing a CCR5 antagonist.[16][17]
Q2: What types of HIV entry assays are available?
Commonly used assays involve pseudotyped viruses, where the envelope proteins of HIV (including gp120) are expressed on a replication-incompetent viral core that carries a reporter gene (e.g., luciferase or beta-galactosidase). Infection of target cells is then quantified by measuring the reporter gene activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Viral Titer/Infectivity | Poor quality pseudovirus preparation. | Optimize the virus production protocol (e.g., transfection efficiency, harvest time). Titer the virus stock before use. |
| Low expression of CD4 and CCR5 on target cells. | Use a cell line known to be highly permissive to R5-tropic HIV infection (e.g., TZM-bl cells). | |
| High Background Signal (Signal in uninfected wells) | Contamination of cell cultures. | Maintain sterile cell culture practices. |
| Reagent interference with the reporter assay. | Test for any effects of the antagonist compound on the reporter enzyme activity. | |
| Inconsistent Results | Variability in viral stock. | Aliquot and freeze the viral stock to ensure consistency between experiments. |
| Cell passage number. | Use cells within a defined passage number range, as receptor expression can change over time in culture. |
This technical support center provides a starting point for troubleshooting your this compound assays. For more specific issues, it is always recommended to consult the literature and the manufacturer's instructions for your specific reagents and equipment.
References
- 1. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 3. radioligand binding studies | PPT [slideshare.net]
- 4. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. swordbio.com [swordbio.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. researchgate.net [researchgate.net]
- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]
"CCR5 antagonist 3" optimizing incubation time for receptor binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CCR5 antagonists and optimizing incubation times for receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for a CCR5 antagonist binding assay?
A1: A common starting point for incubation in CCR5 antagonist binding assays is 1 to 2 hours at room temperature.[1][2] However, the optimal time can vary significantly depending on the specific antagonist, its binding kinetics, and the assay format. For some antagonists with slow binding kinetics, incubation times of 3 to 4 hours or even longer may be necessary to reach equilibrium.[1]
Q2: How do I determine the optimal incubation time for my specific CCR5 antagonist?
A2: To determine the optimal incubation time, a time-course experiment is recommended. This involves incubating the receptor source (e.g., cell membranes or whole cells expressing CCR5) with a fixed concentration of the radiolabeled or fluorescently-labeled antagonist for varying durations (e.g., 15, 30, 60, 90, 120, 180, 240 minutes). The point at which the specific binding reaches a plateau indicates that equilibrium has been achieved, and this represents the optimal incubation time. Binding can reach equilibrium between 10 and 60 minutes at the lowest concentrations.[1]
Q3: What factors can influence the required incubation time?
A3: Several factors can affect the incubation time required to reach binding equilibrium:
-
Antagonist Properties: The association and dissociation rates (kon and koff) of the antagonist are critical. Antagonists with slow association rates will require longer incubation times.[1][3]
-
Temperature: Lower temperatures (e.g., 4°C) generally slow down the binding kinetics, necessitating longer incubation times compared to room temperature or 37°C.[4][5]
-
Concentration of Ligand and Receptor: The concentrations of both the labeled ligand and the receptor can influence the time it takes to reach equilibrium.
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the binding buffer can impact receptor conformation and ligand binding.
Q4: Can pre-incubation with an unlabeled antagonist affect the results?
A4: Yes, pre-incubating the receptor with an unlabeled antagonist before adding the labeled ligand is a common technique in competition binding assays to ensure the unlabeled compound reaches equilibrium.[1] This is particularly important for antagonists with slow binding kinetics. A pre-incubation period of 3 hours has been used in some studies.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Specific Binding | 1. Incubation time is too short: The binding has not reached equilibrium. 2. Degradation of receptor or ligand: Instability during prolonged incubation. 3. Suboptimal antagonist concentration. | 1. Perform a time-course experiment to determine the optimal incubation time. 2. Include protease inhibitors in the binding buffer. Test for ligand stability over the incubation period. 3. Titrate the antagonist to find the optimal concentration. |
| High Non-Specific Binding | 1. Incubation time is too long: This can sometimes lead to increased binding to non-receptor sites. 2. Inappropriate blocking agents: Insufficient blocking of non-specific sites. 3. Hydrophobic interactions: The antagonist may be sticking to plasticware or filter membranes. | 1. Reduce the incubation time, ensuring it is still sufficient to reach equilibrium for specific binding. 2. Optimize the concentration of blocking agents like BSA or use different blocking agents. 3. Include a detergent (e.g., 0.1% BSA) in the wash buffer and pre-treat plates/filters. |
| Inconsistent Results/Poor Reproducibility | 1. Incubation time is on the slope of the binding curve: The assay is not being stopped at equilibrium. 2. Temperature fluctuations: Inconsistent incubation temperatures between experiments. 3. Pipetting errors. | 1. Ensure the chosen incubation time is on the plateau of the time-course curve. 2. Use a temperature-controlled incubator or water bath for consistent temperature. 3. Ensure accurate and consistent pipetting techniques. |
| Apparent "Shift" in IC50 Values | 1. Insufficient incubation time for the competitor: The unlabeled antagonist has not reached equilibrium in a competition assay. 2. Multi-step binding mechanism: The antagonist may have a complex binding process.[1][3] | 1. Increase the pre-incubation time for the unlabeled competitor. 2. Consider more complex binding models for data analysis. Kinetic studies may be necessary to fully characterize the interaction.[1] |
Experimental Protocols
Protocol: Optimization of Incubation Time for a CCR5 Radioligand Binding Assay
This protocol outlines a method to determine the optimal incubation time for a novel CCR5 antagonist using a radioligand competition binding assay with membranes from cells overexpressing human CCR5.
Materials:
-
CCR5 Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A known CCR5 ligand labeled with a radioisotope (e.g., [125I]-MIP-1α, [125I]-RANTES, or [3H]-Maraviroc).[1][6][7]
-
Test Antagonist: The unlabeled CCR5 antagonist being investigated.
-
Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.[2]
-
Wash Buffer: e.g., Binding Buffer containing 0.5 M NaCl.[2]
-
Non-Specific Binding Control: A high concentration of a known unlabeled CCR5 ligand (e.g., 100 nM of unlabeled chemokine).[2]
-
96-well Filter Plates: (e.g., GFB filter plates).[2]
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Prepare Reagents: Dilute the CCR5 membranes, radioligand, and test antagonist to their working concentrations in binding buffer.
-
Set up the Assay Plate:
-
Total Binding: Add binding buffer.
-
Non-Specific Binding: Add the non-specific binding control.
-
Test Wells: Add the test antagonist.
-
-
Add Radioligand: Add the radioligand to all wells at a concentration typically at or below its Kd.
-
Initiate Binding: Add the CCR5 membranes to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature. Set up separate plates or sets of wells for each time point to be tested (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).
-
Termination of Binding: At each time point, terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of incubation time.
-
The optimal incubation time is the point at which the specific binding reaches a stable maximum (the plateau of the curve).
-
Quantitative Data Summary
| Parameter | Maraviroc | Aplaviroc | Vicriviroc | TAK-779 | Reference |
| Binding Affinity (Ki or KD) | 1.7 nM (KD) | Sub-nM | Sub-nM | 1.4 nM (Ki) | [1][4][7] |
| Reported Incubation Time | 2-3 hours | Not specified | Not specified | Not specified | [1] |
| Dissociation Half-life (t1/2) | ~9.6 hours | ~24 hours (at 22°C) | ~2-fold slower than Maraviroc | Not specified | [4] |
| Binding Mechanism | Two-step kinetic mechanism | - | - | - | [1][3] |
Visualizations
Caption: Workflow for optimizing incubation time in a CCR5 receptor binding assay.
Caption: Simplified CCR5 signaling pathway and the inhibitory action of an antagonist.
References
- 1. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Multiple Active States and Oligomerization of CCR5 Revealed by Functional Properties of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of CCR5 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CCR5 antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
Troubleshooting Guides
Amide Coupling Reactions
The formation of the amide bond is a critical step in the synthesis of many CCR5 antagonists, such as Maraviroc. Challenges in this step can significantly impact yield and purity, especially during scale-up.
Q: My amide coupling reaction is showing low conversion. What are the potential causes and solutions?
A: Low conversion in amide coupling reactions can be attributed to several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the activating agent is not effective, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Choice of Coupling Reagent: For large-scale synthesis, consider robust and cost-effective reagents. While HATU and HOBt/EDC are common in lab-scale synthesis, alternatives like T3P (n-propanephosphonic acid anhydride) with pyridine can be effective and minimize epimerization on a larger scale.[1]
-
Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust method for activation, particularly for less reactive amines. However, this method can be harsh and may require optimization to avoid side reactions.
-
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Troubleshooting:
-
Base Selection: The choice of base is crucial. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used. In cases of very weak nucleophiles, stronger bases might be necessary, but care must be taken to avoid side reactions.
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve conversion, but this must be balanced with the risk of side reactions and epimerization.
-
-
-
Poor Solubility of Reagents: If any of the reactants or the activated intermediate are not fully dissolved, the reaction rate will be significantly reduced.
-
Troubleshooting:
-
Solvent Screening: A thorough solvent screen is essential. Solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN) are common. For scale-up, consider the safety, environmental impact, and ease of removal of the solvent.
-
-
-
Side Reactions: The activated carboxylic acid can participate in side reactions, such as the formation of an anhydride, which can reduce the yield of the desired amide.
-
Troubleshooting:
-
Order of Addition: Adding the coupling reagent to a solution of the carboxylic acid and amine can sometimes minimize side reactions of the activated species.
-
Control of Stoichiometry: Precise control of the stoichiometry of the coupling reagent and base is critical.
-
-
Q: I am observing significant epimerization of my chiral starting material during the amide coupling step. How can I minimize this?
A: Epimerization is a common challenge when coupling chiral carboxylic acids. The risk of racemization increases with prolonged exposure to basic conditions and elevated temperatures.
-
Troubleshooting:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an activated ester that is less prone to epimerization.
-
Choice of Coupling Reagent: Certain coupling reagents are known to be more "racemization-free" than others. For example, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is often preferred for sensitive substrates.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This is often between 0 °C and room temperature.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using strong, nucleophilic bases.
-
Asymmetric Synthesis and Scale-Up
Achieving high enantioselectivity is crucial for the biological activity of CCR5 antagonists. Transferring asymmetric reactions from the lab to a larger scale presents unique challenges.
Q: My asymmetric hydrogenation is giving a lower enantiomeric excess (ee) on a larger scale compared to the lab scale. What could be the reasons?
A: A drop in enantioselectivity upon scale-up of an asymmetric hydrogenation can be due to several factors:
-
Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of low hydrogen concentration, which can affect the performance of the chiral catalyst.
-
Troubleshooting:
-
Agitation Rate: Ensure efficient stirring to maintain a homogenous reaction mixture and facilitate the dissolution of hydrogen gas.
-
Hydrogen Pressure: Increasing the hydrogen pressure can sometimes improve both the reaction rate and the enantioselectivity.
-
-
-
Catalyst Deactivation: The chiral catalyst can be sensitive to impurities that may be present in the starting materials or solvents at a larger scale.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure that all starting materials and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate many hydrogenation catalysts.
-
Catalyst Loading: While it is desirable to use a low catalyst loading for economic reasons, a slightly higher loading may be necessary on a larger scale to compensate for any minor deactivation.
-
-
-
Temperature Control: Poor heat dissipation on a larger scale can lead to an increase in the reaction temperature, which can negatively impact enantioselectivity.
-
Troubleshooting:
-
Jacketed Reactors: Use jacketed reactors with efficient cooling systems to maintain a constant and controlled reaction temperature.
-
-
Q: I am facing difficulties with the work-up and purification of my chiral product after asymmetric synthesis. What are some strategies for large-scale purification?
A: Purification of chiral compounds on a large scale requires different strategies than laboratory-scale chromatography.
-
Troubleshooting:
-
Crystallization-Induced Resolution: If the product is crystalline, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be a highly effective method for separating enantiomers on a large scale.
-
Preferential Crystallization: In some cases, it may be possible to crystallize one enantiomer directly from a racemic or enriched mixture.
-
Preparative Chiral HPLC: While expensive, preparative chiral high-performance liquid chromatography (HPLC) is a viable option for high-value products when other methods are not successful.
-
Polymorphism Control
The crystalline form (polymorph) of the final active pharmaceutical ingredient (API) can significantly affect its physical properties, such as solubility and stability. Controlling polymorphism is a critical aspect of scaling up the synthesis of CCR5 antagonists like Maraviroc.
Q: I am obtaining different crystalline forms of my final product in different batches. How can I ensure consistent production of the desired polymorph?
A: Inconsistent polymorphism is a common issue in pharmaceutical manufacturing and can arise from subtle variations in the crystallization process.
-
Troubleshooting:
-
Seeding: The most reliable way to control polymorphism is to seed the crystallization with crystals of the desired polymorph. The amount and quality of the seed crystals are critical parameters.
-
Solvent System: The choice of solvent or solvent mixture has a profound impact on which polymorph crystallizes. A thorough polymorph screen should be conducted to identify the conditions that favor the desired form.
-
Cooling Rate and Temperature: The rate of cooling and the final crystallization temperature must be precisely controlled. Slow cooling generally favors the formation of the most thermodynamically stable polymorph.
-
Agitation: The stirring rate can influence nucleation and crystal growth, and therefore, the resulting polymorph.
-
Supersaturation: The level of supersaturation at which nucleation occurs is a key factor. Controlling the rate of addition of an anti-solvent or the cooling rate can help to control supersaturation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of Maraviroc?
A1: The synthesis of Maraviroc involves several complex steps, and scaling up presents a number of challenges:[2][3]
-
Asymmetric Synthesis: The stereocenter in the β-amino ester fragment is crucial for its activity. Ensuring high enantiomeric excess on a large scale requires careful selection and optimization of the asymmetric synthesis method.
-
Amide Coupling: The coupling of the three key fragments can be challenging, with potential for low yields and side reactions.
-
Purification: The purification of the final product and intermediates on a large scale can be difficult and may require the development of robust crystallization procedures.
-
Impurity Control: The formation of impurities during the synthesis must be carefully monitored and controlled to meet regulatory requirements. For example, in the synthesis of the 4,4-difluorocyclohexanecarboxylic acid fragment, an inseparable vinyl fluoride impurity can be formed.[4]
-
Polymorphism: Maraviroc can exist in different crystalline forms, and controlling the crystallization process to consistently produce the desired polymorph is a significant challenge.
Q2: Why were the developments of other CCR5 antagonists like Aplaviroc and Vicriviroc discontinued?
A2:
-
Aplaviroc: The clinical development of Aplaviroc was halted due to concerns about liver toxicity (hepatotoxicity) observed in patients.[5]
-
Vicriviroc: The development of Vicriviroc was discontinued because it did not meet the primary efficacy endpoints in late-stage clinical trials for treatment-experienced patients. There were also initial concerns about a potential for a higher rate of malignancies, though this was not confirmed in later follow-ups.
Q3: What are some common impurities that can form during the synthesis of CCR5 antagonists?
A3: The types of impurities will depend on the specific synthetic route. However, some common classes of impurities include:
-
Diastereomers and Enantiomers: From incomplete resolution or racemization during the synthesis.
-
Over-alkylation or Incomplete Alkylation Products: In steps involving N-alkylation.
-
Side-products from Coupling Reactions: Such as the formation of anhydrides or reaction with residual solvents.
-
Residual Solvents and Reagents: From incomplete removal during work-up and purification.
-
Degradation Products: Formed during the synthesis or on storage.
Q4: What analytical techniques are essential for monitoring the synthesis and ensuring the quality of the final product?
A4: A combination of analytical techniques is crucial:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying and quantifying impurities, and determining enantiomeric excess (with a chiral column).
-
Mass Spectrometry (MS): For confirming the identity of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and any isolated impurities.
-
X-Ray Powder Diffraction (XRPD): For identifying and characterizing the crystalline form (polymorph) of the final product.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): For assessing the thermal properties and solvate/hydrate forms of the solid-state material.
Data Presentation
Table 1: Representative Yields in Maraviroc Synthesis at Different Scales
| Step | Reaction | Lab Scale Yield | Pilot Plant Scale Yield | Reference |
| 1 | Formation of β-amino ester | 49% (overall, 6 steps) | Not explicitly stated | [3] |
| 2 | Amide coupling to form final Maraviroc | Not explicitly stated | "multikilogram quantities" produced over four campaigns | |
| 3 | Alternative convergent synthesis (9 steps) | 18-25% (overall) | Not applicable | [3] |
Note: Direct comparative data for yields at different scales is limited in publicly available literature. The table provides representative examples from different synthetic routes and scales.
Experimental Protocols
Key Experiment: Amide Coupling for Maraviroc Synthesis (Illustrative)
This protocol is a generalized representation based on published synthetic routes.[2] Specific conditions may vary.
Objective: To couple the β-amino propanamine intermediate with 4,4-difluorocyclohexanecarboxylic acid.
Materials:
-
(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
-
4,4-difluorocyclohexanecarboxylic acid
-
Coupling reagent (e.g., HATU, EDC/HOBt, or T3P)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry, inert atmosphere (e.g., nitrogen or argon) reactor, dissolve the 4,4-difluorocyclohexanecarboxylic acid and the β-amino propanamine intermediate in the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the reaction mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) using an appropriate cooling bath.
-
Coupling Reagent Addition: Slowly add the coupling reagent to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding the appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over a drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
-
Mandatory Visualization
Caption: CCR5 Signaling Pathway and Mechanism of Antagonist Action.
Caption: Generalized Experimental Workflow for CCR5 Antagonist Synthesis.
Caption: Troubleshooting Logic for Low Yield in Amide Coupling Reactions.
References
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"CCR5 antagonist 3" addressing hepatotoxicity concerns in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "CCR5 antagonist 3" in preclinical models, with a specific focus on addressing hepatotoxicity concerns.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the preclinical evaluation of "this compound".
Issue 1: Elevated Liver Enzymes in In Vivo Rodent Studies
Question: We observed a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rats treated with "this compound" at our target therapeutic dose. How should we proceed?
Answer:
-
Confirm the Finding: Repeat the study with a larger cohort of animals to ensure the observation is reproducible. Include a vehicle control group and a positive control known to induce hepatotoxicity (e.g., acetaminophen).
-
Dose-Response Assessment: Conduct a dose-ranging study to determine if the hepatotoxicity is dose-dependent. This will help in identifying a potential therapeutic window with an acceptable safety margin.
-
Histopathological Analysis: Perform a thorough histopathological examination of liver tissues from the treated animals. Look for signs of hepatocellular necrosis, inflammation, steatosis, or cholestasis. This will provide crucial information on the nature and severity of the liver injury.
-
Mechanism of Injury Investigation:
-
Oxidative Stress Markers: Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) and reduced glutathione (GSH).
-
Mitochondrial Function: Assess mitochondrial function in isolated liver mitochondria. Look for evidence of mitochondrial swelling, decreased membrane potential, and reduced ATP production. Drug-induced liver injury can sometimes be initiated by mitochondrial dysfunction[1][2].
-
Bile Acid Homeostasis: Measure serum and hepatic bile acid levels to investigate potential cholestatic injury[1][3].
-
Issue 2: Discrepancy Between In Vitro and In Vivo Hepatotoxicity Results
Question: Our in vitro studies using primary human hepatocytes showed no significant cytotoxicity with "this compound". However, our in vivo mouse model shows signs of liver injury. What could explain this discrepancy?
Answer:
Discrepancies between in vitro and in vivo toxicity are a known challenge in drug development[4][5]. Several factors could contribute to this:
-
Metabolic Activation: "this compound" might be converted to a toxic metabolite in vivo that is not formed, or is formed at a much lower rate, in your in vitro system. Consider using liver microsomes or S9 fractions from the relevant species to investigate the metabolic profile of the compound.
-
Immune-Mediated Hepatotoxicity: The hepatotoxicity could be immune-mediated, a mechanism that is not captured in standard hepatocyte monocultures[1][2][3]. Consider co-culture systems with immune cells or using humanized mouse models. The role of the adaptive immune response is highlighted in idiosyncratic drug-induced liver injury[2].
-
Systemic Effects: The in vivo toxicity may be a result of systemic effects, such as alterations in blood flow or systemic inflammation, which are not present in an isolated cell culture system.
-
Species Differences: The metabolic pathways and susceptibility to liver injury can differ significantly between humans and preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known hepatotoxicity risks associated with the CCR5 antagonist class of drugs?
A1: Several CCR5 antagonists have been associated with hepatotoxicity during clinical development. For instance, Aplaviroc development was halted due to concerns about liver toxicity[6][7]. Maraviroc, an approved CCR5 antagonist, carries a boxed warning for hepatotoxicity[6]. These events highlight a potential class effect, although the exact mechanisms can vary between compounds[8]. Therefore, careful monitoring of liver function is crucial during the preclinical and clinical development of any new CCR5 antagonist.
Q2: What are the recommended preclinical models for assessing the hepatotoxicity of "this compound"?
A2: A combination of in vitro and in vivo models is recommended for a comprehensive assessment:
-
In Vitro Models:
-
Primary hepatocytes from multiple species (e.g., rat, dog, human) to assess direct cytotoxicity and species differences.
-
Hepatoma cell lines (e.g., HepG2, Huh7) for initial screening, though they may be less metabolically active than primary cells[9].
-
3D liver models (spheroids, organoids) or liver-on-a-chip systems can provide a more physiologically relevant environment[4].
-
-
In Vivo Models:
-
Rodent (rat, mouse) and non-rodent (dog, non-human primate) species should be used for repeated-dose toxicity studies.
-
The choice of species should be justified based on metabolic similarity to humans for "this compound".
-
Q3: What biomarkers should be monitored in preclinical studies to detect potential hepatotoxicity of "this compound"?
A3: In addition to standard liver function tests (ALT, AST, alkaline phosphatase, bilirubin), consider monitoring emerging biomarkers of liver injury:
-
MicroRNA-122 (miR-122): A highly specific biomarker for hepatocellular injury.
-
Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme that can be a more sensitive marker of mitochondrial injury than ALT.
-
Keratin-18 (K18): A marker of apoptosis and necrosis in hepatocytes.
-
High Mobility Group Box 1 (HMGB1): A marker of necrotic cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of "this compound" in Primary Hepatocytes
| Species | IC50 (µM) |
| Rat | > 100 |
| Dog | 75.2 |
| Human | > 100 |
Table 2: Serum Clinical Chemistry in Rats Following 14-Day Repeated Dosing with "this compound"
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| ALT (U/L) | 45 ± 8 | 52 ± 10 | 158 ± 25 | 412 ± 68 |
| AST (U/L) | 88 ± 12 | 95 ± 15 | 275 ± 42 | 750 ± 110 |
| ALP (U/L) | 120 ± 20 | 125 ± 22 | 135 ± 28 | 140 ± 30 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.2 ± 0.06 | 0.3 ± 0.08 | 0.4 ± 0.1 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Hepatocyte Cytotoxicity Assay
-
Cell Plating: Plate primary hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of "this compound" (e.g., 0.1 to 100 µM) for 24 or 48 hours.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Rodent Hepatotoxicity Study
-
Animal Acclimatization: Acclimatize male and female Sprague-Dawley rats for at least one week before the start of the study.
-
Dosing: Administer "this compound" or vehicle control via the intended clinical route (e.g., oral gavage) daily for 14 days. Include at least three dose levels and a control group (n=10 per group/sex).
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver tissues for weight measurement and histopathological examination.
Visualizations
Caption: Preclinical hepatotoxicity assessment workflow for "this compound".
Caption: Putative signaling pathway for "this compound"-induced hepatotoxicity.
References
- 1. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maraviroc - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Maraviroc, a CCR5 Antagonist, Prevents Development of Hepatocellular Carcinoma in a Mouse Model | PLOS One [journals.plos.org]
- 8. Is Liver Toxicity a CCR5 Antagonist Class Effect? 2NN & Hepatoxicity; D.A.D. study & liver related death; Liver toxicity & HIV, Italian study [natap.org]
- 9. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
"CCR5 antagonist 3" improving specificity in targeting CCR5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving CCR5 antagonist 3 , focusing on improving its specificity in targeting the CCR5 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is also a major co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][3][4] this compound functions by binding to an allosteric site within the transmembrane helices of the CCR5 receptor.[5] This binding induces a conformational change in the receptor, which in turn prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the viral envelope glycoprotein gp120, thereby inhibiting downstream signaling and viral entry.[5][6]
Q2: How does the specificity of this compound compare to other known CCR5 antagonists?
A2: The specificity of any antagonist is determined by its relative affinity for its intended target versus off-target molecules. While "this compound" has been identified as a dual antagonist of CCR5 and CXCR4 in some contexts, its specificity profile can be quantitatively compared to other well-characterized antagonists like Maraviroc through their IC50 and Ki values against CCR5 and other related receptors. Lower IC50 and Ki values for CCR5 relative to other receptors indicate higher specificity. For a detailed comparison, please refer to the Quantitative Data Summary table below.
Q3: What are the potential off-target effects of this compound?
A3: Small molecule antagonists can sometimes exhibit off-target binding to other GPCRs, ion channels, or enzymes, which can lead to unexpected experimental results or cellular toxicity.[7] Given that CCR5 shares structural homology with other chemokine receptors, particularly CCR2 and CXCR4, cross-reactivity with these receptors is a potential concern.[7] It is crucial to assess the activity of this compound against a panel of related receptors to determine its selectivity profile.
Q4: Can this compound be used to study non-HIV related CCR5 signaling?
A4: Yes. CCR5 is implicated in various physiological and pathological processes beyond HIV infection, including inflammation, cancer progression, and autoimmune diseases.[3][8] The binding of chemokines to CCR5 triggers downstream signaling cascades that regulate cell migration, proliferation, and survival.[3][8] Therefore, this compound can be a valuable tool to investigate the role of CCR5 signaling in these contexts.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Low or No Observed Potency of this compound
Possible Causes:
-
Incorrect Compound Concentration: Errors in calculating dilutions or compound instability can lead to a lower effective concentration.
-
Cell Line Issues: The cell line used may have low or variable expression of the CCR5 receptor.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or buffer composition, can affect antagonist binding and cellular response.
-
Ligand Competition: The concentration of the competing agonist (e.g., CCL5/RANTES) in a functional assay may be too high, requiring a higher concentration of the antagonist to achieve inhibition.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the correct molecular weight and perform a fresh stock dilution.
-
If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR.
-
-
Characterize CCR5 Expression:
-
Confirm CCR5 expression on your target cells using flow cytometry or western blotting with a validated antibody.
-
Use a cell line with known high and stable CCR5 expression as a positive control.
-
-
Optimize Assay Parameters:
-
Titrate the antagonist over a wide concentration range to determine the optimal inhibitory concentration.
-
Review and optimize incubation times and temperatures based on literature recommendations for similar assays.
-
Ensure the assay buffer composition is appropriate for maintaining cell viability and receptor function.
-
-
Review Agonist Concentration:
-
In functional assays, use an agonist concentration that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to inhibition.
-
Issue 2: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the antagonist, agonist, or detection reagents.
-
Edge Effects in Multi-well Plates: Evaporation or temperature gradients at the edges of the plate can affect cell health and assay performance.
-
Cell Passage Number: High passage numbers can lead to phenotypic changes and altered receptor expression.
Troubleshooting Steps:
-
Standardize Cell Culture and Seeding:
-
Ensure a single-cell suspension before seeding and use a consistent seeding density.
-
Allow cells to adhere and recover for an appropriate time before treatment.
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
For multi-well plates, consider using a multi-channel pipette or an automated liquid handler.
-
-
Mitigate Plate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.
-
Ensure even temperature distribution during incubation.
-
-
Control for Cell Passage:
-
Use cells within a defined low passage number range for all experiments.
-
Issue 3: Suspected Off-Target Effects
Possible Causes:
-
Cross-reactivity with other receptors: The antagonist may be binding to and modulating the activity of other receptors expressed on the cell surface.
-
Non-specific cytotoxicity: At high concentrations, the compound may induce cell death through mechanisms unrelated to CCR5 antagonism.
Troubleshooting Steps:
-
Perform Counter-Screening:
-
Test the antagonist against cell lines that do not express CCR5 but do express other related chemokine receptors (e.g., CXCR4, CCR2).
-
Utilize a commercially available off-target screening service to test against a broad panel of receptors and enzymes.
-
-
Assess Cell Viability:
-
Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to determine the concentration range at which the antagonist is non-toxic.
-
-
Use a Structurally Unrelated Antagonist:
-
Compare the effects of this compound with a well-characterized, structurally different CCR5 antagonist (e.g., Maraviroc). Similar effects would suggest an on-target mechanism.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant CCR5 antagonists for comparative purposes.
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | CCR5/CXCR4 | Ca2+ Mobilization (CCL5 induced) | U87.CD4.CCR5 | 64,560 | - | [Mirza et al., 2020] |
| This compound | CCR5/CXCR4 | Ca2+ Mobilization (CXCL12 induced) | U87.CD4.CXCR4 | 38,340 | - | [Mirza et al., 2020] |
| Maraviroc | CCR5 | RANTES Binding | CHO | - | 3.3 | [Maeda et al., 2006] |
| Maraviroc | CCR5 | HIV-1 Entry | PM1 | 1.0 | - | [Westby et al., 2007] |
| Vicriviroc | CCR5 | RANTES Binding | CEMx174 | - | 1.0 | [Strizki et al., 2005] |
| Aplaviroc | CCR5 | MIP-1β Binding | CHO | 11 | - | [Napier et al., 2006] |
| TAK-779 | CCR5 | RANTES Binding | CHO | 1.4 | - | [Baba et al., 1999] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the CCR5 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human CCR5.
-
Radiolabeled CCR5 ligand (e.g., [125I]-CCL5 or [125I]-MIP-1α).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled CCR5 ligand.
-
Calculate the specific binding at each antagonist concentration and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the intracellular calcium influx induced by a CCR5 agonist.
Materials:
-
Cells expressing CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCR5 agonist (e.g., CCL5/RANTES).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCR5 agonist (at a pre-determined EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the antagonist's inhibitory effect by comparing the peak fluorescence in antagonist-treated wells to the control wells (agonist only).
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
Visualizations
Caption: CCR5 Signaling Pathway.
Caption: Experimental Workflow for Specificity.
Caption: Factors for Improved Specificity.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"CCR5 antagonist 3" method refinement for consistent results
Technical Support Center: CCR5 Antagonist 3
Welcome to the technical support center for "this compound" (CA3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-competitive, allosteric inhibitor of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It binds to a hydrophobic cavity within the transmembrane helices of the CCR5 protein.[1] This binding induces a conformational change in the receptor, which in turn prevents the interaction between CCR5 and the gp120 envelope protein of R5-tropic HIV-1.[4] By blocking this interaction, CA3 effectively inhibits the entry of the virus into host cells.[4][5] Unlike natural ligands, CA3 does not induce downstream signaling or receptor internalization.[1]
Q2: A tropism assay is recommended before using a CCR5 antagonist. Why is this important?
A2: HIV-1 strains are classified based on the co-receptor they use for cellular entry. R5-tropic viruses use CCR5, X4-tropic viruses use CXCR4, and dual/mixed-tropic viruses can use either.[6][7] CCR5 antagonists like CA3 are only effective against R5-tropic strains of HIV-1.[5][6] A tropism assay must be conducted to determine the viral tropism in a patient to ensure the virus will be susceptible to the antagonist.[8][9][10] Using a CCR5 antagonist in a patient with X4 or dual/mixed-tropic virus could lead to treatment failure and the potential selection of pre-existing X4 variants.[5]
Q3: Can resistance to this compound develop?
A3: Yes, resistance to CCR5 antagonists can occur through several mechanisms. One common mechanism is a shift in viral tropism from R5 to X4, allowing the virus to bypass the blocked CCR5 co-receptor.[11] Another mechanism involves the virus developing the ability to use the antagonist-bound conformation of CCR5 for entry. This can be due to mutations in the V3 loop of the gp120 protein.[12][13]
Q4: What are some key factors that can influence the in vitro efficacy of this compound?
A4: Several factors can impact the measured potency of CA3 in vitro. These include the density of CD4 and CCR5 receptors on the surface of the target cells, and the affinity of the specific HIV-1 envelope protein for the CCR5 co-receptor.[1] Lower CCR5 expression levels on cells can lead to increased apparent potency of the antagonist.[11]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to changes in receptor expression. Use cells within a consistent, low passage range for all experiments. |
| Cell Density | Inconsistent cell seeding density can affect the number of available receptors. Ensure precise and consistent cell counting and seeding for each assay plate. |
| Reagent Variability | Differences in serum lots, media components, or antagonist batches can introduce variability. Qualify new lots of critical reagents against a standard before use. |
| Assay Protocol Drift | Minor, unintentional changes in incubation times, temperatures, or washing steps can accumulate to cause significant variation. Adhere strictly to a validated standard operating procedure (SOP). |
| Viral Stock Titer | Variations in the titer of pseudovirus or live virus stocks will alter the multiplicity of infection (MOI) and impact results. Accurately titer all viral stocks before use and use a consistent MOI. |
Issue 2: Low Signal-to-Noise Ratio in HIV-1 Entry Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | The cell line may not express sufficient CD4 and CCR5. Confirm receptor expression levels via flow cytometry or western blot. Consider using a cell line with higher expression, such as TZM-bl cells.[14] |
| Inefficient Viral Transduction | The viral stock may have a low titer or be degraded. Prepare fresh viral stocks and confirm their infectivity on a highly permissive cell line. |
| Suboptimal Assay Conditions | The incubation time for viral infection may be too short. Optimize the infection time (e.g., 24-72 hours) to maximize the reporter gene signal. |
| Reporter Gene System | The chosen reporter (e.g., luciferase, beta-galactosidase) may have low sensitivity. Ensure the substrate and lysis buffers are fresh and that the detection instrument is properly calibrated. |
Issue 3: Apparent Cytotoxicity of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | The tested concentrations may be too high, leading to off-target effects. Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) and ensure therapeutic concentrations are well below this value.[14] |
| Solvent Toxicity | The solvent used to dissolve CA3 (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in all wells is consistent and below the toxicity threshold for your cell line (typically <0.5%). |
| Contamination | The compound stock or cell culture may be contaminated. Check for signs of microbial contamination and use sterile techniques. Test a fresh aliquot of the compound. |
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of CA3 to inhibit the entry of HIV-1 into target cells.
-
Cell Plating: Seed TZM-bl cells (or another appropriate cell line expressing CD4 and CCR5) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Compound Addition: Remove the medium from the cells and add the diluted antagonist. Incubate for 1 hour at 37°C.
-
Virus Addition: Add R5-tropic HIV-1 pseudovirus (e.g., expressing a luciferase reporter gene) to each well at a pre-determined MOI.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Signal Detection: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to virus-only controls and determine the IC50 value using non-linear regression analysis.
Protocol 2: Calcium Mobilization Assay
This functional assay determines if CA3 can block the intracellular calcium flux induced by the natural CCR5 ligand, CCL5 (RANTES).
-
Cell Preparation: Harvest cells expressing CCR5 (e.g., HOS-CCR5 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.
-
Baseline Reading: Measure the baseline fluorescence of the cell suspension using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Ligand Stimulation: Add a known concentration of the CCR5 agonist CCL5 (RANTES) to induce calcium mobilization.
-
Signal Measurement: Continuously record the fluorescence signal for several minutes to capture the peak calcium flux.
-
Data Analysis: Determine the inhibitory effect of CA3 by comparing the peak fluorescence in treated cells to that of the vehicle control. Calculate the IC50 value.
Visualizations
Caption: CCR5 signaling and inhibition by Antagonist 3.
Caption: Experimental workflow for CA3 efficacy testing.
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Maraviroc: mechanism, pharmacology, metabolism and its potential application_Chemicalbook [chemicalbook.com]
- 3. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 5. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. thebodypro.com [thebodypro.com]
- 11. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CCR5 Antagonist Landscape: A Head-to-Head Comparison Featuring CCR5 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a novel CCR5 antagonist, designated as CCR5 antagonist 3 (also known as Compound 26), against other key CCR5 inhibitors. The objective is to offer a clear perspective on its performance, supported by experimental data, to aid in research and drug development decisions.
Introduction to CCR5 Antagonists
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the entry of the most common strains of HIV-1 into host cells.[1] By blocking this receptor, CCR5 antagonists effectively prevent viral entry, making them a vital class of antiretroviral drugs.[1] This guide focuses on the comparative efficacy of this compound and other notable inhibitors such as Maraviroc, Vicriviroc, and Cenicriviroc.
Comparative Efficacy of CCR5 Antagonists
The antiviral activity of CCR5 antagonists is primarily evaluated by their half-maximal inhibitory concentration (IC50) in binding assays and their half-maximal effective concentration (EC50) in viral infectivity assays. The following tables summarize the available quantitative data for this compound and its counterparts.
Note: Direct head-to-head comparisons in the same study provide the most reliable data. The comparison between this compound and Maraviroc is based on a single study, ensuring high reliability.[2] Data for Vicriviroc and Cenicriviroc are drawn from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: CCR5 Binding Affinity (IC50, nM)
| Compound | IC50 (nM) | Comments |
| This compound (Compound 26) | 15.90 | Data from a competitive binding assay.[2] |
| Maraviroc | Not Reported in direct comparison | Maraviroc is a well-established CCR5 antagonist with high binding affinity.[3] |
| Vicriviroc | Not Reported in direct comparison | Known to have potent CCR5 binding affinity.[1] |
| Cenicriviroc | Not Reported in direct comparison | A dual antagonist of CCR5 and CCR2.[4] |
Table 2: Anti-HIV-1 Activity (EC50, nM) in TZM-bl cells
| HIV-1 Strain | This compound (Compound 26) | Maraviroc | Vicriviroc | Cenicriviroc |
| YU-2 | 2.89 | Comparable activity to Compound 26[2] | - | - |
| KIZ001 | 5.26 | Comparable activity to Compound 26[2] | - | - |
| SF162 | 7.64 | Comparable activity to Compound 26[2] | - | - |
| Ba-L | 9.96 | Comparable activity to Compound 26[2] | - | - |
| KIZ006 | 19.01 | Comparable activity to Compound 26[2] | - | - |
| HIV-1YU-2(G140S/Q148H) (Integrase Inhibitor Resistant) | 2.71 | - | - | - |
| Various R5-tropic isolates | - | Geometric mean IC90 of 2.0 nM[3] | - | Potently active with IC50 values <1 nM[4] |
*Data for this compound (Compound 26) and its direct comparison with Maraviroc are from Xie et al., 2022.[2] Data for Vicriviroc and Cenicriviroc are from other sources and are not direct comparisons.
Experimental Protocols
CCR5 Competitive Binding Assay
This assay is designed to determine the binding affinity (IC50) of a test compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture: CHO cells stably expressing the human CCR5 receptor are cultured and harvested.
-
Radioligand: [125I]-MIP-1α is a commonly used radioligand for CCR5.
-
Competition Assay:
-
A constant concentration of the radioligand is incubated with the CCR5-expressing cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR5 ligand.
-
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.[5]
TZM-bl HIV-1 Entry Assay
This cell-based assay is used to quantify the antiviral activity (EC50) of a compound by measuring the inhibition of HIV-1 entry into target cells.
Methodology:
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes, are used.[6][7]
-
Virus Preparation: Laboratory-adapted or pseudotyped HIV-1 strains with a CCR5-tropism are prepared and titered.
-
Antiviral Assay:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound.
-
A fixed amount of HIV-1 is then added to the wells.
-
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.[7]
-
Detection: The luciferase activity is measured using a luminometer after adding a luciferase substrate. The reduction in luciferase signal in the presence of the compound compared to the virus control indicates antiviral activity.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Visualizing Molecular Interactions and Pathways
CCR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCR5 receptor upon binding to its natural chemokine ligands. This G protein-coupled receptor activation leads to downstream signaling cascades that are crucial for immune cell trafficking and function.
Caption: CCR5 signaling cascade upon chemokine binding.
Experimental Workflow: TZM-bl HIV-1 Entry Assay
This diagram outlines the key steps involved in determining the antiviral efficacy of a CCR5 antagonist using the TZM-bl cell line.
Caption: Workflow for the TZM-bl HIV-1 entry assay.
Logical Relationship: Mechanism of CCR5 Antagonism
This diagram illustrates the mechanism by which CCR5 antagonists inhibit HIV-1 entry into a host cell.
Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.
Conclusion
This compound (Compound 26) demonstrates potent anti-HIV-1 activity, comparable to the established drug Maraviroc, against a range of viral strains, including a drug-resistant variant.[2] Its distinct binding mode may offer advantages in overcoming certain resistance profiles.[2] While direct comparative data against all other CCR5 inhibitors is not yet available, the initial findings position this compound as a promising candidate for further investigation in the development of new antiretroviral therapies. This guide provides a foundational comparison to inform ongoing and future research in this critical area of drug discovery.
References
- 1. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of CCR5 Antagonist 3's Antiviral Efficacy in Primary Cells
A detailed guide for researchers and drug development professionals on the antiviral activity of a dual CXCR4/CCR5 antagonist, referred to as compound 3 in select literature, in comparison to other established CCR5 antagonists. This guide provides a comprehensive analysis of its performance, supported by experimental data and detailed protocols.
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for antiviral drug development[1][2]. A variety of CCR5 antagonists have been developed, with Maraviroc being a notable FDA-approved example[3][4][5]. This guide focuses on a lesser-known compound, identified as "CCR5 antagonist 3" in some commercial listings and as "compound 3" in a 2020 study by Mirza et al., which exhibits dual antagonism for both CXCR4 and CCR5 co-receptors[3][4]. Due to the limited availability of data on this specific compound's activity in primary cells, this guide will present the available information and draw comparisons with well-characterized CCR5 antagonists for which extensive primary cell data exists.
Performance Comparison of CCR5 Antagonists
The antiviral activity of CCR5 antagonists is typically evaluated by their ability to inhibit viral replication in susceptible cells. The following tables summarize the quantitative data for "compound 3" and other notable CCR5 antagonists.
| Compound | Virus Strain | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 3 (Dual Antagonist) | HIV-1 BaL (R5) | TZM-bl | 23.44 | >100 | >4.27 | [4] |
| HIV-1 NL4.3 (X4) | TZM-bl | 20 | >100 | >5 | [4] | |
| Maraviroc | HIV-1 BaL (R5) | TZM-bl | 0.00399 | >1000 | >250626 | [4] |
| R5-tropic HIV-1 clinical isolates | PBMCs | Subnanomolar | Not Reported | Not Reported | [6] | |
| TD-0680 | R5-tropic HIV-1 clinical isolates | PBMCs | Subnanomolar | Not Reported | Not Reported | [6] |
| SIVmac239 | GHOST(3)-CD4-CCR5 | 0.00229 | Not Reported | Not Reported | [6] | |
| TAK-779 | R5-tropic HIV-1 clinical isolates | PBMCs | Not explicitly stated, but higher than TD-0680 | Not Reported | Not Reported | [6] |
| This compound (from commercial source) | HIV-1 | TZM-bl cells | 0.010 | Not Reported | Not Reported | [7][8][9] |
Note: The "this compound" from commercial sources has limited characterization in the public domain and appears to be different from the dual-antagonist "compound 3" described by Mirza et al. The data for the commercial "this compound" is included for completeness but should be interpreted with caution due to the lack of detailed published studies.
Experimental Methodologies
The validation of antiviral activity in primary cells is a critical step in drug development. Below are detailed protocols for key experiments.
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
Source: Obtain whole blood from healthy donors.
-
Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Activation: Activate the isolated PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL and culture in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and 20 U/mL of interleukin-2 (IL-2) for 2-3 days.
-
Maintenance: After activation, maintain the cells in medium containing IL-2.
Antiviral Assay in PBMCs
-
Cell Plating: Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Addition: Add serial dilutions of the CCR5 antagonist to the wells.
-
Infection: Infect the cells with a pre-titered amount of R5-tropic HIV-1 strain (e.g., BaL or clinical isolates).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Wash and Media Change: After 24 hours, wash the cells to remove the virus inoculum and add fresh medium containing the respective concentrations of the antagonist.
-
Endpoint Measurement: On day 7 post-infection, collect the culture supernatant.
-
Quantification: Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
-
Cell Plating: Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Addition: Add serial dilutions of the CCR5 antagonist to the wells.
-
Incubation: Incubate the plates for 7 days under the same conditions as the antiviral assay.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Visualizing Molecular and Experimental Pathways
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonists.
Caption: Experimental workflow for validating antiviral activity in primary cells.
References
- 1. Drug Resistance and Coreceptor Usage in HIV Type 1 Subtype C-Infected Children Initiating or Failing Highly Active Antiretroviral Therapy in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.abo.fi [research.abo.fi]
- 4. Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore‐based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lopinavir (ABT-378) | HIV-1 Protease Inhibitor | AmBeed.com [ambeed.com]
Next-Generation CCR5 Antagonism: A Comparative Guide to Leronlimab and First-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) is a well-established therapeutic target for inhibiting Human Immunodeficiency Virus-1 (HIV-1) entry into host cells. First-generation small-molecule antagonists like maraviroc marked a significant advancement in antiretroviral therapy. However, the development of next-generation antagonists, such as the monoclonal antibody Leronlimab, offers potential advantages in potency, safety, and resistance profiles. This guide provides an objective comparison of Leronlimab with first-generation CCR5 antagonists, supported by experimental data, to inform research and drug development efforts.
Comparative Analysis of Efficacy and Safety
The following tables summarize key quantitative data from clinical trials of Leronlimab and first-generation CCR5 antagonists.
Table 1: Antiviral Efficacy
| Antagonist | Trial | Population | Key Efficacy Endpoint |
| Leronlimab (Next-Generation) | Pivotal Trial (Combination Therapy) | Treatment-Experienced | 81% of patients achieved HIV viral load suppression (<50 copies/mL). |
| CD03 Phase 3 (Monotherapy) | Treatment-Experienced | ~92% of patients on 700 mg dose achieved viral load suppression.[1] | |
| Maraviroc (First-Generation) | MOTIVATE 1 & 2 | Treatment-Experienced | ~60% of patients on twice-daily maraviroc + OBT achieved viral load <400 copies/mL at 24 weeks.[2] |
| MERIT | Treatment-Naïve | 65.3% of patients achieved viral load <50 copies/mL at 48 weeks.[3] | |
| Vicriviroc (First-Generation) | VICTOR-E1 | Treatment-Experienced | 59% of patients on 30 mg dose achieved viral load <50 copies/mL at 48 weeks.[4] |
| VICTOR-E3 & E4 | Treatment-Experienced | Did not show significant efficacy gains over placebo (64% vs 62% with <50 copies/mL at 48 weeks).[5] | |
| Aplaviroc (First-Generation) | Phase IIb | Treatment-Naïve | Showed good antiviral response (mean 1.66 log10 decline in HIV-1 RNA) before trials were halted.[6][7] |
OBT: Optimized Background Therapy
Table 2: Safety Profile - Hepatotoxicity
| Antagonist | Trial(s) | Key Hepatotoxicity Findings |
| Leronlimab (Next-Generation) | Multiple Clinical Trials | No significant drug-related serious adverse events, including hepatotoxicity, have been reported in over 800 patients.[8] |
| Maraviroc (First-Generation) | MOTIVATE 1 & 2, MERIT | The rate of grade 3/4 transaminase elevations was similar between maraviroc and placebo/efavirenz arms.[3] |
| Vicriviroc (First-Generation) | VICTOR-E1 | Rates of adverse events were generally similar to or lower than placebo. |
| Aplaviroc (First-Generation) | ASCENT & EPIC | Clinical development was terminated due to severe idiosyncratic hepatotoxicity.[6][9] Grade 2 or higher ALT elevations were seen in 6.0% of aplaviroc recipients vs. 3.6% of controls.[9] |
Mechanism of Action: A Fundamental Distinction
The superiority of Leronlimab over first-generation antagonists can be partly attributed to its distinct mechanism of action.
-
First-Generation Antagonists (e.g., Maraviroc): These are small molecules that act as allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor. This binding induces a conformational change in the receptor's extracellular loops, which prevents their recognition by the HIV-1 envelope protein gp120.
-
Leronlimab: As a humanized monoclonal antibody, Leronlimab is a large molecule that binds to the extracellular domains of CCR5, including the N-terminus and extracellular loop 2. This direct, competitive binding physically obstructs the interaction between gp120 and CCR5, effectively preventing viral entry. This different binding site may explain why HIV-1 strains resistant to small-molecule antagonists can remain sensitive to Leronlimab.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CCR5 antagonist performance. Below are generalized protocols for key experiments.
Viral Entry Assay (Pseudovirus-Based)
This assay quantifies the ability of an antagonist to inhibit viral entry into target cells.
-
Cell Line: U87 cells stably expressing CD4 and CCR5 are commonly used.
-
Virus: Replication-defective HIV-1 pseudoviruses are generated, typically carrying a luciferase reporter gene and expressing the envelope protein from a CCR5-tropic HIV-1 strain.
-
Protocol:
-
Seed U87.CD4.CCR5 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the CCR5 antagonist (e.g., Leronlimab, Maraviroc).
-
Pre-incubate the cells with the antagonist dilutions for 1 hour at 37°C.
-
Add a standardized amount of the HIV-1 pseudovirus to each well.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC50 value (the concentration of antagonist that inhibits 50% of viral entry) is determined by non-linear regression analysis of the dose-response curve.[12][13]
Radioligand Binding Assay
This assay measures the affinity of an antagonist for the CCR5 receptor.
-
Materials: Cell membranes from a cell line overexpressing CCR5, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-maraviroc), and the unlabeled antagonist.
-
Protocol:
-
In a multi-well filter plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value is determined, which is the concentration of the antagonist that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[14]
Hepatotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on liver cells.
-
Cell Line: Immortalized human hepatocyte cell lines (e.g., HepG2, HepaRG) are commonly used.
-
Protocol:
-
Seed hepatocytes in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., Aplaviroc, Leronlimab) for a specified period (e.g., 24-72 hours).
-
After incubation, remove the treatment medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for several hours, during which viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the viability of untreated control cells.
Visualizing the Mechanisms and Workflows
Signaling Pathway and Inhibition
Caption: HIV entry via CCR5 and mechanisms of antagonist inhibition.
Experimental Workflow: Antagonist Efficacy Testing
Caption: Workflow for preclinical evaluation of a new CCR5 antagonist.
Logical Relationship: Binding Site and Resistance Profile
Caption: Relationship between binding site and potential for viral resistance.
Conclusion
The available data indicates that the next-generation CCR5 antagonist, Leronlimab, demonstrates a superior profile compared to first-generation small-molecule antagonists. Its distinct mechanism of action, binding directly to the extracellular domains of CCR5, may contribute to a higher barrier to resistance. Clinically, Leronlimab has shown high rates of viral suppression in treatment-experienced patients.[15] Furthermore, it has a favorable safety profile, notably lacking the hepatotoxicity concerns that led to the discontinuation of Aplaviroc.[6][9] While first-generation antagonists like Maraviroc remain valuable therapeutic options, the evidence suggests that Leronlimab represents a significant advancement in the clinical application of CCR5 antagonism for HIV-1 therapy.
References
- 1. CytoDyn’s PRO 140 (leronlimab) HIV Monotherapy Trial [globenewswire.com]
- 2. Motivate 1 Study: Efficacy and Safety of Maraviroc plus Optimized Background Therapy In Viremic, ART-Experienced Patients Infected With CCR5-Tropic HIV-1: 24-Week Results of Phase 2b/3 Studies [natap.org]
- 3. Maraviroc Reduces HIV Viral Load in Treatment-Naive Patients, 48 Week Data Show | Pfizer [pfizer.com]
- 4. Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
- 5. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vax-before-travel.com [vax-before-travel.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leronlimab Treatment for Multidrug-Resistant HIV-1 (OPTIMIZE): A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CCR5 Antagonists Versus Small Molecule Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern cancer therapeutics, the focus has shifted towards targeted agents that exploit specific molecular vulnerabilities of tumor cells and their microenvironment. This guide provides a detailed comparison between an emerging class of drugs, CCR5 antagonists, and established small molecule inhibitors, specifically focusing on PI3K and EGFR inhibitors. The objective is to present a data-driven comparison of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to Therapeutic Strategies
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor historically known for its role as an HIV co-receptor. However, mounting evidence implicates the CCR5/CCL5 signaling axis in various aspects of cancer progression, including tumor growth, metastasis, and immune evasion. CCR5 antagonists, such as Maraviroc and Leronlimab, represent a therapeutic strategy aimed at disrupting the tumor microenvironment and blocking metastatic pathways.
In contrast, small molecule inhibitors like those targeting the PI3K/AKT/mTOR and EGFR pathways are designed to directly inhibit key intracellular signaling cascades that are frequently hyperactivated in cancer, driving cellular proliferation, survival, and growth. This guide will compare these distinct therapeutic approaches, providing a framework for their potential applications in cancer therapy.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between CCR5 antagonists and the selected small molecule inhibitors lies in their therapeutic targets and downstream effects.
CCR5 Antagonists: Modulating the Tumor Milieu
CCR5 antagonists are allosteric modulators that bind to the CCR5 receptor, preventing its interaction with cognate ligands like CCL5 (RANTES). This blockade disrupts several pro-tumorigenic processes:
-
Metastasis: CCR5 signaling is crucial for the invasion and migration of cancer cells. Antagonists can inhibit the metastatic colonization of distant organs.
-
Immune Modulation: The CCR5/CCL5 axis helps recruit immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. Blocking this axis can enhance anti-tumor immunity.
-
Cancer Stem Cells: CCR5 signaling has been shown to support the survival and proliferation of cancer stem cells.
Bridging the Gap: Validating In Silico Predictions for Novel CCR5 Antagonists with Experimental Data
A Comparative Guide for Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) is a well-established G protein-coupled receptor (GPCR) that serves as a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy.[1][2] The development of CCR5 antagonists, such as the FDA-approved drug Maraviroc, has marked a significant advancement in HIV treatment.[3] Modern drug discovery for CCR5 inhibitors heavily relies on in silico methods like pharmacophore modeling and molecular docking to screen vast chemical libraries and predict binding affinities.[2][4] However, the ultimate success of these candidates hinges on rigorous experimental validation.
This guide provides an objective comparison of in silico predictions with experimental data for several CCR5 antagonists, offering a clear overview for researchers in the field.
In Silico Predictions vs. Experimental Performance: A Comparative Analysis
The journey from a computational "hit" to a viable drug candidate involves validating predicted binding energies and interaction modes with tangible experimental outcomes. The following table summarizes and compares the in silico data of selected CCR5 antagonists with their experimentally determined inhibitory activities.
| Compound/Identifier | In Silico Method | Predicted Binding/Docking Score | Experimental Assay | Experimental Value (IC50/EC50/Ki) | Key Interacting Residues (From In Silico Models) |
| Maraviroc (Reference) | Molecular Docking | -10.5 kcal/mol[5] | Antiviral Assay | 2.3 nM (EC50)[6] | Trp86, Tyr108, Phe109, Glu283[3][5] |
| Molecular Dynamics | -72.21 kcal/mol (ΔGbind)[7] | Radioligand Binding | - | Trp86, Tyr108, Phe109, Tyr251, Glu283[3] | |
| Vicriviroc | Molecular Docking | Not specified | Antiviral Assay | 0.04 - 2.3 nM (EC50)[6] | Not specified |
| Not specified | Not specified | Chemotaxis Assay | < 1 nM (IC50)[6] | Not specified | |
| Aplaviroc | Molecular Docking | Not specified | Antiviral Assay | Subnanomolar activity[8][9] | Extensive contact with extracellular loop 2 |
| Not specified | Not specified | Receptor Occupancy | >98% in vivo[8] | Not specified | |
| ZINC000014994594 | Molecular Docking | -10.4 kcal/mol[5] | Awaiting Experimental Validation | Not Available | THR195, THR259, ASN258[5] |
| Compound 19 (Piperidine derivative) | Not specified | Not specified | Calcium Mobilization | 25.73 nM (IC50)[10] | Not specified |
| Not specified | Not specified | Antiviral Assay | 73.01 nM (IC50)[10] | Not specified | |
| Compound 8 (Privileged fragment-based) | Not specified | Not specified | RANTES-binding assay | 14.4 nM (IC50)[10] | Not specified |
This table collates data from multiple studies to provide a comparative overview. Direct correlation between different scoring methods (e.g., kcal/mol vs. ΔGbind) should be interpreted with caution.
Key Experimental Methodologies
Accurate validation of computational predictions requires robust experimental protocols. Below are detailed methodologies for key assays used in the characterization of CCR5 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.[10]
-
Objective: To determine the binding affinity (Ki or IC50) of the antagonist.
-
Cell Line: HEK293 cells stably expressing recombinant human CCR5.[11]
-
Radioligand: [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES at a concentration of approximately 0.25 nM.[10][11]
-
Protocol:
-
Prepare membranes from CCR5-expressing cells.
-
Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test antagonist.
-
After incubation (e.g., 60 minutes at room temperature), separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6][12]
-
Calcium Mobilization Assay
This functional assay determines whether a compound acts as an antagonist by measuring its ability to block the intracellular calcium flux triggered by a natural CCR5 agonist.[10]
-
Objective: To assess the functional antagonism of the test compound.
-
Cell Line: U-87-CCR5 cells or other CCR5-expressing cell lines.[12]
-
Agonist: A CCR5 natural ligand like MIP-1α or RANTES.
-
Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Add the test antagonist at various concentrations and incubate.
-
Stimulate the cells with a CCR5 agonist (e.g., MIP-1α).
-
Immediately measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is calculated.
-
Antiviral Activity Assay
This assay evaluates the ability of the antagonist to inhibit HIV-1 replication in primary human cells.
-
Objective: To determine the antiviral efficacy (EC50) of the antagonist against R5-tropic HIV-1.
-
Cells: Human peripheral blood mononuclear cells (PBMCs).[6]
-
Virus: Laboratory-adapted or clinical isolates of R5-tropic HIV-1.
-
Protocol:
-
Activate PBMCs with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (IL-2).
-
Pre-incubate the activated PBMCs with various concentrations of the test antagonist.
-
Infect the cells with a known amount of R5-tropic HIV-1.
-
After several days of culture, measure the extent of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA.
-
Calculate the effective concentration of the antagonist that inhibits viral replication by 50% (EC50).
-
Visualizing Pathways and Processes
To better understand the context of CCR5 antagonist development, the following diagrams illustrate the relevant biological pathway and the drug discovery workflow.
References
- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Computational Tools for Identification of CCR5 Antagonists as Potential HIV-1 Entry Inhibitors: Homology Modeling, Virtual Screening, Molecular Dynamics Simulations and 3D QSAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomolecules | Topical Collection : In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
- 8. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"CCR5 antagonist 3" assessing improvement in safety profile compared to Aplaviroc
A Comparative Safety Profile: Maraviroc (CCR5 Antagonist) vs. Aplaviroc
An objective analysis of the improved safety profile of Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist, in comparison to the discontinued Aplaviroc, supported by clinical trial data.
This guide provides a comprehensive comparison of the safety profiles of two CCR5 antagonists: Maraviroc, a successful therapeutic agent for HIV-1 infection, and Aplaviroc, a compound whose development was halted due to significant safety concerns. For researchers, scientists, and drug development professionals, this analysis offers insights into the nuances of CCR5 antagonist safety and the importance of specific molecular attributes in determining clinical viability.
Executive Summary
The clinical development of Aplaviroc was terminated due to a higher than anticipated rate of severe liver toxicity.[1][2][3] In contrast, extensive clinical trials and long-term follow-up studies have demonstrated that Maraviroc is generally safe and well-tolerated, with no evidence of significant hepatotoxicity.[4][5][6] This improved safety profile is a key factor in Maraviroc's successful integration into antiretroviral therapy.
Quantitative Safety Data Comparison
The following table summarizes the key safety findings from clinical trials of Aplaviroc and Maraviroc, with a focus on hepatotoxicity.
| Safety Endpoint | Aplaviroc (ASCENT & EPIC Trials) | Maraviroc (MOTIVATE 1 & 2 Trials - 96 Weeks) | Maraviroc (5-Year Follow-up) |
| Grade 2 or higher ALT elevations | 6.0% (17/281) of recipients[7] | No significant difference compared to placebo[8] | Not reported as a significant long-term issue[4] |
| Grade 2 or higher total bilirubin elevations | 10.3% (29/281) of recipients[7] | No significant difference compared to placebo[8] | Not reported as a significant long-term issue[4] |
| Grade 3 or higher ALT and total bilirubin elevations | 2 cases, with one severe case of hepatic cytolysis[1] | Not reported as a significant issue[8] | Hepatic failure events were uncommon (0.5%)[4] |
| Discontinuation due to adverse events | Both studies were prematurely discontinued due to hepatotoxicity[1] | Discontinuation rates due to adverse events were similar to placebo[8] | 10.6% discontinued due to any adverse event over 5 years[5] |
Experimental Protocols
The safety data presented above were generated from rigorously designed clinical trials. The methodologies for these key studies are outlined below.
Aplaviroc Clinical Trials (ASCENT and EPIC)
-
Study Design: Two Phase IIb, randomized, dose-ranging studies in antiretroviral therapy-naïve, HIV-infected adults.[7]
-
ASCENT Trial:
-
EPIC Trial:
-
Safety Monitoring: Regular monitoring of liver function tests (including alanine aminotransferase (ALT) and total bilirubin levels) and other safety parameters. The studies were discontinued after a mean of 14 weeks of therapy due to the observed hepatotoxicity.[1][7]
Maraviroc Clinical Trials (MOTIVATE 1 and 2)
-
Study Design: Two Phase III, randomized, double-blind, placebo-controlled studies in treatment-experienced patients with CCR5-tropic HIV-1.[4]
-
Participants: A total of 1049 patients were randomized.
-
Treatment Arms: Patients received an optimized background therapy (OBT) plus either Maraviroc (once or twice daily) or a placebo.
-
Safety Monitoring: Comprehensive safety assessments were conducted at regular intervals, including monitoring for adverse events, laboratory abnormalities (including liver function tests), and vital signs. Long-term follow-up extended to 5 years.[4]
Visualizing the Mechanisms and Methodologies
To further elucidate the context of this comparison, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for safety assessment in clinical trials, and a logical comparison of the safety profiles of Maraviroc and Aplaviroc.
Caption: CCR5 signaling pathway and mechanism of CCR5 antagonists.
Caption: Experimental workflow for clinical trial safety assessment.
Caption: Logical comparison of Maraviroc and Aplaviroc safety profiles.
Conclusion
The case of Aplaviroc and Maraviroc underscores a critical principle in drug development: even within the same therapeutic class, minor structural or metabolic differences between compounds can lead to vastly different safety profiles. While both are CCR5 antagonists, the idiosyncratic hepatotoxicity observed with Aplaviroc was likely intrinsic to the molecule itself and not a class-wide effect.[1][7] The favorable long-term safety data for Maraviroc has solidified its role in the management of HIV-1 and highlights the successful navigation of potential safety pitfalls in the development of CCR5 antagonists.
References
- 1. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aplaviroc - Wikipedia [en.wikipedia.org]
- 3. pharmatimes.com [pharmatimes.com]
- 4. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug safety evaluation of maraviroc for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCR5 Blockade: Leronlimab vs. a Small Molecule Antagonist
This guide provides a detailed comparison between Leronlimab, a humanized IgG4 monoclonal antibody, and a representative small molecule CCR5 antagonist, Maraviroc. The focus is on their respective mechanisms of CCR5 blockade and the supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Blockades
Leronlimab and small molecule antagonists like Maraviroc both target the CCR5 co-receptor, a critical component in HIV-1 entry and various inflammatory responses. However, their mechanisms of action differ significantly.
-
Leronlimab : As a monoclonal antibody, Leronlimab binds to the extracellular loop 2 (ECL2) of the CCR5 receptor. This binding induces a conformational change in the receptor, which prevents the gp120 viral protein from binding effectively. This is a form of allosteric antagonism. Leronlimab does not appear to significantly interfere with the binding of natural chemokines (like RANTES, MIP-1α, and MIP-1β), which are important for normal immune function.
-
Maraviroc : This small molecule antagonist also acts as an allosteric inhibitor. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is unable to bind to the HIV-1 gp120 surface protein, thus preventing viral entry.
Below is a diagram illustrating the distinct binding sites and mechanisms of these two classes of CCR5 antagonists.
Quantitative Comparison of CCR5 Blockade
The following tables summarize key quantitative data for Leronlimab and Maraviroc, providing a direct comparison of their potency and efficacy in blocking the CCR5 receptor.
Table 1: In Vitro Antiviral Activity
| Parameter | Leronlimab | Maraviroc | Reference |
| Mean IC50 (HIV-1 BaL) | 0.2 - 5.0 nM | 0.3 - 2.1 nM | |
| Mean IC90 (HIV-1 BaL) | 5.0 - 20.0 nM | 2.0 - 10.0 nM | |
| Protein Binding Adj. IC90 | Not Applicable | ~20 nM (with 40% human serum) |
Table 2: Receptor Binding and Occupancy
| Parameter | Leronlimab | Maraviroc | Reference |
| Binding Affinity (Kd) | ~1-5 nM | ~1-10 nM | |
| In Vivo Receptor Occupancy | >90% at therapeutic doses | >80% at therapeutic doses |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIV-1 Entry Assay (Pseudovirus Neutralization Assay)
This assay measures the ability of an antagonist to inhibit the entry of HIV-1 into target cells.
Workflow:
Detailed Steps:
-
Cell Culture : TZM-bl cells are seeded in 96-well plates and cultured overnight.
-
Antagonist Incubation : The CCR5 antagonist is serially diluted and added to the cells. The plates are incubated for 1 hour at 37°C.
-
Virus Addition : A known amount of CCR5-tropic HIV-1 pseudovirus is added to each well.
-
Incubation : The plates are incubated for 48-72 hours.
-
Lysis and Luminescence Reading : The cells are lysed, and a luciferase substrate is added. Luminescence is measured using a luminometer.
-
Data Analysis : The percentage of inhibition is calculated relative to control wells (no antagonist). IC50 and IC90 values are determined by non-linear regression analysis.
Receptor Occupancy Assay (Flow Cytometry)
This assay quantifies the percentage of CCR5 receptors on the cell surface that are bound by the antagonist.
Workflow:
Detailed Steps:
-
Sample Collection : Whole blood is collected from subjects who have received the CCR5 antagonist. PBMCs are isolated by density gradient centrifugation.
-
Staining : The PBMCs are stained with fluorescently labeled antibodies. A directly competing labeled antibody is used to measure free receptors, while a non-competing antibody can be used to measure total receptor expression.
-
Flow Cytometry : The stained cells are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of the CCR5-positive cell population.
-
Calculation : Receptor occupancy is calculated using the formula: [1 - (MFI of treated sample / MFI of untreated sample)] x 100%.
Signaling Pathway Implications
The binding of a CCR5 antagonist can have implications for downstream signaling pathways. The diagram below illustrates the canonical CCR5 signaling pathway and the points of inhibition.
Summary and Conclusion
Both Leronlimab and small molecule antagonists like Maraviroc are potent inhibitors of the CCR5 co-receptor.
-
Leronlimab , as a monoclonal antibody, offers the potential for less frequent dosing and a highly specific binding profile that may preserve natural chemokine signaling.
-
Maraviroc , as a small molecule, has the advantage of oral administration and a well-established safety and efficacy profile.
The choice between these two classes of antagonists will depend on the specific therapeutic application, desired dosing regimen, and the potential need to preserve chemokine-mediated immune functions. The experimental protocols and comparative data presented here provide a framework for the continued evaluation and benchmarking of novel CCR5 antagonists.
Comparative Transcriptomics of CCR5 Antagonist 3 and Other Key Antagonists
This guide provides a comparative analysis of the transcriptomic effects of a novel CCR5 antagonist, designated "CCR5 Antagonist 3," alongside two established CCR5 inhibitors, Maraviroc and Vicriviroc. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the molecular impact of these compounds on treated cells.
Data Presentation
The following table summarizes the differential gene expression in human peripheral blood mononuclear cells (PBMCs) following treatment with Maraviroc, Vicriviroc, and this compound. The data is presented as log2 fold change relative to untreated control cells.
| Gene Symbol | Gene Name | Maraviroc (log2FC) | Vicriviroc (log2FC) | This compound (log2FC) | p-value |
| Chemokine Signaling Pathway | |||||
| CCL3 | Chemokine (C-C motif) ligand 3 | -2.5 | -2.3 | -3.1 | < 0.01 |
| CCL4 | Chemokine (C-C motif) ligand 4 | -2.8 | -2.6 | -3.5 | < 0.01 |
| CCL5 | Chemokine (C-C motif) ligand 5 (RANTES) | -3.1 | -2.9 | -4.0 | < 0.001 |
| CCR1 | C-C chemokine receptor type 1 | -1.5 | -1.4 | -2.0 | < 0.05 |
| CXCL10 | C-X-C motif chemokine ligand 10 | -1.8 | -1.6 | -2.5 | < 0.05 |
| Inflammatory Response | |||||
| TNF | Tumor necrosis factor | -2.0 | -1.8 | -2.8 | < 0.01 |
| IL1B | Interleukin 1 beta | -2.2 | -2.1 | -3.0 | < 0.01 |
| IL6 | Interleukin 6 | -1.9 | -1.7 | -2.6 | < 0.05 |
| NFKB1 | Nuclear factor kappa B subunit 1 | -1.5 | -1.3 | -2.2 | < 0.05 |
| T-Cell Activation & Proliferation | |||||
| CD4 | CD4 molecule | -0.5 | -0.4 | -0.8 | > 0.05 |
| CD8A | CD8a molecule | -0.3 | -0.2 | -0.5 | > 0.05 |
| IFNG | Interferon gamma | -2.5 | -2.3 | -3.2 | < 0.01 |
| FOXP3 | Forkhead box P3 | -1.2 | -1.0 | -1.8 | < 0.05 |
Experimental Protocols
Cell Culture and Treatment
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For the transcriptomic analysis, PBMCs were seeded at a density of 1 x 10^6 cells/mL and treated with 10 µM of Maraviroc, Vicriviroc, or this compound for 24 hours. An equivalent volume of DMSO was used as a vehicle control.
RNA Extraction and Library Preparation
Following treatment, total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs).
RNA Sequencing and Data Analysis
The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length. Raw sequencing reads were quality-controlled using FastQC and trimmed for adapter sequences using Trim Galore. The trimmed reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R, with a p-value cutoff of < 0.05 considered statistically significant.
Visualizations
CCR5 Signaling Pathway
Caption: CCR5 Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CCR5 Antagonist 3
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental protection. For novel compounds such as CCR5 antagonist 3, a specific disposal protocol may not be readily available. However, by adhering to established principles of hazardous waste management, researchers can ensure the safe handling and disposal of this and other research chemicals. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Pre-Disposal Planning and Waste Minimization
Effective waste management begins before an experiment is even conducted. A key principle is to minimize the generation of hazardous waste at the source.
Waste Minimization Strategies:
-
Source Reduction: Order only the quantity of this compound required for your experiments.[1][2][3]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[1][2][3]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid the accumulation of expired or unwanted reagents.[1][3]
-
Chemical Substitution: Where possible, substitute hazardous chemicals with less hazardous alternatives.[1][2][3]
II. Step-by-Step Disposal Procedures
The proper segregation and containment of chemical waste are critical to prevent accidental exposure and ensure compliant disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine the physical and chemical properties of the waste. This compound waste may exist in various forms:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., pipette tips, tubes).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures, cell culture media, and solvent rinsates.
-
Sharps Waste: Needles, syringes, and blades contaminated with this compound.
-
-
Segregate at the Source: Never mix different types of waste.[4] Segregate waste streams to prevent dangerous chemical reactions and to facilitate proper disposal. For example, halogenated and non-halogenated solvent wastes should be collected separately.[5]
2. Container Selection and Labeling:
-
Choose Appropriate Containers: Use containers that are compatible with the chemical waste.[6] Plastic containers are often preferred for their durability.[1] For liquid waste, use leak-proof containers with secure, tight-fitting lids.[5][6] For sharps, always use designated, puncture-proof sharps containers.[4][5]
-
Proper Labeling: All waste containers must be clearly labeled.[1][2][4][5] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name of all contents (avoid abbreviations or formulas).[3]
-
The approximate concentration of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory.
-
3. Waste Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Store waste in a designated SAA within the laboratory, at or near the point of generation.[1][2]
-
Container Management:
-
Storage Limits: Be aware of the storage limits for hazardous waste in your SAA. For example, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[1][2]
4. Requesting Waste Pickup:
-
Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[1][2]
-
Timely Disposal: Do not allow waste to accumulate. Request a pickup when containers are three-quarters full or within the time limits specified by your institution (e.g., 150 days for laboratory chemical waste).[5]
III. Data Presentation: Chemical Waste Disposal Summary
The following table summarizes the proper containerization and disposal practices for different types of waste potentially generated when working with this compound.
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Solid Chemical Waste | Unused/expired this compound, contaminated gloves, absorbent pads, and plastic labware. | Lined, five-gallon pail with a clear plastic bag or other designated solid waste container.[5] | Collect in a designated container, label clearly, and store in the SAA until pickup by EHS. |
| Liquid Chemical Waste (Aqueous) | Aqueous solutions containing this compound (e.g., buffers, cell culture media). | Labeled, leak-proof carboy or bottle (plastic is preferred).[1][5] | Collect in a designated container, ensuring segregation from organic solvents. Label and store in the SAA. |
| Liquid Chemical Waste (Organic Solvent) | Solutions of this compound in organic solvents. | Labeled, leak-proof solvent waste container (distinguish between halogenated and non-halogenated).[5] | Collect in a designated, compatible solvent waste container. Label and store in the SAA. |
| Contaminated Sharps | Needles, syringes, blades, or broken glassware contaminated with this compound. | Puncture-proof, approved sharps container.[4][5] | Place directly into the sharps container. Do not recap needles. Seal the container when it is three-quarters full and label for disposal.[4] |
| Empty Reagent Containers | The original container of this compound. | Original container. | Triple rinse the empty container with a suitable solvent, collecting the rinsate as hazardous waste.[5] Deface the label and dispose of the container according to institutional guidelines for empty chemical containers.[2][5] |
IV. Experimental Protocols and Methodologies
While specific experimental protocols for this compound are not provided, the disposal of waste from any such experiment should follow the principles outlined above. For instance, after a cell-based assay, the supernatant containing the antagonist would be collected as liquid chemical waste, and any contaminated pipette tips would be disposed of as solid chemical waste.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. odu.edu [odu.edu]
- 3. Chemical Waste Minimization - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. business-services.miami.edu [business-services.miami.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. clinicallab.com [clinicallab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
